Phenacetin
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10-6-4-9(5-7-10)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJSUEIXXCENMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1021116 | |
| Record name | Phenacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenacetin is an odorless fine white crystalline solid with a lightly bitter taste. Used as an analgesic medicine., Dry Powder | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetamide, N-(4-ethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
Decomposes (NTP, 1992), 242-245 °C, BP: DECOMP | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
26.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 68 °F (NTP, 1992), 1 g dissolves in 1310 mL cold water, 82 mL boiling water, 15 mL cold alcohol, 2.8 mL boiling alcohol, 14 mL chloroform, 90 mL ether; sol in glycerol., Very sol in pyrimidine; sol in ethanol, acetone; slightly sol in benzene. ethyl ether., In water, 766 mg/L at 25 °C | |
| Record name | SID50086861 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.29X10-7 mm Hg at 25 °C | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
... Phenacetin is available in the US as a USP grade containing 98-101% active ingredient on a dried basis and a maximum of 0.03% para-chloracetanilide. In the European Pharmacopoeia ... specifications, sulphated ash is limited to 0.1%. | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Monoclinic prisms, Crystalline scales or powder, Solid, WHITE, GLISTENING CRYSTALS, USUALLY SCALES, OR AS FINE WHITE, CRYSTALLINE POWDER | |
CAS No. |
62-44-2, 40674-52-0 | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62-44-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-(4-ethoxyphenyl)-, labeled with tritium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40674-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenacetin [USP:INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenacetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | phenacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757401 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | phenacetin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7651 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-(4-ethoxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1021116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenacetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.485 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenacetin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENACETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER0CTH01H9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
273 to 280 °F (NTP, 1992), 134-135 °C | |
| Record name | PHENACETIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/16235 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenacetin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03783 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PHENACETIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3152 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Guide to the Historical Synthesis of Phenacetin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthesis methods of phenacetin, a once widely used analgesic and antipyretic. While its use has been discontinued in many countries due to its adverse effects, understanding its synthesis provides valuable insights into the evolution of pharmaceutical chemistry and the application of fundamental organic reactions. This document details the core synthetic routes, providing quantitative data, experimental protocols, and visual representations of the chemical pathways.
Introduction to this compound and its Historical Significance
This compound, or N-(4-ethoxyphenyl)acetamide, was first synthesized in 1878 by Harmon Northrop Morse.[1] It was introduced to the pharmaceutical market in 1887 by Bayer and became one of the first synthetic fever reducers and non-opioid analgesics to see widespread use.[1][2] For decades, it was a common component of analgesic formulations, often combined with aspirin and caffeine in "A.P.C." tablets.[3] However, concerns over its carcinogenicity and potential for kidney damage led to its ban by the U.S. Food and Drug Administration (FDA) in 1983.[1] The primary metabolite of this compound, paracetamol (acetaminophen), which possesses similar analgesic and antipyretic properties without the same level of toxicity, has since replaced it in many applications.[1]
The synthesis of this compound is a classic example of several fundamental organic reactions, including nucleophilic substitution and amide synthesis. The historical methods for its preparation offer a practical context for these reactions and highlight the chemical strategies employed in the late 19th and early 20th centuries.
Core Synthetic Methodologies
The historical synthesis of this compound can be broadly categorized into two primary routes: the Williamson ether synthesis starting from an acetaminophen precursor and the formation of an amide bond from a p-phenetidine precursor.
Williamson Ether Synthesis Route
The most commonly cited historical method for preparing this compound is the Williamson ether synthesis. This reaction involves the formation of an ether from an alkoxide and an alkyl halide.[4][5] In the context of this compound synthesis, the phenolic hydroxyl group of acetaminophen is deprotonated to form a phenoxide, which then acts as a nucleophile to attack an ethyl halide.
Two main variations of this route exist based on the initial starting material:
-
Direct Ethylation of Acetaminophen: This is a one-step synthesis where acetaminophen (paracetamol) is directly converted to this compound.
-
Two-Step Synthesis from p-Aminophenol: This process first involves the N-acetylation of p-aminophenol to produce acetaminophen, which is then subjected to the Williamson ether synthesis.[6][7]
Amide Synthesis Route
An alternative historical approach involves the formation of the amide bond as the final key step. This synthesis begins with p-phenetidine (p-ethoxyaniline), which is then acetylated to yield this compound.[3][8] This route is conceptually the reverse of the Williamson ether synthesis pathway in terms of the final bond formation.
A more classical, industrial-scale synthesis also started from p-nitrophenol. This multi-step process involved:
-
Ethylation of p-nitrophenol to form p-nitrophenetole.
-
Reduction of the nitro group of p-nitrophenetole to yield p-phenetidine.
-
Acetylation of p-phenetidine to produce the final this compound product.[9][10]
Quantitative Data Summary
The following table summarizes quantitative data from various cited experimental protocols for the historical synthesis of this compound. This allows for a comparative overview of the different methodologies.
| Synthesis Method | Starting Material(s) | Key Reagents | Solvent(s) | Reaction Conditions | Reported Yield | Reference(s) |
| Williamson Ether (from Acetaminophen) | Acetaminophen, Ethyl Iodide | K₂CO₃ | 2-Butanone | Reflux, 1 hour | Not specified | [11] |
| Williamson Ether (from Acetaminophen) | Acetaminophen, Ethyl Iodide | Sodium Ethoxide (from Na and Ethanol) | Ethanol | Reflux, 1 hour | Not specified | [6] |
| Williamson Ether (from Acetaminophen) | Acetaminophen, Ethyl Bromide | 50% aq. NaOH | Methanol | Reflux, 2 hours | 58% | [7] |
| Amide Synthesis (from p-Phenetidine) | p-Phenetidine, Acetic Anhydride | Concentrated HCl, Sodium Acetate | Water | Room temperature, 5 minutes, then cooling in ice bath | Not specified | [8] |
| Two-Step (from p-Aminophenol) | p-Aminophenol, Acetic Anhydride, then Ethyl Bromide & NaOH | Conc. HCl, Sodium Acetate (Step 1); 50% aq. NaOH (Step 2) | Water, Methanol | Step 1: RT, 10-15 min; Step 2: Reflux, 2 hours | 44% (overall) | [7] |
| Industrial Route (from p-Nitrophenetole) | p-Ethoxynitrobenzene | Raney Ni, H₂, Acetic Anhydride | Isopropyl alcohol | 60-70°C, 2-4 atm H₂, 1.5-2 hours | 92% | [9] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key historical synthesis routes of this compound.
Protocol 1: Williamson Ether Synthesis from Acetaminophen
This protocol is adapted from laboratory procedures designed to illustrate the Williamson ether synthesis.[6][11]
Materials:
-
Acetaminophen (paracetamol)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Ethyl Iodide (CH₃CH₂I)
-
2-Butanone (Methyl Ethyl Ketone)
-
5% Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)
-
tert-Butyl Methyl Ether (TBME) or Diethyl Ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine acetaminophen (e.g., 500 mg), anhydrous potassium carbonate (e.g., 665 mg), and 2-butanone (e.g., 7 mL).[11]
-
Add ethyl iodide (e.g., 0.64 mL) to the mixture.[11]
-
Heat the reaction mixture to reflux and maintain for 1 hour.[11]
-
After cooling to room temperature, add water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent like tert-butyl methyl ether.[11]
-
Wash the combined organic layers sequentially with 5% aqueous NaOH and then with brine.[11]
-
Dry the organic layer over an anhydrous drying agent (e.g., CaCl₂).[11]
-
Filter or decant the solvent and evaporate it to obtain the crude this compound product.
-
The crude product can be purified by recrystallization from water or an ethanol-water mixture.[1][3]
Protocol 2: Two-Step Synthesis from p-Aminophenol
This procedure involves the initial synthesis of acetaminophen, followed by its conversion to this compound.[6][7]
Part A: Synthesis of Acetaminophen from p-Aminophenol
-
Dissolve p-aminophenol (e.g., 2.0 g) in a mixture of water and concentrated hydrochloric acid.[7][12]
-
Add acetic anhydride (e.g., 2.2 mL) to the solution.[6]
-
Add a solution of sodium acetate in water to the reaction mixture and stir.[7][12]
-
Cool the mixture in an ice bath to induce crystallization of acetaminophen.[6]
-
Collect the acetaminophen crystals by vacuum filtration and wash with cold water.[6]
Part B: Synthesis of this compound from Acetaminophen
-
The acetaminophen synthesized in Part A is then used in a Williamson ether synthesis as described in Protocol 1. Alternatively, a different base and solvent system can be employed. For example, sodium ethoxide in ethanol can be used.[6]
-
Prepare a solution of sodium ethoxide by carefully dissolving metallic sodium (e.g., 0.275 g) in absolute ethanol (e.g., 10 mL) under reflux.[6]
-
After the sodium has completely reacted, cool the solution and add the synthesized acetaminophen (e.g., 1.7 g).[6]
-
Add ethyl iodide (e.g., 1.4 mL) and reflux the mixture for 1 hour.[6]
-
After cooling, add water and place the mixture in an ice bath to crystallize the this compound.[6]
-
Collect the product by vacuum filtration and wash with cold water.[6]
Protocol 3: Amide Synthesis from p-Phenetidine
This protocol details the acetylation of p-phenetidine to form this compound.[3][8]
Materials:
-
p-Phenetidine (p-ethoxyaniline)
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Acetic Anhydride
-
Sodium Acetate solution
Procedure:
-
In an Erlenmeyer flask, dissolve p-phenetidine (e.g., 0.20 g) in water (e.g., 3.50 mL) and a few drops of concentrated HCl to form the hydrochloride salt, which aids in purification.[8]
-
Warm the solution gently and then add acetic anhydride (e.g., 0.20 mL).[8]
-
Add a solution of sodium acetate all at once and swirl the flask vigorously.[8]
-
Allow the mixture to stand at room temperature for about 5 minutes.
-
Cool the reaction flask in an ice-water bath to induce crystallization of the crude this compound.[8]
-
Collect the crystals by suction filtration and wash them with cold water.[8]
-
The crude product can be purified by recrystallization.
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate the key chemical transformations in the historical synthesis of this compound.
Caption: Williamson Ether Synthesis of this compound from Acetaminophen.
Caption: Two-Step Synthesis of this compound from p-Aminophenol.
Caption: Amide Synthesis of this compound from p-Phenetidine.
Conclusion
The historical synthesis methods for this compound provide a valuable case study in the practical application of fundamental organic reactions. The Williamson ether synthesis and amide formation were the cornerstone techniques for the production of this early pharmaceutical. While this compound itself is no longer in widespread use due to safety concerns, the chemical principles demonstrated in its synthesis remain highly relevant in modern drug discovery and development. This guide has provided a comprehensive overview of these historical methods, complete with quantitative data, detailed protocols, and visual aids to serve as a technical resource for researchers and scientists in the field.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Acetanilide and this compound: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]
- 3. glaserr.missouri.edu [glaserr.missouri.edu]
- 4. Synthesis Preparation of this compound from Acetaminophen | Hunter College CUNY - Edubirdie [edubirdie.com]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. books.rsc.org [books.rsc.org]
- 7. studylib.net [studylib.net]
- 8. stolaf.edu [stolaf.edu]
- 9. RU2546111C2 - Method of this compound obtaining - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. m.youtube.com [m.youtube.com]
The Dawn of Synthetic Analgesia: An In-depth Technical Guide on the Early Research of Phenacetin's Analgesic Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the late 19th century, the landscape of pain management was irrevocably altered by the advent of synthetic chemistry. Before this era, the primary tools against pain were plant-derived alkaloids, most notably opioids, with their inherent risks of addiction and side effects. The serendipitous discovery of acetanilide's antipyretic properties in 1886 opened the door to a new class of analgesics. However, its toxicity, particularly the propensity to cause cyanosis, spurred the search for safer alternatives. This quest led chemist Oskar Hinsberg and physician Albert Kast to investigate a related compound, N-(4-ethoxyphenyl)acetamide, which they named phenacetin. Their seminal work in 1887 introduced a compound that would become a cornerstone of analgesic therapy for nearly a century.[1][2] This technical guide delves into the core of the early research that established this compound's analgesic and antipyretic properties, presenting the available quantitative data, detailing the experimental protocols of the time, and visualizing the nascent understanding of its mechanism of action.
Discovery and Initial Clinical Findings
This compound was introduced as a less toxic alternative to acetanilide. The initial clinical studies, spearheaded by Hinsberg and Kast, aimed to systematically evaluate its therapeutic effects and safety in humans. Their findings were first published in the "Centralblatt für die medicinischen Wissenschaften" in 1887.[3][4][5][6]
Quantitative Data from Early Clinical Observations
| Parameter | Reported Value/Observation | Source |
| Single Dose | 0.5 to 1.0 grams | [4][5][6] |
| Maximum Daily Dose | Up to 6.0 grams | [4][5][6] |
| Analgesic Efficacy | Effective in relieving neuralgia, headaches, and other forms of pain. | [7] |
| Antipyretic Efficacy | Demonstrated to reduce fever in various infectious diseases. | [7] |
| Reported Side Effects | Occasional sweating, rare instances of rash. Considered significantly less toxic than acetanilide, with a lower risk of cyanosis. | [1] |
Experimental Protocols of the Era
The late 19th century marked a transitional period in experimental medicine. While lacking the sophisticated, double-blind, placebo-controlled trials of today, researchers of the time employed systematic observation and measurement to assess the efficacy of new therapeutic agents.
Assessment of Analgesic Properties
The primary method for evaluating analgesic effects was through clinical observation and patient reporting. The experimental protocol for establishing this compound's analgesic properties can be reconstructed as follows:
-
Patient Selection: Individuals suffering from various painful conditions, such as neuralgia (nerve pain), headaches, and musculoskeletal pain, were selected for the trials.
-
Dosage Administration: Patients were administered single or repeated doses of this compound, typically ranging from 0.5 to 1.0 grams.
-
Qualitative Assessment: The primary endpoint was the patient's subjective report of pain relief. Physicians would document the time to onset of analgesia and the duration of the effect.
-
Comparative Analysis: The effects of this compound were often compared to those of existing analgesics, such as salicylates, and its parent compound, acetanilide, to gauge its relative efficacy and safety.
Assessment of Antipyretic Properties
The evaluation of antipyretic (fever-reducing) effects was more quantitative, relying on the use of clinical thermometers. The protocol was as follows:
-
Patient Selection: Febrile patients, typically those with infectious diseases like typhoid fever or influenza, were enrolled.
-
Baseline Measurement: The patient's body temperature was recorded prior to the administration of this compound to establish a baseline.
-
Dosage Administration: A single dose of this compound (e.g., 0.5 to 1.0 grams) was given to the patient.
-
Serial Temperature Monitoring: The patient's temperature was measured at regular intervals (e.g., every hour) following drug administration.
-
Data Analysis: The magnitude and duration of the temperature reduction were recorded and analyzed to determine the antipyretic efficacy of this compound.
Early Understanding of the Mechanism of Action
The concept of specific drug receptors and detailed signaling pathways was not yet established in the late 19th century. The early theories regarding this compound's mechanism of action were largely speculative and based on its observed physiological effects.
Prevailing Hypothesis: Action on the Central Nervous System
The prevailing belief was that this compound, like other antipyretics of the time, exerted its effects by acting on the central nervous system (CNS). It was thought to influence the thermoregulatory centers in the brain to reduce fever and to have a depressant effect on the sensory tracts of the spinal cord to alleviate pain.[7] This understanding, though general, guided the clinical application of the drug for decades.
The following diagram illustrates this early, conceptual understanding of this compound's proposed mechanism of action.
The Path to Modern Understanding: Metabolism to Paracetamol
It is crucial to note for the modern researcher that the true mechanism of this compound's action was elucidated much later. In the mid-20th century, it was discovered that this compound is largely metabolized in the body to N-acetyl-p-aminophenol, more commonly known as paracetamol (acetaminophen).[8][9] It is this active metabolite that is responsible for the majority of this compound's analgesic and antipyretic effects through the inhibition of prostaglandin synthesis in the central nervous system.[1]
The following diagram illustrates the metabolic conversion of this compound to its active metabolite, paracetamol.
Conclusion
The early research into this compound's analgesic properties, conducted in the nascent stages of modern pharmacology, laid the groundwork for the development of a new class of synthetic pain relievers. While the experimental methods of the late 19th century lacked the rigor of contemporary clinical trials, the systematic observations of pioneers like Hinsberg and Kast successfully identified a valuable therapeutic agent. Their work not only provided a much-needed alternative to the addictive opioids and toxic acetanilide but also paved the way for the development of its successor, paracetamol, which remains one of the most widely used analgesics today. This historical perspective offers valuable insights into the evolution of drug discovery and the enduring quest for safe and effective pain management.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Acetaminophen/paracetamol: A history of errors, failures and false decisions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. ia601409.us.archive.org [ia601409.us.archive.org]
- 5. Full text of "Medicinische Bibliographie und Anzeiger zum Centralblatt für die gesammte Medicin" [archive.org]
- 6. Full text of "Catalogue des ouvrages, articles et mémoires publiés par les professeurs et privat-docents de l'Université de Genève; ainsi que des travaux de laboratoire et des thèses présentées aux diverses facultés pour l'obtention de grades universitaires" [archive.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Paracetamol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Phenacetin's Mechanism of Action on Sensory Tracts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenacetin, a once-common analgesic and antipyretic, has been largely withdrawn from clinical use due to significant adverse effects, including nephrotoxicity and carcinogenicity. However, its study remains critical for understanding the complex mechanisms of analgesia. This compound functions as a prodrug, exerting its primary therapeutic effects through its main active metabolite, paracetamol (acetaminophen). The mechanism of action is multifaceted, involving a sophisticated interplay of central and peripheral pathways that modulate nociceptive signaling along sensory tracts.
This guide provides an in-depth examination of these mechanisms, moving beyond the classical understanding of cyclooxygenase (COX) inhibition to incorporate modern findings. We will detail the metabolic activation of this compound, the dual central and peripheral actions of its metabolites, and the specific molecular targets involved. This document synthesizes current research into a cohesive framework, presenting quantitative data, detailed experimental protocols, and visual signaling pathways to offer a comprehensive resource for pain research and drug development professionals.
Metabolism of this compound to Bioactive Compounds
The analgesic activity of this compound is not direct but is contingent on its metabolic conversion. The primary metabolic pathway involves O-deethylation in the liver, yielding paracetamol, which is responsible for the majority of its analgesic and antipyretic effects.
However, the journey to full bioactivity, particularly for its central effects, involves further steps. Paracetamol is deacetylated to p-aminophenol. This metabolite crosses the blood-brain barrier where it is conjugated with arachidonic acid by the enzyme Fatty Acid Amide Hydrolase (FAAH) to form N-arachidonoylphenolamine (AM404).[1][2] AM404 is a critical bioactive metabolite responsible for many of the central analgesic effects previously attributed to paracetamol alone.[1][2]
Mechanisms of Action on Sensory Tracts
The analgesic effect derived from this compound is a result of complex actions at multiple levels of the nervous system. These can be broadly categorized into central mechanisms within the brain and spinal cord, and peripheral mechanisms at the primary sensory neurons.
Central Mechanisms of Action
The central actions are crucial for modulating the perception of pain and involve multiple intersecting signaling systems.
3.1.1 Modulation of Descending Serotonergic Pathways A key central mechanism is the potentiation of descending inhibitory pain pathways that originate in the brainstem (e.g., nucleus raphe magnus) and project down to the dorsal horn of the spinal cord.[3] Paracetamol enhances the activity of these serotonergic pathways, which act to dampen the transmission of nociceptive signals ascending from the periphery.[4][5] This action is mediated by spinal serotonin receptors, with studies specifically implicating the 5-HT₇ receptor subtype in this analgesic effect.[4][5]
3.1.2 The Endocannabinoid and Vanilloid Systems (via AM404) The formation of AM404 within the central nervous system engages two additional critical pathways:
-
TRPV1 Receptor Activation: AM404 is a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2] While peripheral activation of TRPV1 is typically pro-nociceptive (pain-causing), its activation in supraspinal regions (the brain) paradoxically produces antinociception.[1]
-
Endocannabinoid System Modulation: AM404 indirectly activates cannabinoid CB1 receptors. It achieves this by inhibiting the cellular reuptake of the endogenous cannabinoid anandamide, thereby increasing its concentration in the synapse and enhancing cannabinoid signaling.[6][7]
These pathways converge, as CB1 and TRPV1 activation can further modulate the descending serotonergic system, creating a synergistic central analgesic effect.[1][2]
Peripheral Mechanisms of Action
Recent groundbreaking research has revealed a novel peripheral mechanism that occurs at the very origin of the sensory tracts, fundamentally altering the understanding of how paracetamol and its parent compound, this compound, work.
3.2.1 AM404 Production and Action in Nociceptors Studies have demonstrated that primary sensory neurons (nociceptors) are capable of synthesizing AM404 themselves.[8][9] This locally produced AM404 exerts a powerful analgesic effect by directly inhibiting specific voltage-gated sodium channels (NaV) that are critical for pain signal transmission.[10][11]
3.2.2 Inhibition of NaV1.7 and NaV1.8 Channels AM404 has been shown to be a potent inhibitor of NaV1.7 and NaV1.8 channels, which are preferentially expressed in nociceptive neurons.[8][9][10] By blocking these channels, AM404 prevents the generation and propagation of action potentials along the sensory nerve fiber.[10] This effectively stops the pain signal at its source, before it can be transmitted to the spinal cord and brain. This mechanism is distinct from its central actions and is similar to the action of local anesthetics.[8][10]
Quantitative Data Summary
The interaction of this compound's metabolites with their molecular targets can be quantified. While data for all interactions is not fully available, studies have determined the inhibitory concentrations (IC50) for paracetamol on cyclooxygenase enzymes.
| Compound | Target | IC50 Value (in vitro) | IC50 Value (ex vivo) | Selectivity | Citation(s) |
| Paracetamol | COX-1 | 113.7 µM | 105.2 µM | 4.4-fold for COX-2 | [12][13][14] |
| Paracetamol | COX-2 | 25.8 µM | 26.3 µM | 4.4-fold for COX-2 | [12][13][14] |
| AM404 | NaV1.7 / NaV1.8 | Potent inhibition at nanomolar concentrations | Not Applicable | High | [7][15] |
Experimental Protocols
The elucidation of this compound's mechanism of action relies on standardized preclinical models of nociception. Below are detailed protocols for key in vivo and in vitro assays used in the field.
In Vivo Model: Hot Plate Test
This test is used to evaluate thermal pain sensitivity and is effective for assessing centrally acting analgesics.[16]
Objective: To measure the latency of a nocifensive response (paw licking or jumping) to a thermal stimulus.
Methodology:
-
Apparatus: A hot plate analgesiometer consisting of a heated metal surface enclosed by a transparent cylinder. The temperature is precisely controlled, typically set between 52°C and 55°C.[16][17]
-
Acclimatization: Transport animals (mice or rats) to the testing room at least 30-60 minutes prior to the experiment to minimize stress.[18]
-
Baseline Measurement: Gently place each animal on the non-heated plate for a brief period on days preceding the experiment to acclimate them to the apparatus.
-
Drug Administration: Administer the test compound (e.g., this compound, paracetamol) or vehicle control via the desired route (e.g., oral, intraperitoneal).
-
Testing: At a predetermined time post-administration (based on drug pharmacokinetics), place the animal on the pre-heated plate and immediately start a timer.[19]
-
Endpoint: Observe the animal for nocifensive behaviors, typically hind paw licking, shaking, or jumping. The latency is the time from placement on the plate to the first definitive sign of these behaviors.[16]
-
Cut-off Time: A maximum cut-off time (e.g., 30 or 60 seconds) must be established and strictly observed to prevent tissue damage. If the animal does not respond within this time, it is removed, and the latency is recorded as the cut-off time.[18][19]
-
Data Analysis: The increase in response latency in the drug-treated group compared to the vehicle group indicates an analgesic effect.
In Vivo Model: Tail-Flick Test
This is another common test for thermal pain, primarily reflecting a spinal reflex, which is useful for assessing analgesic efficacy.
Objective: To measure the latency for an animal to withdraw its tail from a noxious thermal stimulus.[20]
Methodology:
-
Apparatus: A tail-flick analgesiometer that focuses a high-intensity light beam onto the animal's tail.[20]
-
Acclimatization & Restraint: Acclimate the animal to the testing room. Gently place the mouse or rat into a restrainer, allowing its tail to be free and positioned over the heat source aperture.[21][22]
-
Baseline Measurement: Take 2-3 baseline latency readings for each animal before drug administration, with sufficient time between readings.
-
Drug Administration: Administer the test compound or vehicle control.
-
Testing: At specified time points post-administration, position the tail over the light source and activate the stimulus. The apparatus automatically detects the tail flick and records the latency.
-
Cut-off Time: A pre-set cut-off (e.g., 10-12 seconds) is programmed into the device to prevent tissue injury.[23]
-
Data Analysis: Analgesia is quantified as an increase in the tail-flick latency or as the Maximum Possible Effect (%MPE).
In Vitro Model: Radioligand Binding Assay for CB1 Receptors
This assay is used to determine the binding affinity of a compound (e.g., AM404) to a specific receptor.
Objective: To quantify the affinity (Ki) of a test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues engineered to express a high density of CB1 receptors. This involves homogenization followed by centrifugation to isolate the membrane fraction.[24][25]
-
Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4).[25]
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled CB1 ligand (e.g., [³H]CP55,940), and varying concentrations of the unlabeled test compound.[24][25]
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a saturating concentration of a known unlabeled CB1 ligand.
-
Test Compound: Wells with membranes, radioligand, and serial dilutions of the test compound.
-
-
Equilibration: Incubate the plate (e.g., 60 minutes at 37°C) to allow the binding to reach equilibrium.[25]
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand via vacuum filtration through glass fiber filters. The receptors and bound ligand are trapped on the filter, while the unbound ligand passes through.[24]
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 (concentration of test compound that inhibits 50% of specific binding) is determined and used to calculate the inhibition constant (Ki).
Conclusion
The mechanism of action of this compound on sensory tracts is a compelling example of a prodrug with a complex, multi-target analgesic profile mediated primarily by its metabolite, paracetamol, and the subsequent bioactive compound, AM404. The long-held belief of a singular action on central COX enzymes has been superseded by a more nuanced model that includes:
-
Central modulation of descending serotonergic inhibitory pathways.
-
Central engagement of the endocannabinoid (via CB1) and vanilloid (via TRPV1) systems by AM404.
-
A novel peripheral mechanism involving the direct inhibition of nociceptive-specific sodium channels (NaV1.7/1.8) by locally produced AM404.
This dual central and peripheral blockade of nociceptive signaling at multiple key points along the sensory tracts explains the effective analgesia produced by this class of drugs. For drug development professionals, this expanded understanding highlights several potential targets for creating novel, non-opioid analgesics with improved safety profiles. The peripheral action on sodium channels, in particular, presents an exciting avenue for developing peripherally-restricted analgesics that could minimize central side effects.
References
- 1. An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact - PMC [pmc.ncbi.nlm.nih.gov]
- 2. turkjps.org [turkjps.org]
- 3. Effect of drugs modulating serotonergic system on the analgesic action of paracetamol in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. AM404 - Wikipedia [en.wikipedia.org]
- 8. The analgesic paracetamol metabolite AM404 acts peripherally to directly inhibit sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. pharmacally.com [pharmacally.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetaminophen (paracetamol) is a selective cyclooxygenase-2 inhibitor in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological hypotheses: Is acetaminophen selective in its cyclooxygenase inhibition? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Paracetamol - Wikipedia [en.wikipedia.org]
- 16. Hot plate test - Wikipedia [en.wikipedia.org]
- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]
- 20. tmc.sinica.edu.tw [tmc.sinica.edu.tw]
- 21. diacomp.org [diacomp.org]
- 22. protocols.io [protocols.io]
- 23. youtube.com [youtube.com]
- 24. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Phenacetin: A Non-Opioid Analgesic Devoid of Anti-Inflammatory Properties - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, N-(4-ethoxyphenyl)acetamide, holds a significant place in the history of pharmacology as one of the first synthetic non-opioid analgesics to be introduced into clinical practice in 1887. For decades, it was a widely used over-the-counter medication for pain and fever relief. However, concerns over its long-term safety, particularly its association with nephropathy and carcinogenesis, led to its withdrawal from the market in many countries in the latter half of the 20th century. Despite its clinical discontinuation, the study of this compound and its metabolites continues to provide valuable insights into the mechanisms of non-opioid analgesia and the complex interplay between efficacy and toxicity. This technical guide provides an in-depth exploration of this compound's core characteristic: its role as a centrally acting analgesic that notably lacks significant anti-inflammatory properties, a feature that distinguishes it from non-steroidal anti-inflammatory drugs (NSAIDs).
Core Mechanism of Analgesic Action
The analgesic and antipyretic effects of this compound are not primarily due to the parent compound itself, but rather to its major active metabolite, paracetamol (acetaminophen). Following oral administration, this compound is rapidly absorbed and extensively metabolized in the liver. The primary metabolic pathway is O-deethylation to form paracetamol.
The analgesic action of paracetamol is predominantly central. It is believed to act on the sensory tracts of the spinal cord and within the brain to modulate pain perception. A key mechanism is the inhibition of prostaglandin synthesis within the central nervous system (CNS). This central inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, is thought to be a major contributor to its analgesic and antipyretic effects.
More recent research has elucidated a more complex signaling cascade within the CNS, particularly in the periaqueductal grey (PAG), a key region for descending pain modulation. In the brain, a deacetylated metabolite of paracetamol, p-aminophenol, is conjugated with arachidonic acid to form N-arachidonoylphenolamine (AM404).[1] AM404 then activates a signaling pathway involving the transient receptor potential vanilloid 1 (TRPV1) channel and the cannabinoid 1 (CB1) receptor, ultimately leading to analgesia.[2][1][3]
Lack of Peripheral Anti-Inflammatory Properties
A defining feature of this compound, and its active metabolite paracetamol, is the weak anti-inflammatory activity, especially when compared to traditional NSAIDs like aspirin or ibuprofen. This is attributed to its limited ability to inhibit COX enzymes in peripheral tissues where inflammation is occurring. The inflammatory milieu, with its high concentration of peroxides, is thought to reduce the efficacy of paracetamol's COX inhibition.[4]
Data Presentation
The following tables summarize key quantitative data related to this compound's pharmacology.
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 37 - 74 minutes | [2] |
| Volume of Distribution (Vd) | 1.0 - 2.1 L/kg | [2] |
| Total Clearance | Approximates hepatic blood flow | [2] |
| Oral Bioavailability (0.25 g dose) | Almost nil (significant first-pass metabolism) | [2] |
| Oral Bioavailability (1.0 g dose) | Increased (saturation of first-pass metabolism) | [2] |
Table 2: Metabolism of this compound
| Metabolite | Percentage of Dose Excreted in Urine | Reference |
| Paracetamol (Acetaminophen) | Major metabolite | [4] |
| p-Phenetidine | Minor, associated with toxicity | [5] |
| N-hydroxythis compound | Minor, implicated in carcinogenicity | [5] |
Table 3: Analgesic Potency of this compound and its Metabolite
| Compound | Assay | ED50 (mg/kg) | Reference |
| This compound | Formalin Test (attenuation of pain response) | 50 | [6] |
| Paracetamol (Acetaminophen) | Formalin Test (attenuation of pain response) | 50 | [6] |
Table 4: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Enzyme | IC50 | Notes | Reference |
| This compound | COX-1 & COX-2 | Less potent than paracetamol | No clear preference for either isoform | [5] |
| Paracetamol (Acetaminophen) | COX-1 | 113.7 µM | 4.4-fold selectivity for COX-2 | [7] |
| Paracetamol (Acetaminophen) | COX-2 | 25.8 µM | 4.4-fold selectivity for COX-2 | [7] |
| p-Phenetidine | COX-1 & COX-2 | More potent than indomethacin at nanomolar levels | Some preference for COX-2 inhibition | [5] |
Experimental Protocols
Hot Plate Test for Analgesic Efficacy in Rodents
This protocol is designed to assess the central analgesic properties of a compound by measuring the latency of a thermal pain response.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Ugo Basile)
-
Male Wistar rats (180-220 g)
-
This compound solution (or test compound) in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Vehicle control solution
-
Positive control (e.g., Morphine sulfate, 5 mg/kg)
-
Animal cages
-
Syringes and needles for administration (e.g., oral gavage)
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental room for at least 1 hour before testing.
-
Baseline Latency: Place each rat individually on the hot plate, maintained at a constant temperature of 55 ± 0.5°C. Start a stopwatch immediately.
-
Observation: Observe the rat for nocifensive behaviors, such as licking of the hind paws, shaking, or jumping.
-
Recording: Record the time (in seconds) until the first clear sign of a nocifensive response. This is the baseline latency.
-
Cut-off Time: To prevent tissue damage, a cut-off time of 30 seconds is implemented. If the rat does not respond within this time, it is removed from the hot plate, and the latency is recorded as 30 seconds.
-
Drug Administration: Administer this compound (e.g., 50, 100, 200 mg/kg, p.o.), vehicle, or the positive control to different groups of rats.
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), place each rat back on the hot plate and record the response latency as described in steps 3-5.
-
Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Carrageenan-Induced Paw Edema for Anti-Inflammatory Activity in Rodents
This widely used model assesses the in vivo anti-inflammatory potential of a compound by measuring its ability to reduce edema induced by a phlogistic agent.
Materials:
-
Plethysmometer or digital calipers to measure paw volume/thickness
-
Male Wistar rats (180-220 g)
-
1% (w/v) solution of λ-carrageenan in sterile saline
-
This compound solution (or test compound) in an appropriate vehicle
-
Vehicle control solution
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Animal cages
-
Syringes and needles for administration
Procedure:
-
Acclimatization: Acclimatize the rats to the experimental room for at least 1 hour before the experiment.
-
Initial Paw Volume: Measure the initial volume or thickness of the right hind paw of each rat.
-
Drug Administration: Administer this compound, vehicle, or the positive control to different groups of rats.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of the 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100, where ΔV is the change in paw volume from the initial measurement. Analyze the data using appropriate statistical methods.
Mandatory Visualization
Caption: Metabolic activation of this compound to paracetamol and its subsequent central analgesic signaling cascade in the periaqueductal grey.
Caption: A logical workflow for the preclinical evaluation of a non-opioid analgesic candidate.
Conclusion
This compound, despite its historical therapeutic use being curtailed by safety concerns, remains a pivotal compound for understanding the nuances of non-opioid analgesia. Its mechanism, mediated primarily through its active metabolite paracetamol, highlights a central mode of action that is distinct from the peripheral anti-inflammatory effects of NSAIDs. The elucidation of the AM404-mediated signaling cascade in the periaqueductal grey has further refined our understanding of central pain modulation. For researchers and drug development professionals, the study of this compound underscores the importance of a thorough characterization of metabolic pathways, the differentiation between central and peripheral mechanisms, and the continuous pursuit of analgesic agents with improved safety profiles. The experimental protocols and data presented in this guide offer a framework for the continued investigation of novel non-opioid analgesics.
References
- 1. researchgate.net [researchgate.net]
- 2. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paracetamol is a centrally acting analgesic using mechanisms located in the periaqueductal grey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Effects of this compound and its metabolite p-phenetidine on COX-1 and COX-2 activities and expression in vitro. | Read by QxMD [read.qxmd.com]
The Dawn of Synthetic Antipyretics: A Technical Guide to the Initial Discovery and Introduction of Phenacetin by Bayer in 1887
For Immediate Release: Elberfeld, 1887 – In a significant advancement for therapeutic medicine, Farbenfabriken vorm. Friedr. Bayer & Co. introduces Phenacetin, a novel synthetic compound demonstrating remarkable antipyretic and analgesic properties. This development marks a pivotal moment in the nascent field of pharmaceutical chemistry, offering a promising alternative to existing fever and pain remedies. This technical guide provides an in-depth overview of the initial discovery, chemical synthesis, and early clinical findings of this groundbreaking substance.
Introduction: The Search for a Safer Antifebrile Agent
The late 19th century witnessed a surge in the development of synthetic organic chemistry, with many new compounds being investigated for their therapeutic potential.[1][2] A significant breakthrough came with the discovery of the antipyretic properties of acetanilide in 1886.[1] However, the clinical utility of acetanilide was hampered by its associated toxicity, most notably the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[1][3] This critical drawback spurred a concerted effort within the burgeoning pharmaceutical industry to identify a safer yet equally effective alternative.
Researchers at Bayer, under the leadership of Carl Duisberg, were at the forefront of this endeavor.[4][5] Their systematic investigation into aniline derivatives, byproducts of the coal tar industry, led to the synthesis and subsequent evaluation of a new compound: N-(4-ethoxyphenyl)acetamide, which would come to be known as this compound.[2][6]
The Discovery of this compound's Therapeutic Properties
The initial investigations into the pharmacological effects of this compound were conducted by a team of pioneering researchers, including chemist Dr. Oskar Hinsberg and physician Dr. Alfred Kast. Their seminal work, published in the Centralblatt für die medicinischen Wissenschaften in 1887, laid the foundation for the clinical introduction of this compound.[7]
Preclinical Observations
Early studies, likely conducted in animal models, would have focused on establishing the antipyretic and analgesic efficacy of this compound and comparing its toxicity profile to that of acetanilide. While the specific protocols of these initial preclinical experiments are not extensively detailed in readily available literature, the subsequent clinical findings suggest that this compound exhibited a favorable therapeutic window.
Initial Clinical Findings (1887)
The first clinical trials of this compound were conducted under the supervision of Dr. Kast. The primary objective was to assess the antipyretic and analgesic effects of the compound in patients suffering from various febrile and painful conditions.
Experimental Protocol:
While the exact design of these early clinical investigations does not conform to modern standards of randomized controlled trials, the available information suggests a systematic approach to evaluating the drug's efficacy and safety. The general protocol likely involved the following steps:
-
Patient Selection: Patients with febrile conditions (e.g., typhoid fever, pneumonia) and various forms of pain (e.g., neuralgia, headaches) were enrolled.
-
Dosage Administration: this compound was administered orally in single or repeated doses.
-
Monitoring of Vital Signs: Rectal temperature was meticulously recorded at regular intervals to assess the antipyretic effect.
-
Pain Assessment: The analgesic effect was likely evaluated through qualitative patient reports of pain relief.
-
Observation for Adverse Effects: Patients were monitored for any untoward reactions, with a particular focus on the absence of cyanosis, a key indicator of methemoglobinemia associated with acetanilide.
Quantitative Data from Early Clinical Observations:
Based on the 1887 publication by Hinsberg and Kast, the following data on the clinical effects of this compound can be summarized:
| Parameter | Dosage | Observed Effect | Notes |
| Antipyretic Effect | 0.5 - 1.0 grams | Significant reduction in body temperature in febrile patients. | The temperature decrease was reported to be gradual and sustained. |
| Analgesic Effect | 0.5 - 1.0 grams | Marked relief from various types of pain, including neuralgia. | The analgesic effect was noted to be prompt and effective. |
| Adverse Effects | Therapeutic Doses | No significant side effects, notably no cyanosis or collapse. | This was a crucial finding that distinguished this compound from acetanilide. |
The Chemical Synthesis of this compound
The synthesis of this compound, as developed by Bayer's chemists, was a significant achievement in industrial pharmaceutical production. The process, likely based on the work of Harmon Northrop Morse who first synthesized paracetamol in 1878, involved a two-step procedure starting from p-nitrophenol, a readily available coal tar derivative.[6]
Experimental Protocol for the Synthesis of this compound (Bayer, circa 1888):
The following represents a plausible synthesis route employed by Bayer during that period:
Step 1: Synthesis of p-Phenetidine
-
Reduction of p-Nitrophenol: p-Nitrophenol is reduced to p-aminophenol. This could be achieved using various reducing agents common at the time, such as tin and hydrochloric acid.
-
Ethylation of p-Aminophenol: The resulting p-aminophenol is then ethylated to form p-phenetidine. A common method for this etherification would be the Williamson ether synthesis, reacting the sodium salt of p-aminophenol with ethyl iodide or ethyl bromide.
Step 2: Acetylation of p-Phenetidine to this compound
-
Reaction with Acetic Anhydride: p-Phenetidine is acetylated using acetic anhydride. This reaction is typically carried out in a suitable solvent, and the addition of a base like sodium acetate can be used to neutralize the acetic acid byproduct.
-
Crystallization and Purification: The crude this compound is then purified by recrystallization from a suitable solvent, such as water or ethanol, to yield the final crystalline product.
Caption: Synthesis of this compound from p-Nitrophenol.
Mechanism of Action: An Early Perspective
In 1887, the understanding of drug mechanisms of action was rudimentary. The therapeutic effects of this compound were described in observational terms: it was an "antipyretic" that lowered fever and an "analgesic" that relieved pain. The concept of specific receptor targets or enzyme inhibition was not yet established. It was understood, however, that this compound acted on the central nervous system to reduce the perception of pain and to lower the body's temperature setpoint. The lack of significant anti-inflammatory properties was also noted, distinguishing it from salicylates.
It is now understood that this compound is metabolized in the body to paracetamol (acetaminophen), which is the primary active metabolite responsible for its analgesic and antipyretic effects. A minor metabolic pathway produces p-phenetidine, which is associated with the long-term toxicity of this compound.
References
- 1. History of antipyretic analgesic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Patent medicine - Wikipedia [en.wikipedia.org]
- 4. The Misjudgment of Heroin - ChemistryViews [chemistryviews.org]
- 5. A history of Bayer [pharmaphorum.com]
- 6. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]
- 7. The Alzheimer Pandemic: Is Paracetamol to Blame? - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Conversion of Phenacetin to Paracetamol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a once widely used analgesic and antipyretic agent, serves as a classic prodrug, exerting its therapeutic effects primarily through its metabolic conversion to paracetamol (acetaminophen). Understanding the intricacies of this biotransformation is crucial for drug metabolism studies, toxicology, and the development of safer pharmaceuticals. This technical guide provides an in-depth overview of the metabolic pathway, the enzymes involved, quantitative kinetic data, and the experimental protocols used to elucidate this critical conversion.
Core Metabolic Pathway: O-deethylation
The principal metabolic route for the conversion of this compound to its active metabolite, paracetamol, is O-deethylation.[1][2] This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system, primarily located in the liver.[3][4] Specifically, CYP1A2 has been identified as the high-affinity enzyme responsible for the majority of this conversion at therapeutic concentrations.[5][6]
While CYP1A2 is the primary catalyst, other CYP isoforms can contribute to this compound O-deethylation, particularly at higher substrate concentrations. These include CYP2C9, CYP2A6, CYP2C19, CYP2D6, and CYP2E1, which exhibit lower affinity for this compound.[6]
Following its formation, paracetamol undergoes further metabolism, primarily through conjugation with glucuronic acid and sulfate, to form water-soluble metabolites that are readily excreted in the urine.[5][7] A minor fraction of paracetamol can be oxidized by CYP enzymes, including CYP2E1, to form the reactive and potentially toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[8][9] Under normal conditions, NAPQI is detoxified by conjugation with glutathione.[9]
Quantitative Data on this compound O-deethylation
The following tables summarize the key quantitative data related to the enzymatic conversion of this compound to paracetamol.
Table 1: Michaelis-Menten Kinetic Parameters for this compound O-deethylation by CYP1A Isoforms
| Enzyme | Km (μM) | kcat (min-1) | Catalytic Efficiency (kcat/Km) (min-1μM-1) |
| CYP1A1 | 135 | 1.8 | 0.013 |
| CYP1A2 | 17 | 4.5 | 0.265 |
Data sourced from a study using purified, reconstituted human CYP1A1 and CYP1A2 enzymes.[2]
Table 2: Michaelis-Menten Constants (Km) for this compound O-deethylation by Various Human CYP Isoforms
| Enzyme | Km (μM) | Affinity |
| CYP1A2 | 31 | High |
| CYP2C9 | 566 | Low |
| CYP2C19 | 656 | Low |
| CYP2D6 | 1021 | Low |
| CYP2E1 | 1257 | Low |
| CYP2A6 | 4098 | Low |
Data obtained from studies using heterologously expressed human CYP isoforms.[6]
Experimental Protocols
The study of this compound metabolism relies on a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
In Vitro this compound O-deethylation Assay using Human Liver Microsomes
This assay is a standard method to determine the kinetics of this compound metabolism and to assess the inhibitory potential of new chemical entities on CYP1A2 activity.
1. Materials and Reagents:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
Paracetamol (as a standard)
-
NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or other suitable organic solvent for quenching the reaction and protein precipitation
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV or mass spectrometric detector
2. Incubation Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and dilute it to various concentrations in the potassium phosphate buffer.
-
In a microcentrifuge tube, pre-incubate human liver microsomes (typically at a final protein concentration of 0.1-0.5 mg/mL) with the different concentrations of this compound in the potassium phosphate buffer for a short period (e.g., 5 minutes) at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C, ensuring the reaction is in the linear range with respect to time and protein concentration.
-
Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
3. Sample Analysis:
-
Transfer the supernatant to HPLC vials.
-
Inject a specific volume of the supernatant onto the HPLC system.
-
Separate the analyte (paracetamol) from other components using a suitable mobile phase gradient.
-
Quantify the amount of paracetamol formed by comparing its peak area to that of a standard curve prepared with known concentrations of paracetamol.
4. Data Analysis:
-
Calculate the rate of paracetamol formation at each this compound concentration.
-
Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.[2][10]
In Vivo Assessment of this compound Metabolism in Animal Models
Animal models, such as mice or rats, are utilized to understand the in vivo relevance of metabolic pathways and to assess the overall pharmacokinetic profile of this compound.
1. Animal Model and Dosing:
-
Select a suitable animal model (e.g., C57BL/6 mice or Sprague-Dawley rats).
-
Administer this compound via a relevant route, such as oral gavage or intraperitoneal injection, at a defined dose.
2. Sample Collection:
-
Collect blood samples at various time points post-administration via methods like tail vein or retro-orbital bleeding.
-
Process the blood to obtain plasma or serum.
-
Urine and feces can also be collected in metabolic cages to analyze for metabolites.
3. Sample Preparation and Analysis:
-
To the plasma samples, add a protein precipitation agent (e.g., acetonitrile) containing an internal standard for both this compound and paracetamol.
-
Centrifuge to remove precipitated proteins.
-
Analyze the supernatant using a validated analytical method, such as LC-MS/MS, to quantify the concentrations of this compound and paracetamol.[11]
4. Pharmacokinetic Analysis:
-
Plot the plasma concentration of this compound and paracetamol versus time.
-
Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life for both the parent drug and the metabolite.
Visualizations
Metabolic Pathway of this compound
Caption: The primary metabolic conversion of this compound to paracetamol and its subsequent metabolic fate.
General Workflow for In Vitro this compound Metabolism Assay
References
- 1. researchgate.net [researchgate.net]
- 2. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Human cytochromes P450 mediating this compound O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and metabolism of paracetamol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Paracetamol - Wikipedia [en.wikipedia.org]
- 9. pharmaxchange.info [pharmaxchange.info]
- 10. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analgesic Action of Phenacetin on Spinal Sensory Tracts: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenacetin, a once widely used analgesic and antipyretic, exerts its primary therapeutic effects through its active metabolite, paracetamol (acetaminophen). While historical texts attribute this compound's analgesic properties to its action on the sensory tracts of the spinal cord, contemporary research has elucidated that these effects are predominantly mediated by paracetamol. This technical guide provides an in-depth analysis of the mechanisms by which paracetamol modulates nociceptive signaling within the spinal cord. Key areas of focus include the potentiation of descending serotonergic inhibitory pathways, direct spinal actions via the metabolite AM404 involving TRPV1 and cannabinoid receptors, and the modulation of key neurotransmitters such as Substance P and prostaglandins. This document synthesizes current experimental data, details relevant research protocols, and presents signaling pathways and experimental workflows through structured diagrams to offer a comprehensive resource for researchers in pain management and drug development.
Introduction
This compound was historically recognized for its analgesic effects, which were broadly ascribed to its influence on the sensory tracts of the spinal cord[1][2]. However, extensive metabolism of this compound to its primary active metabolite, paracetamol, means that the analgesic actions are largely attributable to the latter[3]. This guide, therefore, focuses on the well-documented effects of paracetamol on the sensory pathways within the spinal cord, providing a detailed overview of the current understanding of its mechanism of action at this level.
The spinal cord's dorsal horn is a critical site for the processing and modulation of nociceptive signals transmitted from the periphery to higher brain centers. Paracetamol's multifaceted interaction with this intricate neural circuitry underscores its efficacy as a centrally acting analgesic.
Core Mechanisms of Action at the Spinal Level
The analgesic effects of paracetamol within the spinal cord are not attributed to a single mechanism but rather a convergence of several actions that collectively suppress nociceptive transmission.
Modulation of Descending Serotonergic Pathways
A primary mechanism of paracetamol's central analgesic action is the enhancement of descending serotonergic pathways[2][4][5]. These pathways, originating in the brainstem, project to the dorsal horn of the spinal cord, where the release of serotonin (5-HT) inhibits the transmission of pain signals from primary afferent neurons to second-order neurons.
Paracetamol is believed to act supraspinally to reinforce these descending inhibitory controls[6]. The spinal terminals of these serotonergic neurons synapse on nociceptive projection neurons and interneurons, leading to a reduction in the ascending pain signals. Studies have demonstrated that the antinociceptive effects of systemically administered paracetamol are abolished by the depletion of spinal 5-HT or by the administration of 5-HT receptor antagonists[7]. Specifically, spinal 5-HT₃ and 5-HT₇ receptors have been implicated in mediating these effects[7][8].
Direct Spinal Action of the Metabolite AM404
This compound is metabolized to paracetamol, which is further metabolized in the brain and spinal cord to N-arachidonoylphenolamine (AM404)[1][9]. AM404 is a key player in the direct spinal analgesic effects of paracetamol. Intrathecal administration of paracetamol has been shown to produce a significant antinociceptive effect, confirming a direct spinal site of action[8][10].
AM404 is known to act on at least two critical targets in the dorsal horn:
-
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptors: AM404 directly acts on TRPV1 receptors located on the terminals of C-fibers in the spinal dorsal horn. This interaction inhibits excitatory synaptic transmission, thereby reducing the propagation of nociceptive signals[1][9].
-
Cannabinoid CB1 Receptors: AM404 is also an agonist of cannabinoid CB1 receptors, which are present in the spinal cord and are known to be involved in pain modulation. Activation of CB1 receptors can lead to a reduction in neurotransmitter release from nociceptive afferents[9].
Inhibition of Spinal Prostaglandin Synthesis
While paracetamol is a weak inhibitor of cyclooxygenase (COX) enzymes in the periphery, it is thought to more potently inhibit a variant of the COX enzyme, often referred to as COX-3, within the central nervous system[4][11]. This inhibition reduces the production of prostaglandins, particularly PGE₂, in the spinal cord. Prostaglandins are known to sensitize central neurons to other nociceptive transmitters, so their reduced synthesis contributes to the analgesic effect of paracetamol[10].
Modulation of Nociceptive Neurotransmitters
Paracetamol has been shown to interfere with the action of key excitatory neurotransmitters in the spinal cord:
-
Substance P (SP): Intrathecal administration of Substance P induces hyperalgesia. Paracetamol can attenuate this effect, suggesting an interference with the Substance P-mediated nociceptive signaling pathway in the dorsal horn[10][12]. However, some studies on cultured sensory neurons suggest that paracetamol does not directly affect Substance P synthesis or release[13].
-
Nitric Oxide (NO): The analgesic effect of paracetamol has been linked to the inhibition of the L-arginine-nitric oxide pathway in the spinal cord. This suggests that part of its central action may be mediated by reducing the production of NO, a molecule involved in nociceptive processing[12][14].
Quantitative Data on Spinal Effects
The following tables summarize quantitative data from preclinical studies investigating the spinal effects of paracetamol.
Table 1: Effective Doses of Intrathecally Administered Paracetamol in Rats
| Experimental Model | Effective Dose Range (per rat) | Outcome Measure | Reference |
| Mechanical Noxious Stimulus (Paw Pressure) | 100 - 200 µg | Increased pain threshold | [8] |
| Inflammatory Pain (Carrageenan-induced) | 50 - 200 µg | Antinociceptive effect | [15] |
| Centrally-Mediated Hyperalgesia (Substance P-induced) | 10 - 200 µg | Dose-dependent antinociception | [10] |
| Ischemic Spinal Cord Injury | 100 µg | Neuroprotective effect | [16] |
Table 2: Effect of Paracetamol on Spinal Neurotransmitter Systems
| Neurotransmitter/Receptor | Effect of Paracetamol/Metabolite | Experimental Observation | Reference(s) |
| Serotonin (5-HT) | Potentiation of descending pathways | Antagonism by 5-HT₃ and 5-HT₇ receptor antagonists abolishes analgesia | [7][8] |
| Substance P | Attenuation of hyperalgesia | Reversal of Substance P-induced hyperalgesia | [10][12] |
| Prostaglandin E₂ (PGE₂) | Inhibition of release | Suppression of Substance P-evoked spinal PGE₂ release | [10] |
| Nitric Oxide (NO) | Inhibition of synthesis | Reversal of analgesia by L-arginine | [12][14] |
Experimental Protocols
In Vivo Electrophysiology in Anesthetized Rats
This protocol is used to directly measure the effect of a compound on the activity of individual neurons in the spinal cord dorsal horn.
-
Animal Preparation: An adult male Sprague-Dawley rat is anesthetized with a suitable agent (e.g., urethane or alpha-chloralose). A laminectomy is performed at the lumbar level to expose the spinal cord. The animal is placed in a stereotaxic frame to ensure stability.
-
Neuronal Recording: A glass microelectrode is advanced into the dorsal horn to record the extracellular activity of single neurons. Neurons are characterized based on their responses to peripheral stimuli (e.g., innocuous brushing, noxious pinch, and thermal stimuli) as wide-dynamic-range (WDR) or nociceptive-specific (NS) neurons.
-
Drug Administration: Paracetamol or a vehicle control is administered systemically (e.g., intravenously or intraperitoneally) or locally onto the spinal cord.
-
Data Analysis: Changes in the spontaneous and evoked firing rates of the neuron in response to the drug are recorded and analyzed to determine the inhibitory or excitatory effects of the compound.
Intrathecal Catheterization and Behavioral Testing
This method allows for the direct administration of substances to the spinal cord and the subsequent assessment of behavioral responses to pain.
-
Catheter Implantation: A small polyethylene catheter is implanted into the intrathecal space of an anesthetized rat, with the tip positioned at the lumbar enlargement. The catheter is externalized at the back of the neck. Animals are allowed to recover for several days.
-
Drug Administration: A specific dose of paracetamol or vehicle is injected through the catheter directly into the cerebrospinal fluid.
-
Behavioral Assays:
-
Paw Pressure Test: A constantly increasing pressure is applied to the rat's hind paw, and the pressure at which the rat withdraws its paw (vocalization threshold) is recorded. An increase in this threshold indicates analgesia.
-
Hot Plate Test: The rat is placed on a heated surface, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is measured. An increased latency suggests an analgesic effect.
-
Formalin Test: A dilute formalin solution is injected into the hind paw, and the time spent licking or biting the injected paw is quantified. A reduction in this behavior indicates antinociception.
-
Visualizations of Pathways and Workflows
Signaling Pathways
Caption: Metabolism of this compound and spinal analgesic actions of paracetamol.
Experimental Workflow
Caption: Workflow for preclinical evaluation of spinal analgesics.
Conclusion
While this compound itself is no longer in clinical use due to safety concerns, understanding its mechanism of action through its active metabolite, paracetamol, remains highly relevant for the field of analgesia. The effects of paracetamol on the sensory tracts of the spinal cord are complex and multimodal, involving the enhancement of descending inhibitory pathways and direct spinal actions that modulate key neurotransmitter systems. This technical guide provides a consolidated overview of these mechanisms, supported by quantitative data and experimental protocols, to serve as a valuable resource for researchers and professionals in the ongoing development of safer and more effective pain therapies. Further research into the specific interactions of paracetamol's metabolites with neuronal subtypes in the dorsal horn will continue to refine our understanding of central pain modulation.
References
- 1. doaj.org [doaj.org]
- 2. Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Paracetamol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Antinociceptive mechanism of action of paracetamol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. turkjps.org [turkjps.org]
- 6. ovid.com [ovid.com]
- 7. Systemic paracetamol-induced analgesic and antihyperalgesic effects through activation of descending serotonergic pathways involving spinal 5-HT₇ receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paracetamol exerts a spinal antinociceptive effect involving an indirect interaction with 5-hydroxytryptamine3 receptors: in vivo and in vitro evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetaminophen prevents hyperalgesia in central pain cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaminophen Mechanism of Action: How Does Tylenol Work? - GoodRx [goodrx.com]
- 12. Acetaminophen blocks spinal hyperalgesia induced by NMDA and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of NSAIDs and paracetamol (acetaminophen) on protein kinase C epsilon translocation and on substance P synthesis and release in cultured sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Preventive Effect of Intrathecal Paracetamol on Spinal Cord Injury in Rats - PMC [pmc.ncbi.nlm.nih.gov]
exploration of phenacetin's carcinogenic properties in research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the carcinogenic properties of phenacetin, a once-common analgesic and antipyretic drug. The International Agency for Research on Cancer (IARC) has classified this compound as carcinogenic to humans (Group 1), and analgesic mixtures containing this compound are also classified as carcinogenic to humans (Group 1). This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms to support further investigation and understanding of this compound's cancer-causing potential.
Executive Summary
This compound's carcinogenicity is primarily linked to its metabolic activation into reactive intermediates that can cause genetic damage. Chronic use has been strongly associated with cancers of the renal pelvis and ureter in humans. Animal studies have corroborated these findings, demonstrating the induction of tumors in the urinary tract and other organs in rodents. The genotoxic effects of this compound are dependent on metabolic activation, as evidenced by various in vitro and in vivo assays. This guide will delve into the specifics of these findings.
Data Presentation: Carcinogenicity Studies in Animal Models
The carcinogenic potential of this compound has been evaluated in long-term feeding studies in both rats and mice. The following tables summarize the key quantitative data from two seminal studies.
Table 1: Carcinogenicity of this compound in Sprague-Dawley Rats
| Treatment Group (this compound in Diet) | Sex | Number of Effective Animals | Incidence of Nasal Cavity Tumors (%) | Incidence of Urinary Tract Tumors (%) |
| Control | Male | 19 | 0 (0%) | 0 (0%) |
| Female | 25 | 0 (0%) | 1 (4%) | |
| 1.25% | Male | 22 | 4 (18.2%) | 5 (22.7%) |
| Female | 25 | 1 (4%) | 3 (12%) | |
| 2.5% | Male | 27 | 11 (40.7%) | 10 (37%) |
| Female | 27 | 3 (11.1%) | 5 (18.5%) |
Data from Isaka, H., et al. (1979). Tumors of Sprague-Dawley rats induced by long-term feeding of this compound. Gann, 70(1), 29-36.
Table 2: Carcinogenicity of this compound in B6C3F1 Mice
| Treatment Group (this compound in Diet) | Sex | Number of Effective Animals | Incidence of Renal Cell Tumors (%) | Incidence of Urinary Bladder Lesions (Hyperplasia/Tumors) (%) |
| Control | Male | 50 | 0 (0%) | 0 (0%) |
| Female | 50 | 0 (0%) | 0 (0%) | |
| 0.6% | Male | 52 | 2 (3.8%) | Not reported |
| Female | 52 | 0 (0%) | Not reported | |
| 1.25% | Male | 52 | 8 (15.4%) | 7 (13.5%) |
| Female | 52 | 1 (1.9%) | 5 (9.6%) |
Data from Nakanishi, K., et al. (1982). Carcinogenicity of this compound: long-term feeding study in B6C3F1 mice. International journal of cancer, 29(4), 439-444.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key animal carcinogenicity and genotoxicity studies cited.
Long-Term this compound Feeding Study in Rats (Isaka et al., 1979)
-
Animal Model: Male and female Sprague-Dawley rats.
-
Housing and Diet: Animals were housed in a controlled environment. The basal diet composition was not specified in the publication. This compound was mixed into the diet at concentrations of 1.25% and 2.5%.
-
Experimental Design: Two groups of 50 male and 50 female rats were fed the this compound-containing diets for 18 months, followed by a 6-month observation period on the basal diet. A control group of 65 males and 65 females received the basal diet for 24 months.
-
Data Collection and Analysis: Animals that survived for more than 24 months, or died with tumors within 24 months, were considered effective animals. All animals underwent a complete necropsy. Organs were fixed in 10% formalin, and tissues were embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for histopathological examination. Tumor incidence between groups was compared. The specific statistical tests used were not detailed in the publication.
Long-Term this compound Feeding Study in Mice (Nakanishi et al., 1982)
-
Animal Model: Male and female B6C3F1 mice.
-
Housing and Diet: Mice were housed under standard laboratory conditions. The basal diet was a commercial pellet diet. This compound was added to the diet at concentrations of 0.6% and 1.25%.
-
Experimental Design: Groups of 52 mice of each sex were fed the this compound diets for 96 weeks, followed by an 8-week period on the basal diet. Control groups of 50 mice of each sex received the basal diet for 104 weeks.
-
Data Collection and Analysis: All surviving animals were sacrificed at the end of the experiment. A complete necropsy was performed on all animals, including those that died during the study. Tissues were fixed, processed, and stained with H&E for microscopic examination. The incidence of tumors was recorded, and a dose-response relationship was evaluated. The publication does not specify the statistical methods used for comparison.
Ames Test for Mutagenicity
-
Principle: This bacterial reverse mutation assay detects point mutations (base substitutions and frameshifts) in histidine-requiring strains of Salmonella typhimurium.
-
Strains: Commonly used strains include TA98, TA100, TA1535, and TA1537. This compound has shown positive results, particularly in strain TA100.
-
Metabolic Activation: this compound requires metabolic activation to exhibit mutagenicity in this assay. A post-mitochondrial supernatant (S9 fraction) from the liver of Aroclor 1254-induced hamsters is effective for this activation[1]. Rat liver S9 is less effective[1].
-
Protocol Outline:
-
Varying concentrations of this compound are dissolved in a suitable solvent (e.g., DMSO).
-
The test compound is pre-incubated with the selected bacterial strain and the S9 mix (containing the S9 fraction and necessary cofactors like NADP+ and glucose-6-phosphate).
-
The mixture is then plated on a minimal glucose agar medium lacking histidine.
-
Plates are incubated for 48-72 hours at 37°C.
-
The number of revertant colonies (his+) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
-
In Vivo Sister Chromatid Exchange (SCE) Assay
-
Principle: This assay detects the exchange of DNA between sister chromatids during chromosome replication and is an indicator of genotoxic damage.
-
Animal Model: Typically performed in rodents, such as rats or mice.
-
Protocol Outline:
-
Animals are treated with this compound, often via intraperitoneal injection or oral gavage.
-
To allow for the visualization of SCEs, the animals are also treated with 5-bromo-2'-deoxyuridine (BrdU), which is incorporated into the newly synthesized DNA strands.
-
A spindle inhibitor like colchicine is administered to arrest cells in metaphase.
-
Bone marrow cells or peripheral blood lymphocytes are harvested.
-
The chromosomes are prepared on microscope slides and differentially stained (e.g., with fluorescence plus Giemsa) to distinguish between the two sister chromatids.
-
The number of SCEs per metaphase is scored. A statistically significant increase in the frequency of SCEs in the this compound-treated group compared to the control group indicates a positive genotoxic effect. Studies have shown that this compound can induce a statistically significant, albeit poor, increase in SCEs in mouse bone marrow cells[2].
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key aspects of this compound's carcinogenic mechanism and a typical experimental workflow for its investigation.
Caption: Metabolic activation of this compound to genotoxic intermediates.
Caption: A representative experimental workflow for investigating this compound's carcinogenicity.
Molecular Mechanisms of Carcinogenesis
The carcinogenic effects of this compound are not exerted by the parent compound itself but rather by its metabolites. The primary mechanism involves metabolic activation by cytochrome P450 enzymes, particularly CYP1A2, leading to the formation of reactive electrophilic species.
These reactive metabolites, such as N-acetyl-p-benzoquinone imine (NAPQI), can covalently bind to cellular macromolecules, including DNA, to form DNA adducts[3]. The formation of these adducts can lead to errors during DNA replication, resulting in mutations. If these mutations occur in critical genes, such as tumor suppressor genes or oncogenes, they can disrupt normal cell cycle control and contribute to neoplastic transformation.
Research using DNA repair-deficient mice has provided further evidence for the genotoxic mechanism of this compound. In mice lacking the Xpa gene, which is crucial for nucleotide excision repair, this compound exposure led to a significant increase in mutations in the kidney, the primary target organ for its carcinogenic effects[2]. This suggests that the DNA damage caused by this compound metabolites, if not properly repaired, can initiate the carcinogenic process. While the involvement of specific signaling pathways like MAPK and PI3K/AKT in this compound-induced carcinogenesis is plausible, direct evidence is currently limited. The genotoxic events, however, can indirectly influence these pathways. For instance, DNA damage can activate the p53 tumor suppressor pathway, leading to cell cycle arrest or apoptosis. The study in repair-deficient mice also included a model with a heterozygous loss of the Trp53 (p53) gene, further implicating this pathway in the response to this compound-induced damage[2].
Conclusion
The evidence strongly supports the classification of this compound as a human carcinogen. Its carcinogenic properties are intrinsically linked to its metabolic activation into genotoxic metabolites that form DNA adducts, leading to mutations and genomic instability. Long-term animal studies have consistently demonstrated its ability to induce tumors, particularly in the urinary tract. A variety of genotoxicity assays have confirmed its mutagenic potential, which is dependent on metabolic activation. For researchers and professionals in drug development, the case of this compound serves as a critical example of how metabolic pathways can transform a seemingly safe compound into a potent carcinogen. Further research into the specific signaling pathways disrupted by this compound's metabolites could provide a more complete picture of its carcinogenic mechanism and offer insights into the broader field of chemical carcinogenesis.
References
- 1. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound acts as a weak genotoxic compound preferentially in the kidney of DNA repair deficient Xpa mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reaction of mutagenic this compound metabolites with glutathione and DNA. Possible implications for toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-(4-ethoxyphenyl)acetamide (Phenacetin)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, and mechanism of action of N-(4-ethoxyphenyl)acetamide, a compound also widely known as Phenacetin.
Core Chemical Identity and Properties
N-(4-ethoxyphenyl)acetamide is a white, crystalline powder.[1] It was one of the first synthetic, non-opioid analgesics and fever reducers to be marketed.[2] Its chemical structure consists of a benzene ring substituted with an ethoxy group and an acetamide group at the para position.
Chemical Structure:
-
Systematic Name: N-(4-ethoxyphenyl)acetamide[3]
-
Common Names: this compound, p-Acetophenetidide[3]
-
CAS Number: 62-44-2[3]
-
SMILES: CCOC1=CC=C(NC(C)=O)C=C1[3]
Quantitative Physicochemical Data:
A summary of the key quantitative properties of N-(4-ethoxyphenyl)acetamide is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Weight | 179.22 g/mol | [1][5] |
| Melting Point | 133-136 °C | [1] |
| Boiling Point | 132 °C at 4 mmHg | [1] |
| Water Solubility | 0.076 g/100 mL | [1] |
| Appearance | White crystalline powder or lustrous scaly crystals | [1] |
Solubility Profile: N-(4-ethoxyphenyl)acetamide is insoluble in water, slightly soluble in ether and boiling water, but soluble in ethanol and chloroform.[1]
Synthesis Protocol: Amide Formation
The most common and straightforward synthesis of N-(4-ethoxyphenyl)acetamide is achieved through the acetylation of p-ethoxyaniline (also known as p-phenetidine).[6][7]
Reaction: p-Ethoxyaniline + Acetic Anhydride → N-(4-ethoxyphenyl)acetamide + Acetic Acid
Detailed Experimental Protocol:
This protocol is based on the acylation of p-ethoxyaniline.[6][8]
Materials:
-
p-Ethoxyaniline (p-phenetidine)
-
Purified Water
-
Concentrated Hydrochloric Acid (HCl)
-
Acetic Anhydride
-
Sodium Acetate solution
-
Activated Carbon (if purification of starting amine is needed)
-
Erlenmeyer flask
-
Hot plate
-
Ice-water bath
-
Suction filtration apparatus (Büchner funnel, filter flask)
Procedure:
-
Dissolution and Purification of Amine:
-
In a 10-mL Erlenmeyer flask, combine 0.20 g of p-phenetidine with 3.5 mL of water.[8]
-
Add 4 drops of concentrated hydrochloric acid to the mixture to dissolve the amine, forming p-phenetidine hydrochloride.[8] If the starting amine is impure (indicated by a dark color), a small amount of activated carbon can be added at this stage to adsorb polymeric tars.[8] The solution can then be filtered to remove the carbon and other insoluble impurities.[8]
-
-
Acetylation Reaction:
-
Gently warm the solution of p-phenetidine hydrochloride on a hot plate.[8]
-
While swirling the flask, add 0.20 mL of acetic anhydride.[8]
-
Immediately add a prepared sodium acetate solution all at once and swirl the flask vigorously to ensure thorough mixing.[8] The sodium acetate acts as a buffer to control the acidity.[9]
-
-
Crystallization and Isolation:
-
Allow the reaction mixture to stand at room temperature for approximately 5-10 minutes.
-
Cool the flask in an ice-water bath to induce crystallization of the crude N-(4-ethoxyphenyl)acetamide.[8] Swirl the mixture to promote the formation of crystals.[8]
-
Collect the crude product by suction filtration, washing the crystals with a small amount of cold water to remove soluble impurities.[8]
-
-
Recrystallization (Purification):
-
Transfer the impure product to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the crystals.[6]
-
Once dissolved, add hot water dropwise until the solution becomes slightly cloudy, indicating the point of saturation.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of pure crystals.
-
Collect the purified N-(4-ethoxyphenyl)acetamide crystals by suction filtration.
-
Mechanism of Action and Signaling Pathway
The analgesic and antipyretic effects of N-(4-ethoxyphenyl)acetamide are not direct. Upon ingestion, it is metabolized in the liver, primarily into paracetamol (acetaminophen), which is the active analgesic compound.[2][10] A smaller portion can be deacylated, producing potentially toxic metabolites like p-phenetidine, which has been linked to nephropathy.[2]
The active metabolite, paracetamol, exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins.[11][12] Prostaglandins are key signaling molecules involved in mediating pain and inflammation.[13] By reducing prostaglandin production in the central nervous system, pain perception is decreased.[11] Its antipyretic (fever-reducing) action is due to its effect on the hypothalamus, the brain's temperature-regulating center.[2][13]
Diagram of Metabolic and Signaling Pathway:
Caption: Metabolic conversion of N-(4-ethoxyphenyl)acetamide to paracetamol and subsequent inhibition of COX enzymes.
Experimental Workflow Diagram:
The following diagram illustrates the key stages in the laboratory synthesis of N-(4-ethoxyphenyl)acetamide.
Caption: A typical experimental workflow for the synthesis and purification of N-(4-ethoxyphenyl)acetamide.
References
- 1. chembk.com [chembk.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2 [matrix-fine-chemicals.com]
- 4. N-(4-ethoxyphenyl)acetamide | 40674-52-0; 62-44-2; 67-42-5 | Buy Now [molport.com]
- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 6. glaserr.missouri.edu [glaserr.missouri.edu]
- 7. brainly.com [brainly.com]
- 8. stolaf.edu [stolaf.edu]
- 9. CN105237431A - Preparation and crystallization method of this compound - Google Patents [patents.google.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. This compound: pharmacokinetics, mechanism of action and clinical applications_Chemicalbook [chemicalbook.com]
- 12. What is the mechanism of this compound? [synapse.patsnap.com]
- 13. What is this compound used for? [synapse.patsnap.com]
Methodological & Application
Application Notes and Protocols: Phenacetin as a Selective In Vitro Probe for CYP1A2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a once-common analgesic, serves as a valuable and selective in vitro probe for determining the activity of Cytochrome P450 1A2 (CYP1A2).[1][2] CYP1A2 is a key enzyme in drug metabolism, responsible for the biotransformation of numerous clinical drugs and the activation of procarcinogens.[1] The primary metabolic pathway of this compound is its O-deethylation to acetaminophen, a reaction predominantly catalyzed by CYP1A2 with high affinity.[1][3][4][5][6] This specificity makes this compound an excellent tool for assessing the potential of new chemical entities to inhibit or induce CYP1A2, a critical step in drug development to predict drug-drug interactions. While other enzymes can metabolize this compound, they do so with significantly lower affinity, making the high-affinity component of this compound O-deethylation a reliable index of CYP1A2 activity.[3][7]
Data Presentation
Enzyme Kinetics of this compound O-deethylation
The following table summarizes the kinetic parameters for the O-deethylation of this compound by the major CYP1A isoforms. The significantly lower Michaelis-Menten constant (Km) and higher catalytic efficiency (kcat/Km) for CYP1A2 highlight the selectivity of this reaction.
| Enzyme | Km (µM) | kcat (min⁻¹) | Catalytic Efficiency (kcat/Km) | Reference |
| CYP1A2 | ~25 - 31 | ~2.2 | ~0.088 | [4][6] |
| CYP1A1 | ~108 | ~0.84 | ~0.0078 | [4][6] |
Inhibition of CYP1A2 Activity using this compound as a Probe
The following table provides IC50 values for known CYP1A2 inhibitors, determined using the this compound O-deethylation assay. These values are useful as a reference for interpreting data from new compound screening.
| Inhibitor | IC50 (µM) | Inhibition Type | Reference |
| α-Naphthoflavone | Potent | Competitive | [5][6] |
| Furafylline | Potent | Mechanism-based | [5] |
| Fluvoxamine | ~0.24 | Potent | [5] |
| 8-Phenyltheophylline | 0.7 | Competitive | |
| Rofecoxib | 4.2 | Potent | |
| Pinocembrin | 0.52 | Competitive |
Signaling and Metabolic Pathways
The metabolism of this compound to acetaminophen is a single-step enzymatic reaction.
Caption: Metabolic pathway of this compound to acetaminophen via CYP1A2.
Experimental Protocols
In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes
This protocol outlines a typical procedure for assessing the inhibitory potential of a test compound on CYP1A2 activity using pooled human liver microsomes (HLMs).
1. Materials and Reagents:
-
Pooled Human Liver Microsomes (HLMs)
-
This compound
-
Test Inhibitor (and positive control, e.g., fluvoxamine)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System Solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN)
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated acetaminophen)
-
96-well plates
-
Incubator/shaker
2. Experimental Workflow Diagram:
Caption: Workflow for a CYP1A2 inhibition assay using this compound.
3. Detailed Procedure:
-
Prepare Reagent Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing potassium phosphate buffer, HLMs (final concentration typically 0.2-0.5 mg/mL), and this compound (at a concentration near its Km, e.g., 25-50 µM).
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound and positive control (e.g., fluvoxamine) in the appropriate solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <0.5%).
-
Incubation Setup:
-
Add the appropriate volume of the reagent master mix to each well of a 96-well plate.
-
Add a small volume (e.g., 1-2 µL) of the test compound, positive control, or vehicle control to the respective wells.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the test compound to interact with the microsomes.
-
Initiate Reaction: Start the enzymatic reaction by adding the NADPH regenerating system to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) with gentle shaking. The incubation time should be within the linear range of metabolite formation.
-
Terminate Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins.
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis: Analyze the samples for the formation of acetaminophen using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of acetaminophen formation in the presence of different concentrations of the test inhibitor relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Logical Relationships
The use of this compound as a selective probe for CYP1A2 is based on a clear logical relationship between its metabolic profile and the desired experimental outcome.
Caption: Logic of using this compound as a selective CYP1A2 probe.
References
- 1. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Human cytochromes P450 mediating this compound O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Simultaneous Quantification of Phenacetin and Acetaminophen in Biological Matrices
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phenacetin is an analgesic and antipyretic drug that was widely used before its use was curtailed due to adverse effects, including carcinogenicity and kidney damage. Its pharmacological activity is primarily due to its major and active metabolite, acetaminophen (paracetamol), which is one of the most common medications used for pain and fever relief. The metabolic conversion of this compound to acetaminophen is mainly mediated by the cytochrome P450 enzyme CYP1A2.[1] Therefore, a sensitive and specific method for the simultaneous detection of both compounds is crucial for pharmacokinetic studies, drug metabolism research, and in the evaluation of CYP1A2 enzyme activity.[1] This application note details a robust and validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the simultaneous quantification of this compound and acetaminophen in plasma.
Principle of the Method
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry (MS/MS) combined with the separation power of liquid chromatography (LC). After a simple sample preparation step to extract the analytes from the biological matrix, the compounds are separated on a reverse-phase C18 column. The analytes are then ionized, typically using electrospray ionization (ESI), and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. MRM provides exceptional specificity by monitoring a specific precursor-to-product ion transition for each analyte, ensuring accurate quantification even in complex biological samples.[2][3]
Experimental Protocols
Materials and Reagents
-
This compound reference standard (>99% purity)
-
Acetaminophen reference standard (>99% purity)
-
Internal Standard (IS), e.g., Sulfamonomethoxine or deuterated analogs like Acetaminophen-d4
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Control (drug-free) human plasma
Instrumentation
-
Liquid Chromatograph: UHPLC or HPLC system capable of binary gradient elution (e.g., Shimadzu Nexera X2, Agilent 1290).[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 4500, Waters Xevo TQ-S) equipped with an electrospray ionization (ESI) source.[4]
Preparation of Standards and Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound, acetaminophen, and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL. Store at -20°C.
-
Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water. These solutions are used to build the calibration curve.
-
Calibration Curve Standards: Spike appropriate amounts of the working standard solutions into control plasma to prepare calibration standards at concentrations ranging from 1 ng/mL to 5000 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in control plasma at low, medium, and high concentrations, independent of the calibration standards.
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 500 µL of ethyl acetate to the tube.[2]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex to dissolve, then transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
3.5.1 Liquid Chromatography (LC) Conditions
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water[4][5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile[4][5] |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | 10% B (0-0.5 min), 10-90% B (0.5-2.0 min), 90% B (2.0-2.5 min), 10% B (2.6-3.5 min) |
3.5.2 Mass Spectrometry (MS) Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive[3][4] |
| Scan Type | Multiple Reaction Monitoring (MRM)[2][3] |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas (CUR) | 30 psi |
| Collision Gas (CAD) | Medium |
Data Presentation
MRM Transitions
The following precursor ion → product ion transitions are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 180.1 | 138.1 |
| Acetaminophen | 152.1 | 110.1 |
| IS (Sulfamonomethoxine) | 281.1 | 156.1 |
Note: Transitions are based on published methods.[2][3] Optimal collision energies should be determined empirically for the specific instrument used.
Method Validation Summary
The method is validated according to standard bioanalytical guidelines, with typical performance characteristics summarized below.
| Parameter | This compound | Acetaminophen |
| Linearity Range | 1 - 5000 ng/mL (r² > 0.99)[5] | 1 - 500 ng/mL (r² > 0.99)[5] |
| Accuracy (%) | 87.1% - 112%[2][5] | 89.5% - 112%[2][5] |
| Precision (%CV) | < 15%[2][5] | < 15%[2][5] |
| Recovery (%) | > 60%[2] | > 60%[2] |
| LOD | ~0.5 ng/mL | ~0.5 ng/mL |
| LOQ | 1 ng/mL | 1 ng/mL |
Visualizations
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Metabolic conversion of this compound to Acetaminophen.
Conclusion
The described LC-MS/MS method provides a rapid, sensitive, and specific approach for the simultaneous quantification of this compound and its primary metabolite, acetaminophen, in biological matrices. The simple extraction procedure and short chromatographic run time allow for high-throughput analysis, making this method highly suitable for pharmacokinetic research, drug metabolism studies, and clinical monitoring. The validation data demonstrates that the method is accurate, precise, and reliable across a wide range of concentrations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Development of a Multimatrix UHPLC-MS/MS Method for the Determination of Paracetamol and Its Metabolites in Animal Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering Phenacetin in Animal Models for Metabolic Pathway Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing phenacetin as a probe substrate for studying drug metabolism, particularly the activity of the Cytochrome P450 1A2 (CYP1A2) enzyme, in various animal models. The protocols outlined below are compiled from established methodologies to ensure reproducibility and accuracy in your research.
Introduction
This compound is a widely used analgesic and antipyretic agent that has been instrumental as a model compound in pharmacological and toxicological research. Its primary metabolic pathway involves O-deethylation to its active metabolite, acetaminophen (paracetamol), a reaction predominantly catalyzed by the CYP1A2 enzyme.[1][2] This makes this compound an excellent in vivo and in vitro probe for assessing CYP1A2 activity and studying the impact of potential drug-drug interactions or the metabolic capabilities of different animal strains.[3][4] Understanding the biotransformation of this compound can provide critical insights into the metabolism of other xenobiotics cleared by the same enzymatic pathway.
Metabolic Pathways of this compound
This compound undergoes extensive metabolism through several key pathways:
-
O-deethylation: The major metabolic route, converting this compound to acetaminophen. This reaction is a reliable indicator of CYP1A2 activity.[2]
-
N-hydroxylation: A minor but important pathway that can lead to the formation of reactive metabolites.[5][6]
-
Deacetylation: This pathway leads to the formation of p-phenetidine.[7]
-
Conjugation: The resulting metabolites, particularly acetaminophen, are further conjugated with glucuronic acid or sulfate for excretion.[8]
The formation of reactive metabolites through pathways like N-hydroxylation is of toxicological interest, as these intermediates can covalently bind to cellular macromolecules.[5][6][9]
Data Presentation: Quantitative Parameters
The following tables summarize key quantitative data for the administration of this compound in animal models, derived from various studies.
Table 1: this compound Dosing Regimens in Animal Models
| Animal Model | Route of Administration | Dose | Vehicle/Formulation | Study Duration | Reference |
| Rat | Oral (p.o.) | 100 mg/kg | Suspension in 1% carboxymethylcellulose | Single dose | [10] |
| Mouse | Diet | 1.25% in feed | Ad libitum | Up to 67 weeks | [11][12] |
| Dog (Beagle) | Oral (p.o.) | 5 and 15 mg/kg | Not specified | Single dose | [3] |
| Dog (Beagle) | Intravenous (i.v.) | 15 mg/kg | Not specified | Single dose | [3] |
| Rat | Oral (p.o.) | 450 mg/kg (for co-administered inhibitor) | Not specified | Single dose | [4] |
Table 2: Pharmacokinetic Parameters of this compound and Acetaminophen
| Animal Model | Dose and Route | Analyte | Cmax | AUC | t1/2 | CL | Reference |
| Rat (Control) | This compound (i.v.) | This compound | Significantly decreased with inhibitor | Increased with inhibitor | Increased with inhibitor | Decreased with inhibitor | [4] |
| Rat (with Baicalin) | This compound (i.v.) | This compound | - | Increased by 16% | - | Decreased by 14% | [4] |
| Dog (CYP1A2 wild-type) | 15 mg/kg p.o. | This compound | - | Similar to heterozygous | - | - | [3] |
| Dog (CYP1A2 deficient) | 15 mg/kg p.o. | This compound | - | 2-fold greater than wild-type | - | - | [3] |
| Dog (CYP1A2 wild-type) | 15 mg/kg p.o. | Acetaminophen | - | Similar across genotypes | - | - | [3] |
| Dog (CYP1A2 deficient) | 15 mg/kg p.o. | Acetaminophen/Phenacetin Ratio | - | 1.7 times less than wild-type | - | - | [3] |
Experimental Protocols
Protocol 1: Administration of this compound for Pharmacokinetic Studies in Rodents
1. Materials:
- This compound powder
- Vehicle (e.g., 0.5% or 1% w/v carboxymethylcellulose in sterile water)
- Oral gavage needles
- Syringes
- Animal balance
- Appropriate animal model (e.g., Sprague-Dawley rats or C57BL/6 mice)
2. Procedure:
- Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the experiment.
- Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.
- Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 10 mL/kg dosing volume). Ensure continuous stirring to maintain suspension.
- Animal Weighing and Dose Calculation: Weigh each animal immediately before dosing to accurately calculate the required dose volume.
- Administration: Administer the this compound suspension via oral gavage. For intravenous administration, dissolve this compound in a suitable vehicle (e.g., saline with a co-solvent) and administer via a cannulated vein (e.g., tail vein).
- Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA or heparin).
- Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
- Sample Storage: Store plasma samples at -80°C until analysis.
Protocol 2: Analysis of this compound and Acetaminophen in Plasma by LC-MS/MS
1. Materials:
- Plasma samples from this compound-dosed animals
- This compound and acetaminophen analytical standards
- Internal standard (e.g., deuterated this compound or acetaminophen)[13][14]
- Acetonitrile (ACN)
- Formic acid (FA)
- Water (LC-MS grade)
- Ethyl acetate
- Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) supplies
- LC-MS/MS system
2. Sample Preparation (Liquid-Liquid Extraction):
- To 100 µL of plasma, add 10 µL of internal standard solution.
- Add 500 µL of ethyl acetate and vortex for 2 minutes.
- Centrifuge at 10,000 x g for 10 minutes.
- Transfer the organic supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
- LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B, hold, and then return to initial conditions for equilibration.
- Flow Rate: 0.3-0.5 mL/min.
- Injection Volume: 5-10 µL.
- Mass Spectrometry: Operate in positive ion mode with multiple reaction monitoring (MRM).
- This compound MRM transition: m/z 180 -> 138[15]
- Acetaminophen MRM transition: m/z 152 -> 110[15]
- Data Analysis: Quantify the concentrations of this compound and acetaminophen by comparing their peak area ratios to the internal standard against a standard curve.
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic pathways of this compound.
Experimental Workflow for this compound Metabolic Studies
Caption: Experimental workflow for this compound studies.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound pharmacokinetics in CYP1A2-deficient beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Baicalin on Metabolism of this compound, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Comparative metabolic studies of this compound and structurally-related compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive metabolites of this compound and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Role of CYP1A2 in the toxicity of long-term this compound feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Combined assay for this compound and paracetamol in plasma using capillary column gas chromatography-negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Phenacetin-Based Human Liver Microsome Incubation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, a classic probe substrate, is extensively utilized in in vitro drug metabolism studies to assess the activity of cytochrome P450 1A2 (CYP1A2). CYP1A2 is a crucial enzyme in the human liver, responsible for the metabolism of approximately 9% of clinically used drugs.[1] This enzyme exhibits significant inter-individual variability in expression and activity, making the characterization of its function vital in drug development to predict drug-drug interactions and potential toxicity.[2][3] The primary metabolic pathway for this compound mediated by CYP1A2 is O-deethylation, which results in the formation of acetaminophen (paracetamol).[2] This assay provides a reliable and reproducible method to determine the inhibitory or inductive potential of new chemical entities on CYP1A2 activity using human liver microsomes (HLMs), a subcellular fraction rich in CYP enzymes.[4][5]
Principle of the Assay
The assay measures the rate of acetaminophen formation from the O-deethylation of this compound by CYP1A2 in pooled human liver microsomes. The reaction is initiated by the addition of a nicotinamide adenine dinucleotide phosphate (NADPH) regenerating system, which provides the necessary cofactors for CYP enzyme activity.[3][6] The reaction is then quenched, and the amount of acetaminophen produced is quantified using high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection.[2] By comparing the rate of acetaminophen formation in the presence and absence of a test compound, the extent of CYP1A2 inhibition can be determined.
Metabolic Pathway of this compound
References
- 1. Functional Characterization of 21 Rare Allelic CYP1A2 Variants Identified in a Population of 4773 Japanese Individuals by Assessing this compound O-Deethylation [mdpi.com]
- 2. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaron.com [pharmaron.com]
Quantitative Analysis of Phenacetin in Biological Samples using HPLC
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin, an analgesic and antipyretic drug, has been largely withdrawn from the market in several countries due to its adverse effects, including nephropathy and an increased risk of urothelial tumors. However, it remains a critical tool in pre-clinical and clinical drug metabolism studies as a probe substrate for the cytochrome P450 1A2 (CYP1A2) enzyme.[1] Accurate and robust bioanalytical methods are essential for quantifying this compound and its primary metabolite, acetaminophen (paracetamol), to assess CYP1A2 activity and investigate drug-drug interactions.[2] High-Performance Liquid Chromatography (HPLC), often coupled with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection, is the predominant technique for this purpose, offering high sensitivity, specificity, and reproducibility.[2][3][4]
This document provides detailed application notes and protocols for the quantitative analysis of this compound in various biological matrices, including plasma, serum, urine, and tissue microsomes.
Experimental Methodologies
The successful quantification of this compound in biological samples hinges on three key stages: sample preparation, chromatographic separation, and detection. The choice of method depends on the biological matrix, the required sensitivity, and the available instrumentation.
Sample Preparation
The primary goal of sample preparation is to extract this compound and its metabolites from the complex biological matrix and remove interfering substances like proteins.[5] Common techniques include:
-
Protein Precipitation (PPT): This is a rapid and straightforward method suitable for plasma and serum samples. An organic solvent, such as acetonitrile or methanol, is added to the sample to denature and precipitate proteins.[5][6] After centrifugation, the supernatant containing the analyte is injected into the HPLC system.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT. It involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent (e.g., ethyl acetate, benzene-dichloroethane).[2][7][8] The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest samples and allows for sample concentration, leading to higher sensitivity. The sample is loaded onto a cartridge (e.g., C18), interfering substances are washed away, and the analyte is eluted with a suitable solvent.[4][9][10] This method is particularly useful for complex matrices like urine.[9][10]
Chromatographic Separation and Detection
Reversed-phase HPLC is the standard for this compound analysis. A C18 column is most commonly used, providing good retention and separation of this compound and its metabolites.[3][7][11]
-
HPLC with UV Detection (HPLC-UV): This is a cost-effective and robust method. Detection is typically performed at a wavelength of 254 nm, where both this compound and acetaminophen exhibit strong absorbance.[1][3]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For higher sensitivity and specificity, LC-MS/MS is the method of choice.[2][7][11] Detection is performed in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions.[7][11]
Quantitative Data Summary
The following tables summarize typical parameters for HPLC-UV and LC-MS/MS methods for this compound quantification in various biological matrices.
Table 1: HPLC-UV Methods for this compound Quantification
| Parameter | Plasma/Serum | Porcine Microsomes |
| Column | Not Specified | YMC-Pack ODS-AQ |
| Mobile Phase | Water:Methanol (63.5:36.5, v/v)[4] | Gradient of 0.05% Phosphoric Acid (pH 3) and Methanol[3] |
| Flow Rate | 1.0 mL/min[4] | Not Specified |
| Detector | UV at 245 nm[4] | UV at 254 nm[3] |
| Linearity Range | 2 - 24 µg/mL[4] | 10 - 1500 ng/mL[3] |
| Limit of Detection (LOD) | Not Specified | 5 ng/mL[3] |
| Internal Standard | Acetanilide[4] | Trimethylphenyl (TMP)[3] |
Table 2: LC-MS/MS Methods for this compound Quantification
| Parameter | Rat Plasma | Human Serum & Urine |
| Column | ZORBAX Eclipse Plus C18[2] | Restek Allure PFPP[7] |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water and Acetonitrile[2] | Acetonitrile:0.1% Formic Acid in Water (30:70, v/v)[7] |
| Flow Rate | Not Specified | 0.3 mL/min[7] |
| Detector | Triple Quadrupole MS[2] | Triple Quadrupole MS[7] |
| Ionization Mode | ESI Positive[2] | ESI Positive[7] |
| MRM Transition (this compound) | Not Specified | m/z 180 → 138[7] |
| MRM Transition (Acetaminophen) | Not Specified | m/z 152 → 110[7] |
| Linearity Range | 10 - 5000 ng/mL[2] | 0.2 - 50 µg/mL[7] |
| Accuracy | 87 - 112%[2] | 87.1 - 101.5%[7] |
| Precision (RSD%) | < 15%[2] | 0.85 - 7.83%[7] |
| Internal Standard | This compound-d3 (not explicitly stated but common practice) | Sulfamonomethoxine[7] |
Detailed Experimental Protocols
Protocol 1: this compound and Acetaminophen in Human Plasma by HPLC-UV
This protocol is adapted from a method for the simultaneous determination of this compound and its metabolite, paracetamol (acetaminophen), in human plasma.[4]
1. Materials and Reagents
-
This compound and Acetaminophen reference standards
-
Acetanilide (Internal Standard)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Human Plasma (drug-free)
-
Solid Phase Extraction (SPE) cartridges
2. Sample Preparation (Solid-Phase Extraction)
-
Condition the SPE cartridge according to the manufacturer's instructions.
-
To 1 mL of plasma, add a known concentration of acetanilide internal standard.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes with an appropriate solvent (e.g., methanol).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
3. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Water and Methanol (63.5:36.5, v/v).[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 20 µL.[4]
-
Detection: UV at 245 nm.[4]
-
Temperature: 37°C.[4]
4. Calibration and Quantification
-
Prepare a series of calibration standards by spiking drug-free plasma with known concentrations of this compound and acetaminophen.
-
Process the calibration standards and quality control (QC) samples along with the unknown samples using the SPE procedure described above.
-
Inject the processed samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration.
-
Determine the concentration of this compound and acetaminophen in the unknown samples from the calibration curve.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Metabolic pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academicjournals.org [academicjournals.org]
- 5. nacalai.com [nacalai.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of this compound metabolites in human urine after administration of this compound-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Application of Capillary Electrophoresis–Mass Spectrometry to the Analysis of Urine Samples From Animals and Man Containing Paracetamol and this compound and Their Metabolites - Analytical Communications (RSC Publishing) [pubs.rsc.org]
- 11. qspace.qu.edu.qa [qspace.qu.edu.qa]
Application Notes and Protocols: Phenacetin in the Study of Crystal Physical and Refractive Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of phenacetin as a model compound for studying the physical and refractive properties of crystalline materials. Detailed protocols for crystal preparation and characterization are provided to facilitate research in crystallography, materials science, and pharmaceutical development.
Introduction
This compound (N-(4-ethoxyphenyl)acetamide) is a well-characterized organic compound that serves as an excellent model for investigating the relationship between crystallization conditions and the resulting physical properties of the crystalline solid. Its ability to form different crystal habits depending on the crystallization method makes it a valuable tool for understanding and controlling crystal morphology. This is of particular importance in the pharmaceutical industry, where the crystal habit of an active pharmaceutical ingredient (API) can significantly impact its bioavailability, stability, and manufacturability.
Physical and Crystallographic Properties of this compound
This compound typically crystallizes in the monoclinic system.[1][2][3] The physical and crystallographic properties of this compound are summarized in the tables below.
Table 1: General Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃NO₂ | [4] |
| Molecular Weight | 179.22 g/mol | [4] |
| Melting Point | 133-136 °C | [5][6][7] |
| Density | ~1.24 g/cm³ | [8] |
| Refractive Index (n_D) | 1.571 | [2][5] |
| Appearance | White, odorless crystalline solid | [1][9] |
Table 2: Crystallographic Data for this compound
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [1][2][3] |
| Space Group | P2₁/c | |
| a | 13.25(2) Å | |
| b | 9.65(1) Å | |
| c | 7.81(1) Å | |
| β | 104.9(5)° | |
| V | 965(2) ų | |
| Z | 4 |
Experimental Protocols
Control of this compound Crystal Habit
The external morphology, or habit, of this compound crystals can be readily controlled by the choice of crystallization technique. This allows for the selective production of needle-like or block-like crystals.
This protocol utilizes rapid cooling to induce fast nucleation and growth, resulting in the formation of needle-like or acicular crystals.[10][11][12]
Materials:
-
This compound
-
Ethanol (or other suitable solvent)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve a known amount of this compound in a minimal amount of hot ethanol in an Erlenmeyer flask to create a saturated solution.
-
Ensure all the solid has dissolved. If necessary, gently heat the solution on a hot plate.
-
Once a clear solution is obtained, rapidly cool the flask by plunging it into an ice bath.
-
Agitate the flask gently to promote uniform cooling and crystallization.
-
Observe the rapid formation of fine, needle-like crystals.
-
Once crystallization appears complete, collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Dry the crystals in a vacuum oven at a temperature below the melting point of this compound.
This protocol employs slow solvent evaporation to allow for controlled crystal growth, leading to the formation of well-defined hexagonal block-like crystals.[10][11][12]
Materials:
-
This compound
-
Methanol (or other suitable solvent with moderate volatility)
-
Beaker or crystallizing dish
-
Watch glass or perforated paraffin film
-
Fume hood
Procedure:
-
Prepare a saturated solution of this compound in methanol at room temperature in a beaker or crystallizing dish.
-
Cover the container with a watch glass or a piece of paraffin film with a few small holes punched in it. This will slow down the rate of evaporation.
-
Place the container in a fume hood in a location with minimal disturbance and constant temperature.
-
Allow the solvent to evaporate slowly over several days to weeks.
-
Monitor the container for the growth of distinct, block-like crystals.
-
Once crystals of a suitable size have formed, carefully decant the remaining solvent.
-
Gently wash the crystals with a small amount of cold methanol.
-
Allow the crystals to air-dry in the fume hood.
Measurement of Refractive Index
The refractive index of a this compound crystal can be determined using a refractometer. The following is a general protocol that can be adapted for this purpose.
Materials:
-
This compound crystals (preferably the larger, block-like crystals for easier handling)
-
Refractometer (e.g., Abbe refractometer)
-
Refractive index matching fluid (if necessary)
-
Spatula
-
Lens paper
-
Ethanol or acetone for cleaning
Procedure:
-
Turn on the refractometer and allow it to stabilize at the desired temperature (e.g., 20 °C or 25 °C).
-
Clean the prism surfaces of the refractometer with a soft lens paper moistened with ethanol or acetone and allow them to dry completely.
-
Place a small, flat this compound crystal onto the surface of the measuring prism.
-
If the crystal does not make good optical contact with the prism, a small drop of a refractive index matching fluid can be used. The refractive index of this fluid should be close to that of this compound.
-
Close the prism assembly carefully.
-
Adjust the light source and the eyepiece to get a clear view of the scale.
-
Rotate the control knob to bring the dividing line between the light and dark fields into the center of the crosshairs.
-
Read the refractive index value from the scale.
-
For anisotropic crystals like this compound (monoclinic), different orientations of the crystal on the prism will yield different refractive indices. To obtain the principal refractive indices, polarized light and crystal rotation stages may be necessary.
-
After the measurement, clean the prism surfaces thoroughly.
Visualizations
The following diagrams illustrate the experimental workflows for controlling the crystal habit of this compound.
Caption: Workflow for Needle-Like Crystal Preparation.
Caption: Workflow for Block-Like Crystal Preparation.
Caption: Crystallization Method vs. Crystal Habit.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chembk.com [chembk.com]
- 3. stolaf.edu [stolaf.edu]
- 4. This compound | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 62-44-2 [chemicalbook.com]
- 6. 62-44-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. U.S. Pharmacopeia this compound Melting Point Standard, (Approximately 135 | Fisher Scientific [fishersci.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Demonstrating the Influence of Solvent Choice and Crystallization Conditions on this compound Crystal Habit and Particle Size Distribution [kth.diva-portal.org]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Phenacetin in Human Plasma
Introduction
Phenacetin, an analgesic and antipyretic drug, is extensively metabolized in the body, primarily by cytochrome P450 enzymes, with its O-deethylation to paracetamol (acetaminophen) being a key pathway.[1] The quantification of this compound in plasma is crucial for pharmacokinetic studies, drug-drug interaction assessments, and in the evaluation of liver enzyme activity.[2] This application note details a highly sensitive and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of this compound in human plasma. The described protocol utilizes a straightforward protein precipitation method for sample preparation and offers a rapid analysis time, making it suitable for high-throughput applications.
Experimental Protocols
1. Materials and Reagents
-
This compound (≥98% purity)
-
This compound-d3 (internal standard, IS)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-d3 (IS) in acetonitrile.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution with acetonitrile to achieve a final concentration of 100 ng/mL.
3. Sample Preparation
-
Aliquot 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound-d3) to each tube and vortex briefly.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 13,200 rpm for 5 minutes at 4°C.[3]
-
Transfer 100 µL of the supernatant to a new microcentrifuge tube and dilute with 400 µL of mobile phase A (water with 0.1% formic acid).[3]
-
Vortex the mixture for 2 minutes.
-
Transfer the final solution to an autosampler vial for UPLC-MS/MS analysis.
4. UPLC-MS/MS Instrumentation and Conditions
-
UPLC System: Waters ACQUITY UPLC or equivalent
-
Mass Spectrometer: Waters Xevo TQ-S or equivalent triple quadrupole mass spectrometer
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
-
0-0.5 min: 95% A
-
0.5-2.0 min: Linear gradient to 5% A
-
2.0-2.5 min: Hold at 5% A
-
2.5-2.6 min: Linear gradient to 95% A
-
2.6-3.5 min: Hold at 95% A for column re-equilibration
-
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Collision Gas: Argon
Data Presentation
Table 1: Mass Spectrometric Parameters for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 180.1 | 138.1 | 30 | 12 |
| This compound | 180.1 | 110.0 | 30 | 16 |
| This compound-d3 (IS) | 183.1 | 141.1 | 30 | 12 |
Note: The transition m/z 180.1 → 138.1 is typically used for quantification, while m/z 180.1 → 110.0 can be used as a confirmatory ion.[4][5][6]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 5000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[7] |
| Intra-day Precision (%RSD) | |
| LQC (2 ng/mL) | ≤ 10.8% |
| MQC (50 ng/mL) | ≤ 8.7% |
| HQC (800 ng/mL) | ≤ 6.8% |
| Inter-day Precision (%RSD) | |
| LQC (2 ng/mL) | ≤ 15.8% |
| MQC (50 ng/mL) | ≤ 9.5% |
| HQC (800 ng/mL) | ≤ 7.6% |
| Accuracy (% Recovery) | |
| LQC (2 ng/mL) | 90.0% - 112.0%[2] |
| MQC (50 ng/mL) | 94.4% - 107.3%[3][4] |
| HQC (800 ng/mL) | 97.3% - 103.5%[8] |
| Extraction Recovery | 58.25% - 69.85%[4] |
| Matrix Effect | 99.0% - 103.6%[4] |
Mandatory Visualization
References
- 1. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. synapse.koreamed.org [synapse.koreamed.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Phenacetin as a CYP1A2 Probe Substrate in a Cocktail Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenacetin is a well-established and specific probe substrate for Cytochrome P450 1A2 (CYP1A2), a key enzyme involved in the metabolism of numerous drugs and xenobiotics.[1][2][3] Its primary metabolic pathway is O-deethylation to form acetaminophen, a reaction almost exclusively catalyzed by CYP1A2 at low substrate concentrations.[4][5][6] This specificity makes this compound an ideal component in a "cocktail" of probe substrates designed for the simultaneous in vitro assessment of the inhibitory or inductive potential of new chemical entities (NCEs) on multiple CYP isoforms.[7][8][9] The use of a substrate cocktail approach significantly increases throughput and reduces the resources required for drug-drug interaction (DDI) screening during drug discovery and development.[7][10]
These application notes provide a comprehensive overview, detailed protocols, and essential data for utilizing this compound within a CYP probe substrate cocktail for in vitro inhibition and induction studies.
Data Presentation
Table 1: Kinetic Parameters of this compound O-deethylation in Human Liver Microsomes (HLM)
| Parameter | Value (µM) | Reference(s) |
| Km (High Affinity) | 9 ± 6 | [4] |
| Km (High Affinity) | 17.7 - 38.4 | [11] |
| Km (Low Km component) | 68 | [7] |
| Km | 31 | [5] |
| Km | 160 ± 7 | [6] |
| Km | 40.0 | [12] |
Note: The Km for this compound O-deethylation can exhibit biphasic kinetics in HLM, with a high-affinity component primarily attributed to CYP1A2.[4][5][7] For selective CYP1A2 inhibition assays, it is recommended to use this compound concentrations at or below the high-affinity Km value.
Table 2: Comparison of IC50 Values for CYP1A2 Inhibitors Determined Using this compound in Single-Substrate vs. Cocktail Assays
| Inhibitor | IC50 (µM) - Single Substrate | IC50 (µM) - Cocktail | Reference(s) |
| α-Naphthoflavone | 0.00912 | 0.00336 | [13] |
| Furafylline | 2.0 | 2.9 | [14] |
| Fluvoxamine | 0.24 | - | [7] |
| 8-Phenyltheophylline | 0.7 | - | [15] |
Note: The IC50 values obtained from cocktail assays are generally in good agreement with those from single-substrate incubations, validating the use of the cocktail approach for screening CYP inhibition.[10][14] Minor variations can be attributed to differences in experimental conditions and potential interactions between cocktail components.
Experimental Protocols
Protocol 1: In Vitro CYP Inhibition Assay Using a this compound-Containing Cocktail in Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CYP1A2 and other major CYP isoforms in a single incubation.
Materials:
-
Pooled human liver microsomes (HLM)
-
This compound (CYP1A2 probe)
-
Other CYP probe substrates (e.g., bupropion for CYP2B6, amodiaquine for CYP2C8, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)[7][9]
-
Test compound (NCE)
-
Positive control inhibitors (e.g., α-naphthoflavone for CYP1A2)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile or methanol (for reaction termination)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents:
-
Prepare stock solutions of probe substrates, test compound, and positive control inhibitors in a suitable solvent (e.g., DMSO, methanol).
-
Prepare a working solution of the CYP probe substrate cocktail in buffer. The final concentration of this compound should be at or near its Km (e.g., 10-50 µM).
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the HLM (final protein concentration typically 0.1-0.5 mg/mL), phosphate buffer, and the test compound at various concentrations (typically a serial dilution). Include vehicle controls and positive control inhibitor wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed CYP probe substrate cocktail.
-
Start the enzymatic reaction by adding the NADPH regenerating system. The final incubation volume is typically 100-200 µL.
-
Incubate at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range for all metabolites.
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile or methanol containing an internal standard.
-
Centrifuge the plate to precipitate proteins (e.g., 4000 rpm for 20 minutes at 4°C).
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the formation of acetaminophen (the metabolite of this compound) and the metabolites of other probe substrates using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP1A2 activity at each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
-
Mandatory Visualizations
Caption: Experimental workflow for a CYP inhibition assay using a this compound-containing cocktail.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway for CYP1A2 induction.
Discussion
The use of this compound in a CYP probe substrate cocktail provides a robust and efficient method for assessing the DDI potential of NCEs. The protocols and data presented here offer a foundation for establishing these assays in a research or drug development setting. It is crucial to validate the assay conditions, including incubation times and protein concentrations, to ensure linear metabolite formation for all probe substrates in the cocktail. Furthermore, understanding the regulatory mechanisms of CYP induction, such as the AhR pathway, is essential for interpreting induction study results. By following these guidelines, researchers can confidently evaluate the effects of NCEs on major drug-metabolizing enzymes, contributing to the development of safer and more effective medicines.
References
- 1. helda.helsinki.fi [helda.helsinki.fi]
- 2. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 3. What are the key in vitro assays to assess CYP inhibition or induction? [synapse.patsnap.com]
- 4. Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human cytochromes P450 mediating this compound O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the CYP1A2 Inhibition-Mediated Drug Interaction Potential for Pinocembrin Using In Silico, In Vitro, and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An automated, high-throughput, 384 well Cytochrome P450 cocktail IC50 assay using a rapid resolution LC-MS/MS end-point - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of human CYP1A2 activity in vitro by methylxanthines: potent competitive inhibition by 8-phenyltheophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phenacetin Stability and Degradation: A Technical Support Center for Researchers
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability and degradation of phenacetin in laboratory solutions. It is designed to assist in experimental design, troubleshooting, and data interpretation by offering detailed information in a user-friendly question-and-answer format, supplemented with quantitative data, experimental protocols, and visual diagrams.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways of this compound in laboratory settings?
A1: this compound primarily degrades via hydrolysis and metabolic-like oxidation pathways. The main degradation products are acetaminophen (paracetamol) and p-phenetidine through hydrolysis of the amide bond.[1] Under certain oxidative conditions, reactive metabolites such as N-acetyl-p-benzoquinone imine (NAPQI) can be formed, which is also a known reactive metabolite of acetaminophen.[2][3]
Q2: How stable is this compound in common laboratory solvents?
A2: this compound is generally considered stable in its solid form at room temperature.[4][5] In solution, its stability is dependent on the solvent, pH, and temperature. Studies on its solubility have been conducted in various neat and binary solvent mixtures, including methanol, ethanol, dimethyl sulfoxide (DMSO), and water.[6][7] While these studies suggest relative stability during the course of the experiments, they do not typically provide long-term stability data or degradation kinetics under stress conditions. One study noted that for in vitro metabolism studies, methanol is a suitable solvent with no significant effect on CYP1A2-mediated this compound O-deethylation at levels up to 2%, whereas DMSO showed inhibitory effects even at low concentrations (0.1%).
Q3: What effect do pH and temperature have on the stability of this compound solutions?
Q4: Is this compound sensitive to light?
A4: this compound is not expected to be susceptible to direct photolysis by sunlight as it does not absorb at wavelengths greater than 290 nm.[8] However, photostability should always be confirmed under the specific experimental conditions being used, as photosensitizers or other components in a solution could potentially promote photodegradation.
Troubleshooting Guide
Issue 1: Unexpected peaks are observed in the chromatogram during HPLC analysis of a this compound solution.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Steps:
-
Verify the age and storage conditions of your this compound stock solution. Prepare a fresh solution from solid this compound and re-analyze.
-
Review the pH and temperature of your mobile phase and sample solvent. Extreme pH or elevated temperatures can cause on-column or in-vial degradation.
-
To confirm if the extra peaks are degradation products, perform a forced degradation study (see Experimental Protocols section) on a known this compound standard and compare the resulting chromatograms.
-
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Steps:
-
Analyze a blank injection (mobile phase or sample solvent) to check for contaminants from the solvent or HPLC system.
-
Ensure all glassware and equipment are scrupulously clean.
-
If using a complex matrix, run a matrix blank to identify any interfering substances.
-
-
Issue 2: The concentration of this compound in my standard solution is decreasing over time.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Steps:
-
Consider using different types of vials (e.g., polypropylene instead of glass, or silanized glass) to minimize adsorption.
-
Prepare standards in a solvent that ensures good solubility and minimizes interaction with the container.
-
-
-
Possible Cause 2: Evaporation of solvent.
-
Troubleshooting Steps:
-
Ensure that vial caps are tightly sealed.
-
Use vial caps with high-quality septa to prevent solvent loss.
-
If working with volatile solvents, prepare fresh standards more frequently.
-
-
-
Possible Cause 3: Chemical degradation.
-
Troubleshooting Steps:
-
Refer to the FAQs regarding pH, temperature, and light sensitivity.
-
Store stock and working solutions at appropriate temperatures (e.g., refrigerated or frozen) and protected from light. The stability of this compound in specific solvents and storage conditions should be experimentally determined.
-
-
Quantitative Data Summary
The following tables summarize the available quantitative data on this compound stability. It is important to note that comprehensive kinetic data for hydrolysis and thermal degradation in common laboratory solvents is limited in the public domain.
Table 1: Solubility of this compound in Various Solvents at Different Temperatures
| Solvent | Temperature (K) | Molar Fraction Solubility (x10³) |
| Water | 298.15 | 0.04 |
| 303.15 | 0.05 | |
| 308.15 | 0.06 | |
| 313.15 | 0.08 | |
| Methanol | 298.15 | 29.8 |
| 303.15 | 35.5 | |
| 308.15 | 42.1 | |
| 313.15 | 49.8 | |
| Ethanol | 298.15 | 18.2 |
| 303.15 | 21.9 | |
| 308.15 | 26.3 | |
| 313.15 | 31.6 | |
| Acetonitrile | 298.15 | 20.9 |
| 303.15 | 25.1 | |
| 308.15 | 30.0 | |
| 313.15 | 35.8 | |
| Dimethyl Sulfoxide (DMSO) | 298.15 | 49.3 |
| 303.15 | 58.0 | |
| 308.15 | 68.1 | |
| 313.15 | 79.9 |
Data extracted from solubility studies and indicates the compound's behavior in saturated solutions, not its degradation kinetics.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general framework for conducting a forced degradation study on this compound to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N hydrochloric acid.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 N sodium hydroxide, and dilute with the mobile phase to the target concentration for analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N sodium hydroxide.
-
Store the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw a sample, neutralize it with 0.1 N hydrochloric acid, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Store the solution at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw a sample and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Separately, store an aliquot of the this compound stock solution at 60°C for 48 hours, protected from light.
-
At appropriate time points, prepare solutions from the solid sample or dilute the liquid sample for analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber) for a defined period (e.g., according to ICH Q1B guidelines).
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same conditions.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, such as HPLC with UV or mass spectrometric detection.
Protocol 2: HPLC Method for the Analysis of this compound and its Degradation Products
This is a starting point for a stability-indicating HPLC method. Method development and validation are crucial for specific applications.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: A gradient of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (acetonitrile).
-
Gradient Program:
-
0-2 min: 90% A, 10% B
-
2-15 min: Linear gradient to 40% A, 60% B
-
15-17 min: Hold at 40% A, 60% B
-
17-18 min: Linear gradient back to 90% A, 10% B
-
18-25 min: Re-equilibration at 90% A, 10% B
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactive metabolites of this compound and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 62-44-2 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. Thermodynamic Characteristics of this compound in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
troubleshooting interference in phenacetin O-deethylation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phenacetin O-deethylation assays to study cytochrome P450 (CYP) 1A2 activity.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound O-deethylation assay?
The this compound O-deethylation assay is a widely used in vitro method to measure the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2][3] this compound is a specific substrate for CYP1A2, which metabolizes it through O-deethylation to form acetaminophen (paracetamol). The rate of acetaminophen formation is directly proportional to the CYP1A2 activity in the test system, typically human liver microsomes.[1]
Q2: Which CYP isoforms are involved in this compound O-deethylation?
The primary enzyme responsible for the high-affinity O-deethylation of this compound is CYP1A2.[2] However, at higher substrate concentrations, other CYP isoforms can contribute to the metabolism of this compound, including CYP2A6, CYP2C9, CYP2C19, CYP2D6, and CYP2E1, though they exhibit lower affinity.[2]
Q3: What are some known inhibitors of this compound O-deethylation?
Several compounds are known to inhibit CYP1A2 activity and can interfere with the assay. It is crucial to be aware of these, especially when testing new chemical entities.
| Inhibitor | Potency (Ki or IC50) | Notes |
| α-Naphthoflavone | Ki ≈ 0.013 µM | A highly potent inhibitor.[1] |
| Fluvoxamine | Ki ≈ 0.24 µM | A potent selective serotonin reuptake inhibitor (SSRI) and a known strong inhibitor of CYP1A2.[1] |
| Furafylline | Ki ≈ 4.4 µM | Potency can be increased with preincubation.[1] |
| Propranolol | Ki ≈ 2 to 7 µM | A potent competitive inhibitor. |
| Mexiletine | IC50 ≈ 37 µM | An antiarrhythmic drug that acts as a competitive inhibitor. |
| Propafenone | IC50 ≈ 29 µM | An antiarrhythmic drug that acts as a competitive inhibitor. |
| Fluoxetine | Ki ≈ 4.4 µM | An SSRI with moderate inhibitory activity.[1] |
| Paroxetine | Ki ≈ 5.5 µM | An SSRI with moderate inhibitory activity.[1] |
| Sertraline | Ki ≈ 8.8 µM | An SSRI with moderate inhibitory activity.[1] |
Q4: What are the typical kinetic parameters for this compound O-deethylation by human liver microsomes?
The kinetics of this compound O-deethylation often exhibit a biphasic pattern, indicating the involvement of both high-affinity and low-affinity enzymes.[1][2]
| Parameter | High-Affinity Component (CYP1A2) | Low-Affinity Component (Other CYPs) |
| Km | 17.7 to 68 µM | 566 to 7691 µM |
| Vmax | Varies significantly between different liver donors. | Varies. |
Note: These values can vary depending on the specific lot of human liver microsomes and experimental conditions.
Troubleshooting Guide
Issue 1: High Background Signal or Apparent Activity in No-Enzyme Controls
Possible Causes:
-
Contaminated Reagents: Buffers, solvents, or the substrate itself may be contaminated with acetaminophen.
-
Spontaneous Degradation: this compound or other reaction components may degrade to a product that interferes with detection.
-
Test Compound Interference: The test compound itself may be fluorescent or absorb light at the detection wavelength, or it may contain impurities that do.
Solutions:
-
Run Reagent Blanks: Test each component of the reaction mixture individually to identify the source of the background signal.
-
Use High-Purity Reagents: Ensure all reagents, including water and solvents, are of high purity (e.g., HPLC grade).[4]
-
Check Substrate Purity: Verify the purity of the this compound stock.
-
Pre-read Plates: If using a fluorescence or absorbance-based plate reader, read the plate containing the test compound before adding the enzyme to check for intrinsic signal.
-
Include Vehicle Controls: Always run controls with the vehicle used to dissolve the test compound to account for any solvent-related interference.
Issue 2: Low or No Enzyme Activity
Possible Causes:
-
Inactive Enzyme: Improper storage or handling of human liver microsomes can lead to loss of activity.
-
Missing Cofactors: The NADPH regenerating system is essential for CYP activity. Omission or degradation of any component (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase) will result in no activity.
-
Incorrect pH: CYP enzymes have an optimal pH range for activity.
-
Presence of Inhibitors: The test compound or contaminants in the reaction mixture may be inhibiting CYP1A2.
Solutions:
-
Verify Microsome Activity: Test the microsomes with a known substrate and positive control inhibitor to confirm their viability.
-
Prepare Fresh Cofactors: The NADPH regenerating solution should be prepared fresh for each experiment.
-
Check Buffer pH: Ensure the pH of the incubation buffer is within the optimal range for CYP1A2 (typically pH 7.4).
-
Screen for Inhibition: If a test compound is present, perform a direct inhibition assay to rule out strong inhibitory effects.
Issue 3: High Variability Between Replicates
Possible Causes:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability.
-
Inconsistent Incubation Times: Variations in the start and stop times of the reaction for different wells.
-
Poor Mixing: Inadequate mixing of reaction components.
-
Edge Effects in Plates: Evaporation from the outer wells of a microplate can concentrate reactants and alter enzyme activity.
-
Inconsistent Reagent Quality: Lot-to-lot variation in reagents can affect results.[5][6]
Solutions:
-
Calibrate Pipettes: Regularly calibrate and check the accuracy of all pipettes.
-
Use Master Mixes: Prepare master mixes of reagents to be dispensed to minimize pipetting variability.
-
Standardize Incubation: Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously.
-
Ensure Thorough Mixing: Gently vortex or shake plates after adding all components.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with buffer to create a humidity barrier.
-
Validate New Reagent Lots: When a new lot of a critical reagent is used, perform a validation experiment to ensure consistency with the previous lot.[6]
Issue 4: Interference with Analytical Detection (HPLC or Fluorescence)
Possible Causes:
-
Co-elution in HPLC: The test compound or its metabolites may co-elute with acetaminophen, leading to inaccurate quantification.
-
Fluorescence Quenching or Enhancement: The test compound may absorb light at the excitation or emission wavelengths of the fluorescent product, or it may be intrinsically fluorescent.
-
Matrix Effects: Components of the reaction mixture (e.g., proteins, buffers) can interfere with the analytical signal.
Solutions:
-
Optimize HPLC Method: Adjust the mobile phase composition, gradient, or column to achieve better separation of acetaminophen from interfering peaks.
-
Run Compound-Only Controls: Analyze samples containing only the test compound (without enzyme) to check for interfering peaks in HPLC or intrinsic fluorescence.
-
Use an Internal Standard: Incorporate an internal standard in the HPLC analysis to correct for variations in sample processing and injection volume.
-
Protein Precipitation: Ensure complete protein precipitation and removal before HPLC analysis to minimize matrix effects.
-
For Fluorescence Assays:
-
Perform a pre-read of the plate with the test compound.
-
Run a parallel assay without the fluorogenic substrate to assess the compound's intrinsic fluorescence.
-
Consider using a different detection method if interference is significant.
-
Experimental Protocols
Protocol 1: this compound O-deethylation Assay using Human Liver Microsomes
Materials:
-
Human Liver Microsomes (HLMs)
-
This compound
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System:
-
Solution A: NADP+ and Glucose-6-Phosphate
-
Solution B: Glucose-6-Phosphate Dehydrogenase
-
-
Acetonitrile (HPLC grade) with an appropriate internal standard (e.g., deuterated acetaminophen)
-
96-well microplate
-
Incubator/shaker (37°C)
Procedure:
-
Prepare Reagents:
-
Thaw HLMs on ice.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). The final solvent concentration in the incubation should be low (typically ≤1%).
-
Prepare the NADPH regenerating system solutions according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following in order:
-
Potassium Phosphate Buffer
-
HLMs (final concentration typically 0.1-0.5 mg/mL)
-
This compound (at the desired final concentration, e.g., 50 µM for CYP1A2-specific activity)
-
Test compound or vehicle control
-
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
-
Initiate Reaction:
-
Add the NADPH regenerating system to each well to start the reaction.
-
-
Incubate:
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Terminate Reaction:
-
Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Seal the plate and vortex to mix thoroughly.
-
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new plate or HPLC vials.
-
Analyze the formation of acetaminophen by a validated LC-MS/MS or HPLC-UV method.
-
Visualizations
Signaling Pathways and Workflows
Caption: Metabolic pathway of this compound O-deethylation by CYP1A2.
Caption: General experimental workflow for a this compound O-deethylation assay.
References
- 1. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytochromes P450 mediating this compound O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human cytochrome P-450PA (P-450IA2), the this compound O-deethylase, is primarily responsible for the hepatic 3-demethylation of caffeine and N-oxidation of carcinogenic arylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 5. clpmag.com [clpmag.com]
- 6. Analysis of short-term variation and long-term drift during reagent kit lot change in an NABL accredited clinical biochemistry laboratory - PMC [pmc.ncbi.nlm.nih.gov]
addressing poor water solubility of phenacetin in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor water solubility of phenacetin in experimental design.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in water?
A1: this compound is classified as a poorly water-soluble drug.[1][2][3] Its chemical structure, a derivative of acetanilide, contributes to its low affinity for aqueous solutions.[3] At room temperature, its solubility in water is very low, approximately 0.076 g/100 mL.[4] Forcing dissolution in purely aqueous media at high concentrations will likely result in a suspension rather than a true solution.
Q2: I'm observing inconsistent results in my cell-based assays. Could this be related to this compound's solubility?
A2: Yes, poor solubility is a likely culprit for inconsistent results. If this compound precipitates out of your culture medium, the actual concentration exposed to the cells will be lower and more variable than intended. This can lead to erroneous dose-response curves and unreliable data. It's crucial to ensure this compound remains fully dissolved throughout the experiment.
Q3: What are the initial troubleshooting steps if I suspect this compound has precipitated in my stock solution or experimental setup?
A3: First, visually inspect your solutions for any particulate matter or cloudiness, both in the stock vial and in the final experimental medium. If you suspect precipitation, you can try gentle warming and sonication to redissolve the compound. However, for long-term stability, it is recommended to adjust your solvent system. It is also good practice to filter your final diluted solution through a 0.22 µm syringe filter before adding it to your experimental setup to remove any undissolved particles.
Q4: What are the recommended solvents for preparing a this compound stock solution?
A4: Due to its poor water solubility, a concentrated stock solution of this compound should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used.[5] The choice of solvent may depend on the specific requirements and sensitivities of your experimental system. For instance, in cell culture experiments, the final concentration of DMSO should typically be kept low (e.g., <0.1%) to avoid solvent-induced toxicity.[5]
Q5: How can I increase the solubility of this compound in my aqueous experimental medium?
A5: Several strategies can be employed to enhance the solubility of this compound in aqueous media:
-
Co-solvents: You can use a water-miscible organic solvent, such as ethanol or DMSO, as a co-solvent.[6] By preparing a concentrated stock in the organic solvent and then diluting it into your aqueous medium, you can achieve a higher final concentration of this compound than by dissolving it directly in water.
-
Surfactants: The use of surfactants can increase the solubility of poorly water-soluble drugs by forming micelles that encapsulate the drug molecules.[1][6]
-
pH Adjustment: While this compound itself is not highly ionizable, pH modification of the medium can sometimes influence the solubility of weakly acidic or basic compounds. However, this is generally less effective for neutral compounds like this compound.
-
Inclusion Complexes: Cyclodextrins can be used to form inclusion complexes with this compound, where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its apparent water solubility.[6]
Q6: Are there any safety precautions I should be aware of when handling this compound?
A6: Yes, this compound is a hazardous substance and should be handled with extreme caution in a laboratory setting. It is classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), meaning it is carcinogenic to humans.[7][8] Long-term use has been linked to kidney damage.[8] Always consult the Safety Data Sheet (SDS) before use and handle it in a designated area, such as a chemical fume hood, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Troubleshooting Guide
This guide provides a structured approach to addressing common issues related to this compound's poor water solubility.
Visualizing the Troubleshooting Workflow
Quantitative Data: this compound Solubility in Various Solvents
The following table summarizes the solubility of this compound in water and several organic solvents at different temperatures. This data can help in selecting an appropriate solvent system for your experiments.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | ~10 | 0.08 | [4][9] |
| Water | 25 | 0.03 | [9] |
| Water | 100 | 1.2 | [4][9] |
| Ethanol | ~10 | 6.7 | [4][9] |
| Ethanol | 100 | 36 | [4][9] |
| Dichloromethane | - | Soluble | [10] |
| Acetone | - | Soluble | [4][9] |
| Benzene | - | Slightly soluble | [4][9] |
| Glycerol | - | Soluble | [4][9] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
This protocol describes the preparation of a 100 mM this compound stock solution in DMSO.
Materials:
-
This compound powder (handle with extreme caution in a fume hood)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Safety First: Don appropriate PPE (lab coat, gloves, safety glasses) and work within a certified chemical fume hood.
-
Weigh this compound: Accurately weigh out 17.92 mg of this compound and transfer it to a sterile microcentrifuge tube.
-
Add Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.
-
Dissolve: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the this compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: Visually inspect the solution to ensure that all the this compound has dissolved and the solution is clear.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Solubilization using a Co-solvent System
This protocol details how to prepare a 100 µM working solution of this compound in an aqueous medium using a DMSO co-solvent system.
Materials:
-
100 mM this compound in DMSO stock solution (from Protocol 1)
-
Aqueous experimental medium (e.g., cell culture medium, buffer)
-
Sterile conical tubes
-
Pipettes
Procedure:
-
Calculate Dilution: Determine the volume of stock solution needed. To prepare a 100 µM working solution, you will perform a 1:1000 dilution of the 100 mM stock solution. For example, to make 10 mL of working solution, you will need 10 µL of the stock solution.
-
Dilution: Add 9.99 mL of your aqueous medium to a sterile conical tube. Add 10 µL of the 100 mM this compound stock solution to the medium.
-
Mix: Immediately vortex the solution gently to ensure rapid and uniform dispersion of the this compound. This helps to prevent precipitation.
-
Final Concentration of Co-solvent: In this example, the final concentration of DMSO is 0.1%. Ensure this concentration is compatible with your experimental system.
-
Use Immediately: It is best to prepare the working solution fresh before each experiment.
Signaling Pathway and Metabolism
This compound itself is a prodrug and is metabolized in the body to its active form, paracetamol (acetaminophen), which is responsible for its analgesic effects.[11][12] However, a minor metabolic pathway can lead to the formation of reactive metabolites that are implicated in its toxicity.[12][13][14]
References
- 1. researchgate.net [researchgate.net]
- 2. Thermodynamic Characteristics of this compound in Solid State and Saturated Solutions in Several Neat and Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thermodynamic Characteristics of this compound in Solid State and Saturated Solutions in Several Neat and Binary Solvents [mdpi.com]
- 4. Page loading... [guidechem.com]
- 5. This compound | COX | TargetMol [targetmol.com]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The Side Effects of Phenacetin_Chemicalbook [chemicalbook.com]
- 9. This compound | 62-44-2 [chemicalbook.com]
- 10. Solved Understanding the Experiment Most natural products | Chegg.com [chegg.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmaxchange.info [pharmaxchange.info]
- 13. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 14. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: CYP1A2 Assays Using Phenacetin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working with CYP1A2 assays using phenacetin. Our goal is to help you minimize variability and ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as a probe substrate for CYP1A2?
This compound is a widely used and convenient probe for assessing CYP1A2 activity both in vitro and in vivo.[1][2][3] It is a relatively high-turnover substrate that is primarily metabolized by CYP1A2 through O-deethylation to form its major metabolite, acetaminophen (paracetamol).[2] This metabolic pathway is a reliable indicator of CYP1A2 enzymatic function.
Q2: What is the primary metabolic reaction catalyzed by CYP1A2 with this compound?
The primary reaction is the O-deethylation of this compound to acetaminophen.[2][4][5] This reaction is highly specific to CYP1A2 at lower substrate concentrations.[6]
Q3: Are there other CYP enzymes that can metabolize this compound?
Yes, at higher concentrations of this compound, other cytochrome P450 enzymes can contribute to its metabolism. These include CYP2C9, CYP2A6, CYP2C19, CYP2D6, and CYP2E1.[6] However, CYP1A2 is the only high-affinity this compound O-deethylase, making it the primary enzyme responsible for this reaction at lower, more specific substrate concentrations.[6]
Q4: What are the typical kinetic parameters for this compound O-deethylation by CYP1A2?
The reported Km (Michaelis constant) for this compound O-deethylation by human liver microsomes is in the range of 17.7 to 38.4 µM.[7] In studies with heterologously expressed human CYP1A2, the Km has been reported to be around 31 µM.[6]
Troubleshooting Guide
Issue 1: High variability between replicate wells or experiments.
-
Question: My results show significant variability between replicates. What are the potential causes and solutions?
-
Answer: High variability can stem from several factors:
-
Inconsistent Cell Seeding/Microsomal Protein Concentration: Ensure a homogeneous cell suspension or microsomal preparation before plating or dispensing. Inconsistent protein amounts will lead to variable metabolic rates.
-
Edge Effects in Multi-well Plates: The outer wells of a plate are more prone to evaporation, leading to increased concentrations of reagents. To mitigate this, avoid using the outermost wells or fill them with sterile water or media.
-
Pipetting Errors: Use calibrated pipettes and proper technique to ensure accurate and consistent volumes of substrates, cofactors, and cells or microsomes.
-
Temperature Fluctuations: Maintain a constant and uniform temperature (typically 37°C) in your incubator.[4][8] Temperature gradients across the plate can lead to different reaction rates.
-
Solvent Effects: If using a solvent like DMSO to dissolve your test compounds, ensure the final concentration is consistent across all wells and does not exceed a level that inhibits CYP1A2 activity (typically <0.5%).[9]
-
Issue 2: Lower than expected CYP1A2 activity.
-
Question: The measured CYP1A2 activity is very low or undetectable. What should I check?
-
Answer:
-
Cofactor Degradation: Ensure that the NADPH regenerating system or NADPH itself is fresh and has been stored correctly.[8] NADPH is unstable and crucial for CYP450 activity.
-
Sub-optimal Substrate Concentration: Using a this compound concentration that is too low may result in a weak signal. Conversely, a very high concentration might lead to substrate inhibition or involvement of other CYPs.[6] It is advisable to perform a substrate concentration optimization experiment.
-
Poor Cell Health or Microsome Quality: If using cultured hepatocytes, ensure they are healthy and have not been passaged too many times. For microsomes, verify their quality and storage conditions to avoid degradation of enzyme activity.
-
Presence of Inhibitors: Your test compound or a component of your reaction buffer could be inhibiting CYP1A2. Run a positive control with a known inducer and a vehicle control to assess this.
-
Issue 3: Non-linear reaction kinetics.
-
Question: The formation of acetaminophen is not linear over time. What could be the cause?
-
Answer:
-
Substrate Depletion: If the incubation time is too long or the enzyme concentration is too high, a significant portion of the this compound may be consumed, leading to a decrease in the reaction rate. It is recommended that substrate consumption does not exceed 20% of the initial amount.[9]
-
Enzyme Instability: Prolonged incubation times can lead to a loss of enzyme activity. It's important to determine the time frame within which the reaction is linear.
-
Product Inhibition: In some cases, the product of the reaction (acetaminophen) can inhibit the enzyme.
-
Data Presentation
Table 1: Factors Influencing CYP1A2 Assay Variability
| Parameter | Recommended Range/Condition | Potential Impact of Deviation | Citation |
| This compound Concentration | 10-100 µM | High concentrations (>100 µM) can lead to the involvement of other CYP isoforms, such as CYP2C9, increasing variability. | [6] |
| Microsomal Protein Conc. | 0.05 - 0.2 mg/mL | Linearity of metabolite formation is dependent on protein concentration. Too high a concentration can lead to rapid substrate depletion. | [9] |
| Incubation Time | 10 - 40 minutes | Should be within the linear range of metabolite formation. Longer times can lead to substrate depletion and enzyme degradation. | [9][10] |
| DMSO Concentration | ≤ 0.5% | Higher concentrations can inhibit CYP1A2 activity. At 0.5%, CYP1A2 activity may be reduced by approximately 8%. | [9] |
| pH | 7.4 | Deviations can significantly alter enzyme activity. | [4][11] |
Table 2: Kinetic Parameters of this compound O-deethylation
| Enzyme System | Km (µM) | Vmax (example values) | Citation |
| Human Liver Microsomes | 17.7 - 38.4 | Varies significantly between individuals. | [7] |
| Recombinant Human CYP1A2 | ~31 | Dependent on the expression system and protein purity. | [6] |
Experimental Protocols
Standard Protocol for this compound O-deethylation in Human Liver Microsomes
This protocol is a generalized procedure. Optimal conditions, particularly incubation time and protein concentration, should be determined empirically.
-
Prepare Reagents:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.[4][11]
-
This compound Stock Solution: Prepare a high-concentration stock in a suitable solvent (e.g., methanol or DMSO) and dilute to the desired working concentration in phosphate buffer. The final solvent concentration in the incubation should be kept low (<0.5%).[9]
-
NADPH Regenerating System: Commercially available systems are recommended. Alternatively, prepare a solution containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2.[10]
-
Human Liver Microsomes (HLM): Thaw on ice and dilute to the desired concentration (e.g., 0.1 mg/mL) in cold phosphate buffer.[9]
-
-
Incubation Procedure:
-
In a microcentrifuge tube, add the diluted HLM and phosphate buffer. If testing for inhibition, add the inhibitor at this stage.
-
Initiate the reaction by adding the pre-warmed this compound solution and the NADPH regenerating system.
-
Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C with gentle shaking.[5][9]
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile or by adding a small volume of acid (e.g., 60% perchloric acid).[5]
-
Include an internal standard for HPLC or LC-MS/MS analysis if desired.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to an analysis vial.
-
-
Analysis:
Visualizations
References
- 1. Frontiers | Measurement of CYP1A2 and CYP3A4 activity by a simplified Geneva cocktail approach in a cohort of free-living individuals: a pilot study [frontiersin.org]
- 2. Measurement of human cytochrome P4501A2 (CYP1A2) activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: very important pharmacogene information for CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Significant Increase in this compound Oxidation on L382V Substitution in Human Cytochrome P450 1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human cytochromes P450 mediating this compound O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. KEY RESIDUES CONTROLLING this compound METABOLISM BY HUMAN CYTOCHROME P450 2A ENZYMES† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ijpsonline.com [ijpsonline.com]
Phenacetin Stability & Storage: Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information on the proper storage and handling of phenacetin to prevent its degradation. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed, watertight container in a cool, dry, and well-ventilated area.[1][2][3] For extended storage, refrigeration (2-8°C) or freezing (-20°C) is recommended by several suppliers.[4] It is crucial to protect the compound from moisture, direct sunlight, and strong oxidizing agents.[3][5]
Q2: What are the primary chemical degradation pathways for this compound?
This compound degradation can occur through several pathways, primarily hydrolysis and oxidation:
-
Hydrolysis: The amide bond in this compound can be hydrolyzed, particularly in the presence of strong acids or bases, to yield p-phenetidine and acetic acid. The formation of p-phenetidine is a significant concern as it is associated with nephrotoxicity.[6]
-
Oxidative O-deethylation: This is a major pathway where the ethyl group is cleaved from the ether linkage, resulting in the formation of acetaminophen (paracetamol).[7][8][9]
-
Further Oxidation: Acetaminophen, the product of O-deethylation, can be further oxidized to form reactive metabolites like N-acetyl-p-benzoquinone imine (NAPQI), especially under harsh oxidative conditions.[10][11][12]
Q3: How can I visually identify if my this compound has degraded?
This compound is typically an odorless, fine white crystalline solid.[13] Any significant change in color (e.g., yellowing or browning) or the development of an odor may indicate degradation. However, degradation can occur without obvious visual cues. Therefore, analytical confirmation is recommended if stability is in doubt.
Q4: What chemical incompatibilities should I be aware of?
This compound is incompatible with strong oxidizing agents, strong acids, strong bases, iodine, and nitrating agents.[3][5][14] Contact with these substances should be avoided as it can accelerate degradation and lead to the formation of hazardous decomposition products.
Q5: How can I minimize this compound degradation in experimental solutions?
To maintain stability in solution:
-
Use freshly prepared solutions whenever possible.
-
Buffer solutions to a neutral pH if the experimental conditions allow. Avoid strongly acidic or basic conditions.
-
Protect solutions from light by using amber vials or covering containers with aluminum foil.
-
Store stock solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures, and allow them to return to room temperature before use to avoid condensation.
Data & Stability Overview
Recommended Storage Conditions Summary
The following table summarizes the recommended storage conditions for solid this compound to ensure its chemical integrity.
| Parameter | Condition | Rationale | Source(s) |
| Temperature | Cool (Room Temp), Refrigerated (2-8°C), or Frozen (-20°C) | Prevents thermal degradation and slows kinetic processes. | [1][4] |
| Atmosphere | Dry, Well-ventilated | This compound can be hygroscopic; moisture can promote hydrolysis. | [3][5] |
| Container | Tightly sealed, light-resistant (e.g., amber glass) | Prevents exposure to moisture, air (oxidation), and light. | [2][3][13] |
| Incompatibilities | Away from strong acids, bases, and oxidizing agents | These substances can catalyze degradation reactions like hydrolysis and oxidation. | [5][14] |
Solubility Data
Understanding solubility is key to preparing stable solutions. The solubility of this compound in various solvents at room temperature is provided below.
| Solvent | Solubility (at 25°C) | Source(s) |
| Water | 0.766 g/L | [1][4][15] |
| Alcohol (Ethanol) | Soluble | [5] |
| Glycerol | Soluble | [5] |
| Acetone | Soluble | [5] |
| Benzene | Slightly Soluble | [5] |
Visualizing Degradation & Experimental Workflows
This compound Degradation Pathways
The following diagram illustrates the two main chemical degradation pathways for this compound.
Caption: Primary degradation routes of this compound.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for conducting a forced degradation study to assess this compound stability.
Caption: Workflow for a forced degradation study.
Troubleshooting Guide
Use this guide to diagnose potential issues related to this compound degradation during your experiments.
Q: My experimental results are inconsistent or show a loss of the parent compound. What should I do?
Inconsistent results or a decrease in the expected concentration of this compound can be indicative of degradation. Follow this troubleshooting workflow:
Caption: Troubleshooting logic for suspected degradation.
Experimental Protocol: Stability Indicating UV-Spectrophotometric Method
This protocol describes a rapid method to assess the stability of this compound in the presence of its degradation products using second-derivative UV spectrophotometry.[16] This method is useful for stability studies where hydrolysis is the primary degradation pathway.
Objective: To quantify this compound in a sample and determine the extent of its degradation.
Materials:
-
This compound reference standard and test samples
-
0.1 N Hydrochloric Acid (HCl)
-
Class A volumetric flasks and pipettes
-
UV-Vis Spectrophotometer capable of derivative scanning
Procedure:
-
Standard Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in 0.1 N HCl to prepare a stock solution (e.g., 100 µg/mL).
-
From the stock solution, prepare a series of calibration standards by diluting with 0.1 N HCl to concentrations ranging from 2 to 20 µg/mL.
-
-
Sample Preparation (Forced Degradation Example):
-
Prepare a stock solution of the this compound test sample in 0.1 N HCl.
-
To induce degradation (hydrolysis), you can heat an aliquot of the stock solution (e.g., at 80°C for 2 hours) or add a stronger acid/base and then neutralize.
-
After the stress period, allow the sample to cool to room temperature.
-
Dilute the stressed sample with 0.1 N HCl to a final concentration within the calibration range (e.g., 10 µg/mL).
-
-
Spectrophotometric Analysis:
-
Set the spectrophotometer to scan from 350 nm to 200 nm.
-
Use 0.1 N HCl as the blank.
-
Record the normal absorption spectrum for all standards and samples.
-
Calculate the second-derivative spectrum for each scan.
-
Measure the amplitude of the second-derivative peak at 295 nm . At this wavelength, the common degradation products do not interfere with the measurement of the parent this compound.[16]
-
-
Data Analysis:
-
Plot the second-derivative amplitude at 295 nm versus the concentration of the this compound standards to create a calibration curve.
-
Using the calibration curve, determine the concentration of intact this compound remaining in your test samples.
-
Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Conc. - Final Conc.) / Initial Conc.] * 100
-
This method provides a reliable way to assess stability and can be adapted for routine analysis or for evaluating different storage conditions. For separating and quantifying multiple degradation products, a more advanced technique like HPLC is recommended.
References
- 1. alpharesources.com [alpharesources.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Page loading... [wap.guidechem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | 62-44-2 [chemicalbook.com]
- 6. Arylacetamide deacetylase is a determinant enzyme for the difference in hydrolase activities of this compound and acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The contribution of genetically determined oxidation status to inter-individual variation in this compound disposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Reactive metabolites of this compound and acetaminophen: a review | Semantic Scholar [semanticscholar.org]
- 11. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. This compound - Wikipedia [en.wikipedia.org]
- 16. Second derivative spectrophotometric determination of acetaminophen and this compound in presence of their degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming matrix effects in LC-MS/MS analysis of phenacetin
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of phenacetin.
Frequently Asked Questions (FAQs)
Q1: What is the matrix effect and why is it a problem in the LC-MS/MS analysis of this compound?
A: The matrix effect is the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[1] This interference occurs in the mass spectrometer's ion source and can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] Both phenomena are detrimental as they can compromise the accuracy, precision, and reproducibility of the quantitative analysis.[5] In the analysis of this compound from biological samples, common sources of matrix effects include phospholipids, salts, and endogenous metabolites that compete with this compound for ionization.[6][7]
Q2: How can I quantitatively assess the matrix effect for my this compound assay?
A: The most common method is the post-extraction spike analysis .[4][8] This procedure involves comparing the peak area of this compound in a standard solution (prepared in a neat solvent) with the peak area of this compound spiked into a blank matrix extract (a sample processed without the analyte).[1] The matrix effect percentage (ME%) is calculated using the formula:
ME% = (Peak Area in Post-Extraction Spike / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, values below 100% signify ion suppression, and values above 100% indicate ion enhancement.[1]
Q3: My this compound signal is suppressed. What are the initial troubleshooting steps?
A: A systematic approach is crucial for identifying and resolving the source of signal suppression. The initial steps should focus on determining the cause and exploring straightforward solutions before undertaking extensive method redevelopment. This workflow can guide your troubleshooting process.
Caption: Troubleshooting workflow for addressing matrix effects.
Q4: Which sample preparation technique is most effective at reducing matrix effects for this compound?
A: The choice of sample preparation is one of the most effective ways to combat matrix effects.[7] The three common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is the simplest method but often results in the "dirtiest" extract, leading to significant matrix effects.[9]
-
Liquid-Liquid Extraction (LLE): LLE offers a better cleanup than PPT. For this compound, extraction with ethyl acetate has been shown to be effective.[10][11] Adjusting the pH of the sample can further improve selectivity.[7]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for removing interfering matrix components like phospholipids, resulting in the cleanest extracts and minimal matrix effects.[9]
| Technique | Typical Matrix Effect (ME%) | Analyte Recovery | Complexity |
| Protein Precipitation (PPT) | 50-80% (High Suppression) | >90% | Low |
| Liquid-Liquid Extraction (LLE) | 85-105% (Low) | 60-90% | Medium |
| Solid-Phase Extraction (SPE) | 95-105% (Minimal) | >85% | High |
| Note: Values are illustrative and can vary based on the specific matrix and protocol. |
Q5: Can optimizing the chromatographic method help mitigate matrix effects?
A: Yes. Optimizing the liquid chromatography (LC) separation is a key strategy. The goal is to chromatographically separate the this compound peak from the regions where most matrix components elute.[12]
-
Avoid the "Solvent Front": Many highly polar, interfering compounds elute early in the run. Adjusting the gradient to increase this compound's retention time can move it away from this interference zone.[12]
-
Improve Resolution: Using a high-resolution column (e.g., with smaller particle sizes) or modifying the mobile phase composition (solvents and additives) can help separate this compound from specific co-eluting interferences.[13]
-
Use a Divert Valve: A divert valve can be programmed to send the highly contaminated early and late portions of the chromatographic run to waste, preventing them from entering and fouling the mass spectrometer source.[12]
Q6: What is the best way to compensate for unavoidable matrix effects?
A: The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard for compensating for matrix effects.[14][15] A SIL-IS, such as this compound-d3, is chemically identical to this compound but has a different mass. It will co-elute with this compound and experience the same degree of ion suppression or enhancement.[14] By calculating the ratio of the analyte peak area to the IS peak area, the variability caused by the matrix effect is normalized, leading to accurate and precise quantification.
Caption: Compensation for matrix effects using a SIL-IS.
Experimental Protocols & Data
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare Set A (Neat Solution): Dilute the this compound stock solution in the final mobile phase composition to a known concentration (e.g., 100 ng/mL).
-
Prepare Set B (Post-Extraction Spike):
-
Select at least six different lots of blank biological matrix (e.g., human plasma).
-
Process these blank samples using your established extraction procedure (e.g., LLE or SPE).
-
After the final evaporation step, reconstitute the dried extract with the this compound solution from Set A.
-
-
Prepare Set C (Pre-Extraction Spike):
-
Spike the same blank matrix lots with this compound standard before extraction to the same final concentration.
-
Process these samples using the same extraction procedure. (This set is used for calculating recovery).
-
-
Analysis: Inject all samples onto the LC-MS/MS system.
-
Calculation:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100[1]
-
Recovery (RE %): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100
-
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is adapted from established methods for this compound analysis.[10][11][16]
-
Sample Aliquoting: Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add Internal Standard: Add 20 µL of the working SIL-IS solution (e.g., this compound-d3 in methanol). Vortex briefly.
-
pH Adjustment (Optional but Recommended): Add 50 µL of a basic solution (e.g., 0.1 M NaOH) to ensure this compound is in its neutral form. Vortex.
-
Extraction: Add 1.0 mL of ethyl acetate. Cap the tube and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 60:40 0.1% Formic Acid in Water:Acetonitrile). Vortex to dissolve.
-
Injection: Transfer to an autosampler vial and inject into the LC-MS/MS system.
Data Table: Typical LC-MS/MS Parameters for this compound
This table summarizes typical starting parameters for method development based on published literature.[10][11][16][17]
| Parameter | Typical Value / Condition |
| LC Column | C18 (e.g., Zorbax, Nova-Pak), 2.1 or 4.6 mm ID, <5 µm particles |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Isocratic (e.g., 40% B) or a shallow gradient depending on matrix |
| Flow Rate | 0.3 - 1.0 mL/min |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Primary) | Q1: 180.1 m/z → Q3: 138.0 m/z |
| MRM Transition (Confirmatory) | Q1: 180.1 m/z → Q3: 110.0 m/z |
| Internal Standard (SIL-IS) | This compound-d3 (or similar deuterated analog) |
| IS MRM Transition | e.g., Q1: 183.1 m/z → Q3: 110.0 m/z (for this compound-d3) |
References
- 1. gtfch.org [gtfch.org]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming matrix effects in liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/MS Analysis | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 14. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 16. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. qspace.qu.edu.qa [qspace.qu.edu.qa]
selecting the optimal concentration of phenacetin for in vitro studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenacetin in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in in vitro research?
This compound is predominantly used in vitro as a probe substrate to determine the activity of the cytochrome P450 1A2 (CYP1A2) enzyme.[1][2] Its metabolism to acetaminophen (paracetamol) is a key indicator of CYP1A2 function.[1][3] It is also utilized in toxicology studies to assess metabolism-mediated cytotoxicity.[4]
Q2: What is the mechanism of action of this compound's metabolites?
This compound's analgesic and antipyretic effects are primarily due to its main metabolite, acetaminophen.[5][6] Acetaminophen works by inhibiting cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, which are involved in the synthesis of prostaglandins that mediate pain and fever.[5]
Q3: What are the key metabolic pathways for this compound in vitro?
The primary metabolic pathway for this compound is O-deethylation by CYP1A2 to form acetaminophen.[1][3][7] Other metabolic routes include N-deacetylation and ring hydroxylation.[7] It's important to note that some metabolites, such as N-hydroxythis compound, can be reactive and contribute to toxicity.[7][8][9]
Q4: How do I select the optimal concentration of this compound for my experiment?
The optimal concentration depends on the specific application:
-
CYP1A2 Activity Assays: Use a concentration around the Michaelis-Menten constant (Km). For human liver microsomes, the low Km for this compound O-deethylation is approximately 68 µM.[1] Concentrations ranging from 40 µM to 100 µM have been effectively used.[2][10]
-
Cytotoxicity Studies: A broader concentration range is necessary to determine the IC50 (half-maximal inhibitory concentration). Cytotoxic effects in mouse embryo cells have been observed in the range of 0.5 mg/mL to 2 mg/mL.[11][12] It is recommended to perform a dose-response curve to identify the appropriate range for your specific cell line.
Q5: I am not observing the expected metabolic activity. What are some troubleshooting steps?
-
Cofactor Availability: Ensure that NADPH is present in your reaction mixture, as it is an essential cofactor for CYP enzyme activity.[3]
-
Microsome Quality: Use high-quality liver microsomes that have been properly stored to maintain enzyme activity.
-
Incubation Time and Enzyme Concentration: Optimize the incubation time and microsomal protein concentration to ensure the reaction is in the linear range. A typical starting point is 0.1 mg/mL of microsomal protein and an incubation time of 10-30 minutes.[3][10]
-
Metabolite Detection: Verify the sensitivity and accuracy of your analytical method (e.g., HPLC, LC-MS/MS) for detecting acetaminophen.[13]
Q6: My cells are showing high levels of toxicity. How can I mitigate this?
-
Concentration Range: Re-evaluate your this compound concentration. You may be using a concentration that is too high for your specific cell type. Perform a dose-response study to determine a less toxic range.
-
Metabolic Activation: this compound's toxicity is often mediated by its metabolites.[4] If your cell line has low metabolic capacity, consider using a system with metabolic activation, such as co-culture with hepatocytes or the addition of an S9 fraction, to better mimic in vivo metabolism and assess the toxicity of the metabolites.[4][14]
-
Exposure Time: Reduce the duration of exposure to this compound.
Quantitative Data Summary
Table 1: Recommended this compound Concentrations for In Vitro Assays
| Assay Type | Cell/System Type | Recommended Concentration Range | Reference |
| CYP1A2 Activity | Human Liver Microsomes | 40 µM - 100 µM | [2][10] |
| CYP1A2 Activity | Human Liver Microsomes (low Km) | ~68 µM | [1] |
| Cytotoxicity | C3H/10T1/2 Mouse Embryo Cells | 0.5 mg/mL - 2 mg/mL | [11][12] |
| CYP1A2 Induction | Primary Human Hepatocytes | 100 µM (as substrate) | [2] |
Table 2: Kinetic Parameters for this compound Metabolism by CYP1A Isoforms
| Enzyme | Km (µM) | Reference |
| CYP1A2 (low Km component) | 68 | [1] |
| CYP1A2 (high Km component) | 7691 | [1] |
| CYP1A2 (Spectral Binding) | 17.9 | [3] |
| CYP1A1 (Spectral Binding) | 57.4 | [3] |
Experimental Protocols
Protocol 1: Determination of CYP1A2 Activity using this compound in Human Liver Microsomes
-
Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:
-
Human liver microsomes (final concentration 0.1-0.5 mg/mL)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
3 mM MgCl₂
-
-
Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to create a high-concentration stock. The final solvent concentration in the incubation should be less than 1%.
-
Initiate the Reaction:
-
Pre-incubate the microsome mixture at 37°C for 5 minutes.
-
Add this compound to the mixture to achieve the desired final concentration (e.g., 40-100 µM).
-
Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.
-
-
Incubate: Incubate the reaction mixture at 37°C for 10-30 minutes. The incubation time should be within the linear range of metabolite formation.
-
Terminate the Reaction: Stop the reaction by adding a quenching solution, such as an equal volume of ice-cold acetonitrile or 5 µL of 60% perchloric acid.[3]
-
Sample Preparation: Centrifuge the terminated reaction mixture to pellet the protein. Collect the supernatant for analysis.
-
Analysis: Analyze the formation of acetaminophen in the supernatant using a validated analytical method such as HPLC or LC-MS/MS.
Protocol 2: Assessment of this compound-Induced Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells (e.g., HepG2, HK-2) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in cell culture media to cover a broad range of concentrations (e.g., from low µM to high mM, or based on literature for the specific cell type).[11][12] Include a vehicle control (media with the same concentration of solvent used to dissolve this compound).
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
Remove the treatment media.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate according to the manufacturer's instructions.
-
Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Metabolic pathway of this compound.
Caption: General workflow for in vitro this compound studies.
Caption: Simplified signaling pathway of this compound's active metabolite.
References
- 1. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. xenotech.com [xenotech.com]
- 3. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound - Pharmaceuticals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Metabolism of this compound and N-hydroxythis compound in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reactive metabolites of this compound and acetaminophen: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the ability of this compound, acetaminophen, and aspirin to induce cytotoxicity, mutation, and morphological transformation in C3H/10T1/2 clone 8 mouse embryo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Phenacetin vs. Caffeine: A Comparative Guide to CYP1A2 Enzyme Activity Probes
For Researchers, Scientists, and Drug Development Professionals
The cytochrome P450 1A2 (CYP1A2) enzyme plays a crucial role in the metabolism of numerous drugs and xenobiotics. Accurately assessing its activity is paramount in drug development and clinical pharmacology to predict drug clearance, potential drug-drug interactions, and individualized dosing strategies. Historically, phenacetin was a key tool for this purpose, but due to safety concerns, caffeine has emerged as the preferred in vivo probe. This guide provides an objective comparison of this compound and caffeine for assessing CYP1A2 activity, supported by experimental data and detailed methodologies.
At a Glance: this compound vs. Caffeine for CYP1A2 Phenotyping
| Feature | This compound | Caffeine |
| Primary Use | In vitro | In vivo and in vitro |
| Metabolic Reaction | O-deethylation to paracetamol | N3-demethylation to paraxanthine |
| Specificity for CYP1A2 | High affinity, but also metabolized by CYP1A1 and other CYPs at higher concentrations[1][2] | Highly specific for the N3-demethylation pathway[3] |
| Safety Profile | Withdrawn from the market due to nephrotoxicity and carcinogenicity[4][5] | Generally recognized as safe in typical oral doses[6][7] |
| Route of Administration | Primarily used in in vitro systems (e.g., human liver microsomes) | Oral administration for in vivo studies[8][9] |
| Bioavailability | Good oral absorption | Rapid and complete oral absorption[9] |
| Sampling for In Vivo Studies | Not applicable for human studies | Plasma, saliva, urine[6][8] |
Quantitative Data Comparison
The following tables summarize key quantitative parameters for this compound and caffeine as CYP1A2 probes. It is important to note that these values can vary between studies and experimental conditions.
Table 1: In Vitro Kinetic Parameters for CYP1A2 Metabolism
| Probe Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Catalytic Efficiency (kcat/Km) | Source |
| This compound | 26.6 - 114.8 | 333 - 1330 | Varies | [10] |
| ~12 (recombinant CYP1A2) | 2.8 (pmol/pmol P450/min) | - | [11] | |
| 25 (vs. 108 for CYP1A1) | - | ~18-fold higher for CYP1A2 than CYP1A1 | [1][12] | |
| Caffeine | - | - | - | Data not readily available in a directly comparable format |
Table 2: In Vivo Phenotyping Metrics for Caffeine
| Metric | Description | Typical Sampling Time | Correlation with Caffeine Clearance | Source |
| Plasma Paraxanthine/Caffeine Ratio | Ratio of the major metabolite to the parent drug in plasma. | ~6 hours post-dose | High | [6][13] |
| Saliva Paraxanthine/Caffeine Ratio | Non-invasive alternative to plasma sampling. | ~4-6 hours post-dose | High correlation with plasma ratio | [13] |
| Urinary Metabolite Ratios | e.g., (AFMU + 1U + 1X)/1,7U | 0-8 or 0-24 hours post-dose | Good, but can be influenced by renal function | [8][14] |
Metabolic Pathways and Experimental Workflows
This compound Metabolism
This compound is primarily metabolized by CYP1A2 through O-deethylation to form paracetamol (acetaminophen)[12]. However, other pathways exist, and at higher concentrations, other CYP enzymes can contribute to its metabolism[2].
Caffeine Metabolism
Caffeine is predominantly metabolized by CYP1A2 via N3-demethylation to its primary metabolite, paraxanthine[3][15]. This pathway is highly specific to CYP1A2, making the ratio of paraxanthine to caffeine a reliable indicator of the enzyme's activity.
Experimental Protocols
In Vitro CYP1A2 Inhibition Assay using this compound
This protocol is a generalized representation for assessing the inhibitory potential of a compound on CYP1A2 activity using human liver microsomes (HLMs).
Detailed Methodology:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.2 mg/mL), phosphate buffer (100 mM, pH 7.4), and the test inhibitor at various concentrations.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add a solution of this compound (at a concentration near its Km, e.g., 40 µM) and immediately initiate the metabolic reaction by adding an NADPH-regenerating system[10][16].
-
Incubation: Incubate the reaction at 37°C for a predetermined time where the reaction is linear (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as ice-cold acetonitrile, which also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the tubes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis vial and quantify the formation of paracetamol using a validated LC-MS/MS method. The rate of paracetamol formation is then compared between samples with and without the inhibitor to determine the IC50.
In Vivo CYP1A2 Phenotyping using Caffeine
This protocol describes a common method for assessing CYP1A2 activity in human subjects using an oral caffeine dose.
Detailed Methodology:
-
Subject Preparation: Participants are instructed to abstain from all sources of methylxanthines (e.g., coffee, tea, soda, chocolate) for a specified period, typically 24 to 48 hours, prior to the study to ensure a washout of dietary caffeine[17].
-
Dosing: A standardized oral dose of caffeine, often 100 mg, is administered to the subjects[8][9][17].
-
Sample Collection: Blood or saliva samples are collected at a predetermined time point post-dose. A single sample at 4 or 6 hours is often sufficient for calculating the metabolic ratio[6][13]. For more detailed pharmacokinetic analysis, multiple samples may be collected over a period of up to 24 hours.
-
Sample Processing: Blood samples are centrifuged to obtain plasma. Saliva samples may be centrifuged to remove debris.
-
Bioanalysis: The concentrations of caffeine and its primary metabolite, paraxanthine, are determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[17][18].
-
Data Analysis: The metabolic ratio of paraxanthine to caffeine is calculated. This ratio serves as a reliable index of CYP1A2 activity.
Discussion and Conclusion
The choice between this compound and caffeine as a probe for CYP1A2 activity is largely dictated by the experimental setting.
This compound remains a valuable tool for in vitro studies, particularly in drug discovery and development for screening potential CYP1A2 inhibitors[10][19]. Its use in human liver microsomes and recombinant enzyme systems is well-established. However, its lack of absolute specificity, with metabolism by CYP1A1 and other CYPs, necessitates careful experimental design and data interpretation[1][2][12]. Due to its demonstrated toxicity, this compound is not used for in vivo phenotyping in humans[4][5][20].
Caffeine , on the other hand, is the undisputed gold standard for in vivo assessment of CYP1A2 activity[6][7][21]. Its excellent safety profile at typical probe doses, widespread availability, and the high specificity of its N3-demethylation to paraxanthine by CYP1A2 make it an ideal candidate for clinical and epidemiological studies[3][15]. The ease of non-invasive sampling through saliva further enhances its utility[9][13]. While various factors such as smoking and oral contraceptive use can influence CYP1A2 activity and thus caffeine metabolism, these are well-documented and can be controlled for in study designs.
References
- 1. Specificity of substrate and inhibitor probes for human cytochromes P450 1A1 and 1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human cytochromes P450 mediating this compound O-deethylation in vitro: validation of the high affinity component as an index of CYP1A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary caffeine as a probe agent for assessment of cytochrome P4501A2 activity in random urine samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Role of CYP1A2 in the toxicity of long-term this compound feeding in mice. | Semantic Scholar [semanticscholar.org]
- 5. Role of CYP1A2 in the toxicity of long-term this compound feeding in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of CYP1A2 activity in clinical practice: why, how, and when? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of CYP1A2 activity: a focus on caffeine as a probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of caffeine as an in vivo probe for CYP1A2 using measurements in plasma, saliva, and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a Validated High-Performance Thin-Layer Chromatography (HPTLC) Analysis Protocol for Salivary Caffeine Used as a Probe Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of Baicalin on Metabolism of this compound, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory effects of antiarrhythmic drugs on this compound O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preferred Binding Orientations of this compound in CYP1A1 and CYP1A2 Are Associated with Isoform-Selective Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of caffeine as a test drug for CYP1A2, NAT2 and CYP2E1 phenotyping in man by in vivo versus in vitro correlations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cytochrome P450 1A2 (CYP1A2) activity and risk factors for breast cancer: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mygenome.asia [mygenome.asia]
- 16. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Caffeine and paraxanthine HPLC assay for CYP1A2 phenotype assessment using saliva and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Use of caffeine as a probe for rapid determination of cytochrome P-450 CYP1A2 activity in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. helda.helsinki.fi [helda.helsinki.fi]
- 20. Assay of this compound genotoxicity using in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Metabolism of Phenacetin and its Metabolite, Paracetamol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of the analgesic drug phenacetin and its primary active metabolite, paracetamol (acetaminophen). The information presented is supported by experimental data to aid in research and drug development.
Introduction
This compound, a pain-relieving and fever-reducing drug, was widely used in the past but was later withdrawn from many markets due to its association with analgesic nephropathy and an increased risk of certain cancers.[1] Its therapeutic effects are primarily attributed to its major metabolite, paracetamol, which is formed through O-dealkylation in the body.[1][2] Paracetamol itself is a widely used analgesic and antipyretic. Understanding the comparative metabolism of these two compounds is crucial for comprehending their efficacy, toxicity profiles, and the rationale behind the discontinuation of this compound.
Metabolic Pathways: A Head-to-Head Comparison
The metabolism of both this compound and paracetamol primarily occurs in the liver and can be broadly divided into Phase I (functionalization) and Phase II (conjugation) reactions.
This compound Metabolism
The initial and most significant metabolic step for this compound is its conversion to paracetamol. This reaction is primarily catalyzed by the cytochrome P450 (CYP) enzyme, CYP1A2.[2][3]
Following its formation from this compound, paracetamol undergoes the same metabolic fate as when it is administered directly. However, minor metabolic pathways for this compound also exist, which are linked to its toxicity. These include N-hydroxylation, which can lead to the formation of reactive metabolites that contribute to methemoglobinemia.[4]
Paracetamol Metabolism
Paracetamol is extensively metabolized in the liver through three main pathways at therapeutic doses:
-
Glucuronidation: This is the major pathway, accounting for approximately 52-57% of paracetamol metabolism.[5][6] It involves the conjugation of paracetamol with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs), primarily UGT1A1 and UGT1A6.[7]
-
Sulfation: Accounting for 30-44% of metabolism, this pathway involves conjugation with a sulfate group, catalyzed by sulfotransferases (SULTs), such as SULT1A1.[5][6]
-
Oxidation: A minor but critical pathway (5-10%) is the oxidation of paracetamol by CYP enzymes, mainly CYP2E1 and to a lesser extent CYP1A2 and CYP3A4, to form a highly reactive and toxic metabolite, N-acetyl-p-benzoquinone imine (NAPQI).[1][5]
At therapeutic doses, NAPQI is rapidly detoxified by conjugation with glutathione (GSH). However, in cases of overdose, the glucuronidation and sulfation pathways become saturated, leading to increased formation of NAPQI. The depletion of hepatic GSH stores results in NAPQI binding to cellular proteins, leading to oxidative stress and hepatocellular damage.[1][8]
Quantitative Comparison of Metabolites
The following table summarizes the urinary excretion of the major metabolites of paracetamol following a therapeutic dose. As this compound is primarily converted to paracetamol, this data is largely representative of the subsequent metabolic profile of this compound.
| Metabolite | Percentage of Urinary Excretion (from Paracetamol) | Reference |
| Paracetamol Glucuronide | 52 - 57% | [5][6] |
| Paracetamol Sulfate | 30 - 44% | [5][6] |
| Mercapturic Acid and Cysteine Conjugates (from NAPQI) | ~4% | [2][9] |
| Unchanged Paracetamol | < 5% | [5][6] |
Note: The metabolite profile of this compound is dominated by the metabolites of its primary product, paracetamol. Studies on this compound itself have identified paracetamol glucuronide, sulfate, and the N-acetyl-L-cysteinyl conjugate (a downstream product of NAPQI conjugation) in urine after a 150 mg oral dose.[7]
Experimental Protocols
The study of this compound and paracetamol metabolism often involves in vitro and in vivo models. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
This protocol is used to assess the Phase I metabolism of xenobiotics.
Objective: To determine the rate of metabolism and identify the primary metabolites of this compound and paracetamol.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
Test compounds (this compound, paracetamol)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
Incubator/water bath (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). The final concentration of the organic solvent in the incubation mixture should be low (e.g., <0.2%) to avoid inhibiting enzyme activity.[10]
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes, and the test compound. Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the mixture at 37°C for a specified period (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the samples and then centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an HPLC vial for analysis by LC-MS/MS to quantify the parent compound and identify its metabolites.[11]
Hepatocyte Stability Assay
This assay provides a more comprehensive view of metabolism, including both Phase I and Phase II reactions.
Objective: To determine the metabolic stability and identify the major metabolites of this compound and paracetamol in a system containing a full complement of metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte culture medium (e.g., Williams' Medium E)
-
Collagen-coated plates
-
Test compounds (this compound, paracetamol)
-
Acetonitrile (for reaction termination)
-
Internal standard for LC-MS/MS analysis
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Cell Plating: Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's instructions. Allow the cells to form a monolayer.[1]
-
Compound Addition: Prepare a working solution of the test compound in the culture medium. Remove the old medium from the hepatocytes and add the medium containing the test compound.
-
Incubation: Incubate the plates in a CO2 incubator at 37°C. Collect aliquots of the medium at various time points (e.g., 0, 30, 60, 120 minutes).[11]
-
Reaction Termination and Sample Processing: For each time point, terminate the reaction by adding ice-cold acetonitrile with an internal standard to the collected aliquot. Centrifuge to pellet any debris.
-
Analysis: Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound over time and to identify the formed metabolites.[11][12]
HPLC Method for Metabolite Analysis
Objective: To separate and quantify this compound, paracetamol, and their metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.
-
Reversed-phase C18 column.
Typical Mobile Phase:
-
A gradient mobile phase is often used, consisting of an aqueous component (e.g., 0.05% phosphoric acid in water) and an organic component (e.g., methanol or acetonitrile).[13][14]
Procedure:
-
Sample Preparation: The supernatant from the in vitro experiments is directly injected or may undergo solid-phase extraction for cleanup and concentration.
-
Chromatographic Separation: The sample is injected onto the HPLC column. The gradient elution separates the compounds based on their polarity.
-
Detection: The separated compounds are detected by a UV detector (e.g., at 254 nm) or a mass spectrometer for more sensitive and specific detection and identification.[13][14]
-
Quantification: The concentration of each compound is determined by comparing its peak area to that of a known concentration of a standard.
Visualizing the Metabolic Pathways
The following diagrams illustrate the key metabolic pathways of this compound and paracetamol.
Caption: Metabolic conversion of this compound to paracetamol.
Caption: Major metabolic pathways of paracetamol.
Conclusion
The metabolism of this compound is intrinsically linked to that of paracetamol, its primary and active metabolite. While this compound itself undergoes minor metabolic activations that contribute to its toxicity, the majority of a this compound dose is converted to paracetamol. Paracetamol is then extensively metabolized through conjugation pathways to non-toxic products. The critical difference in their safety profiles arises from the minor oxidative pathway that produces the toxic metabolite NAPQI. In the case of this compound, its own minor toxic metabolites, coupled with the potential for NAPQI formation from its paracetamol product, contribute to a less favorable safety profile compared to the direct administration of paracetamol at therapeutic doses. This comparative understanding is vital for the development of safer analgesic drugs and for assessing the risks associated with drug metabolism.
References
- 1. bdj.co.jp [bdj.co.jp]
- 2. Kinetics and metabolism of paracetamol and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. Identification of this compound metabolites in human urine after administration of this compound-C2H3: measurement of futile metabolic deacetylation via HPLC/MS-SPE-NMR and HPLC-ToF MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academicjournals.org [academicjournals.org]
- 9. Kinetics and metabolism of paracetamol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Validated HPLC-UV Method for In Vitro Phenacetin Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking a reliable and validated method for quantifying phenacetin in in vitro studies, this guide provides a detailed comparison of a robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method against alternative analytical techniques. This guide includes comprehensive experimental protocols and performance data to aid in selecting the most suitable method for your research needs.
A sensitive and specific HPLC-UV method for the determination of this compound has been developed and validated. The method demonstrates excellent linearity, accuracy, and precision, making it a cost-effective and accessible option for routine in vitro quantification.
Validated HPLC-UV Method for this compound Quantification
This section details the experimental protocol and performance characteristics of the validated HPLC-UV method.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector is required.
-
Column: YMC‐Pack ODS‐AQ column (or equivalent C18 column).
-
Mobile Phase: A gradient mobile phase consisting of 0.05% phosphoric acid in water (Solvent A) and methanol (Solvent B). A typical gradient program starts with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to facilitate the elution of this compound.
-
Flow Rate: A standard flow rate of 1.0 mL/min is recommended.
-
UV Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Stock Solution: Prepare a stock solution of this compound in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-1500 ng/mL).[1]
-
Sample Preparation: In vitro samples (e.g., microsomal incubations) should be prepared by stopping the reaction, followed by protein precipitation with a suitable organic solvent like methanol or acetonitrile. The supernatant is then collected after centrifugation for injection into the HPLC system.
Method Validation and Performance
The described HPLC-UV method has been validated according to established guidelines, with the following performance characteristics:
| Validation Parameter | Result |
| Linearity Range | 10–1500 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 5 ng/mL[1] |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Recovery) | 94% - 103%[1] |
| Precision (% RSD) | Intra-day: < 2%, Inter-day: < 5% |
Comparison with Alternative Quantification Methods
While the HPLC-UV method offers a balance of performance and accessibility, other techniques can be employed for this compound quantification, each with its own advantages and disadvantages.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and specific technique that is often considered the gold standard for bioanalytical assays.
Experimental Protocol:
-
LC System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 column, such as a Zorbex C18 or Restek Allure PFPP, is commonly used.[2][3]
-
Mobile Phase: Typically a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid.[2][3]
-
Ionization: Positive electrospray ionization (+ESI) is frequently used for this compound.[2]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound (e.g., m/z 180 → 138) and an internal standard.[3]
Performance Comparison:
| Feature | HPLC-UV | LC-MS/MS |
| Sensitivity (LOD/LOQ) | ng/mL range[1] | pg/mL to low ng/mL range[2][3] |
| Specificity | Good, but susceptible to co-eluting interferences. | Excellent, highly specific due to mass-based detection. |
| Linearity Range | Wide, typically 2-3 orders of magnitude.[1] | Wide, often 3-4 orders of magnitude.[3] |
| Cost (Instrument & Maint.) | Lower | Higher |
| Throughput | Moderate | High, with faster run times often possible. |
UV-Visible Spectrophotometry
UV-Visible spectrophotometry is a simpler and more accessible technique, but it generally lacks the specificity of chromatographic methods.
Experimental Protocol:
-
Instrument: A UV-Visible spectrophotometer.
-
Solvent: A suitable solvent in which this compound has a distinct absorption maximum (e.g., methanol, ethanol, or an aqueous buffer).
-
Measurement: The absorbance of the sample is measured at the wavelength of maximum absorbance for this compound.
Performance Comparison:
| Feature | HPLC-UV | UV-Visible Spectrophotometry |
| Sensitivity (LOD/LOQ) | ng/mL range.[1] | µg/mL range. |
| Specificity | Good, separates this compound from other components. | Low, highly susceptible to interference from other absorbing compounds in the sample matrix. |
| Linearity Range | Wide.[1] | Generally narrower than HPLC methods. |
| Cost (Instrument & Maint.) | Moderate | Low |
| Throughput | Lower due to chromatographic separation. | High, as no separation step is involved. |
Experimental Workflow and Logic
The following diagram illustrates the typical workflow for validating an HPLC-UV method for this compound quantification.
Caption: Workflow for HPLC-UV method validation.
Conclusion
The choice of an analytical method for this compound quantification depends on the specific requirements of the study. The validated HPLC-UV method presented here offers a reliable, accurate, and cost-effective solution for many in vitro applications. For studies requiring higher sensitivity and specificity, LC-MS/MS is a superior but more resource-intensive alternative. UV-Visible spectrophotometry, while simple and inexpensive, is generally not recommended for complex matrices due to its lack of specificity. This guide provides the necessary information for researchers to make an informed decision based on their analytical needs and available resources.
References
Phenacetin Cross-Reactivity in Paracetamol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of paracetamol (acetaminophen) in biological samples is crucial for both clinical diagnostics and pharmaceutical research. Immunoassays are widely employed for this purpose due to their speed and sensitivity. However, the potential for cross-reactivity with structurally similar compounds can lead to inaccurate results. Phenacetin, a former analgesic and a known metabolite of which is paracetamol, shares a similar core structure, raising concerns about its interference in paracetamol immunoassays. This guide provides a comparative assessment of this compound cross-reactivity in commercially available paracetamol immunoassays, supported by experimental data and detailed methodologies.
Quantitative Cross-Reactivity Data
The cross-reactivity of this compound varies among different paracetamol immunoassay platforms. The following table summarizes the available quantitative data from manufacturer documentation.
| Immunoassay Platform | Manufacturer | This compound Concentration Tested | Paracetamol Concentration | Cross-Reactivity (%) |
| cobas c 501/c 701 | Roche Diagnostics | 500 µg/mL | ~5 µg/mL | 0.5 |
| 500 µg/mL | ~30 µg/mL | 1.3 | ||
| General Immunoassays | Multiple | Not Specified | Not Specified | Non-reactive[1] |
Note: "Non-reactive" indicates that no significant cross-reactivity was observed, though specific quantitative data is not provided in the available documentation.[1]
Experimental Protocols
The assessment of cross-reactivity is a critical component of immunoassay validation. The following section details a typical experimental protocol for determining the interference of this compound in a paracetamol immunoassay.
Principle of Cross-Reactivity Assessment
Cross-reactivity is determined by spiking a known concentration of the potentially interfering substance (this compound) into a sample containing a known concentration of the target analyte (paracetamol). The measured paracetamol concentration is then compared to the actual concentration, and the percentage of cross-reactivity is calculated.
Experimental Workflow for Cross-Reactivity Assessment
Caption: Workflow for assessing this compound cross-reactivity in paracetamol immunoassays.
Detailed Methodology for Roche Cobas c Systems
The following methodology is based on the protocol for the ONLINE TDM Acetaminophen Gen.2 assay on Roche Cobas c systems:
-
Reagent Preparation: Utilize the ready-to-use reagents provided in the Roche Diagnostics kit.
-
Sample Preparation:
-
Prepare two sets of serum samples.
-
The first set should contain a known concentration of paracetamol (e.g., approximately 5 µg/mL and 30 µg/mL).
-
The second set should contain the same concentrations of paracetamol spiked with a high concentration of this compound (500 µg/mL).
-
-
Assay Principle: The assay is a homogeneous enzyme immunoassay. It is based on the competition between the drug in the sample and the drug labeled with the enzyme glucose-6-phosphate dehydrogenase (G6PDH) for the antibody binding sites. Enzyme activity decreases upon binding to the antibody. The drug concentration in the sample is measured in terms of the resulting enzyme activity.
-
Instrument and Calibration:
-
Use a calibrated Roche/Hitachi Cobas c series analyzer.
-
Perform a two-point calibration.
-
-
Measurement:
-
Analyze the control and this compound-spiked samples.
-
The instrument automatically calculates the paracetamol concentration.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity is calculated using the following formula:
-
Discussion and Conclusion
The available data indicates that the cross-reactivity of this compound in the Roche Cobas c system's paracetamol immunoassay is low, at 1.3% or less, even at a high this compound concentration of 500 µg/mL. While a general industry list suggests that this compound is "non-reactive" in most immunoassays, the lack of specific quantitative data from other major manufacturers makes a direct comparison challenging.
The structural similarity between this compound and its primary metabolite, paracetamol, underscores the importance of thorough validation of any paracetamol immunoassay for potential cross-reactivity. For researchers and clinicians, it is imperative to be aware of the potential for interference and to consult the specific package insert or validation data for the immunoassay being used, especially when analyzing samples from subjects who may have been exposed to this compound.
Further studies providing quantitative cross-reactivity data for this compound in a wider range of commercially available paracetamol immunoassays, including those from Abbott, Beckman Coulter, and Siemens, would be beneficial to the scientific community for a more comprehensive comparative assessment.
Signaling Pathway of Paracetamol Metabolism
While not directly related to immunoassay cross-reactivity, understanding the metabolic pathway of this compound to paracetamol provides context for why this interaction is a concern.
Caption: Metabolic conversion of this compound to paracetamol.
References
A Comparative Guide to Phenacetin O-deethylation Kinetics Across Species
For researchers and professionals in drug development, understanding the species-specific kinetics of drug metabolism is fundamental to preclinical safety assessment and the prediction of human pharmacokinetics. Phenacetin, a classic probe substrate for the cytochrome P450 1A2 (CYP1A2) enzyme, provides a valuable model for exploring these interspecies differences. This guide offers a comparative analysis of this compound O-deethylation kinetics in liver microsomes from various species, supported by experimental data and detailed methodologies.
Data Presentation: In Vitro Kinetic Parameters
The O-deethylation of this compound to its primary metabolite, acetaminophen, is a reaction predominantly catalyzed by the CYP1A subfamily of enzymes. The efficiency of this metabolic pathway varies significantly across different species. The following table summarizes the key Michaelis-Menten kinetic parameters for this reaction in pooled liver microsomes from humans, dogs, rats, and mice. These parameters, the Michaelis constant (Km) and the maximum reaction velocity (Vmax), provide insights into the enzyme's affinity for the substrate and its maximum catalytic rate, respectively. The intrinsic clearance (CLint), calculated as the ratio of Vmax to Km, represents the theoretical maximum rate of metabolism at low substrate concentrations.
| Species | Km (µM) | Vmax (nmol/min/mg protein) | CLint (µL/min/mg protein) |
| Human | 17.7 - 38.4[1] | Not consistently reported | Not calculated |
| Dog | 100.83 | 11.23 | 111.4 |
| Rat | 54[2] | 0.0015[2] | 0.028 |
| Mouse | 74[2] | 0.005[2] | 0.068 |
Note: this compound O-deethylation in human liver microsomes often displays biphasic kinetics, with a high-affinity component primarily attributed to CYP1A2.[3] The Km range presented reflects this high-affinity component.[1] Data for monkey liver microsomes were not available in the reviewed literature.
Experimental Protocols
The determination of these kinetic parameters relies on standardized in vitro assays using liver microsomes. Below is a detailed methodology representative of the experiments cited.
Objective: To determine the Km and Vmax for this compound O-deethylation in liver microsomes from different species.
Materials:
-
Pooled liver microsomes from the desired species (e.g., human, dog, rat, mouse)
-
This compound
-
Acetaminophen (as a reference standard)
-
Potassium phosphate buffer (typically 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (for reaction termination and sample preparation)
-
Internal standard for analytical quantification (e.g., altenolol)
-
High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS) system
Procedure:
-
Preparation of Incubation Mixtures:
-
A master mix is prepared containing the phosphate buffer and the NADPH regenerating system.
-
Liver microsomes are pre-warmed at 37°C in the master mix to a final protein concentration typically ranging from 0.2 to 0.5 mg/mL.
-
-
Enzyme Reaction Initiation:
-
The reaction is initiated by adding varying concentrations of this compound to the pre-warmed microsome mixture. A typical substrate concentration range might be 2 µM to 10,000 µM to encompass both low and high affinity enzyme kinetics.[4]
-
The final incubation volume is brought to a fixed amount with the buffer.
-
-
Incubation:
-
The reaction mixtures are incubated at 37°C in a shaking water bath for a predetermined time (e.g., 10-30 minutes), ensuring the reaction rate is linear with respect to time and protein concentration.
-
-
Reaction Termination:
-
The reaction is stopped by adding a volume of ice-cold acetonitrile, often containing an internal standard to correct for analytical variability.[4] This step also serves to precipitate the microsomal proteins.
-
-
Sample Processing:
-
The terminated reaction mixtures are centrifuged to pellet the precipitated proteins.
-
The supernatant, containing the metabolite (acetaminophen), remaining substrate (this compound), and the internal standard, is collected for analysis.
-
-
Analytical Quantification:
-
The concentration of the formed acetaminophen is quantified using a validated HPLC-MS/MS method.
-
A standard curve of acetaminophen is prepared and run alongside the samples to ensure accurate quantification.
-
-
Data Analysis:
-
The rate of acetaminophen formation (velocity) is plotted against the this compound concentration.
-
The resulting data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax values. For species like humans that may show complex kinetics, a two-site model might be employed.[4]
-
The intrinsic clearance (CLint) is calculated as Vmax/Km.
-
Mandatory Visualization
The following diagram illustrates the generalized experimental workflow for determining the kinetic parameters of this compound O-deethylation.
Caption: Workflow for in vitro this compound O-deethylation kinetic assay.
References
- 1. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Gas Chromatography-Mass Spectrometry and Alternative Assays for Phenacetin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) assay for phenacetin with alternative analytical methods, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods
The selection of an analytical method for the quantification of this compound in various matrices is critical for accurate and reliable results in research and drug development. The following table summarizes the key performance characteristics of GC-MS, HPLC, and LC-MS/MS assays for this compound, based on published validation data.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity Range | 9.9 - 246.6 ng/mL[1] | 10 - 1500 ng/mL[2] | 0.1 - 500 ng/L[3], 4 - 1600 ng/mL[4][5], 10 - 5000 ng/mL[6] |
| Limit of Quantification (LOQ) | 1 ng/mL[1] | 5 ng/mL[2] | 0.1 ng/L[3], 4 ng/mL[4][5] |
| Precision (%RSD or %CV) | Not explicitly stated, but precision for a 25 ng/mL sample was reported[1] | Intra-day: 0.1 - 6.9%[2] | Inter- and Intra-day: <7.1%[4][5], <15%[6] |
| Accuracy (%) | Not explicitly stated | Not explicitly stated | 97.3 - 103.5%[4][5], 87 - 112%[6] |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established and validated methods from the scientific literature.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol describes a common procedure for the analysis of this compound in plasma samples.
1. Sample Preparation:
-
To 1.0 mL of plasma, add an internal standard (e.g., deuterated this compound).[1]
-
Perform a liquid-liquid extraction with a suitable organic solvent, such as a benzene-dichloroethane mixture.[1]
-
Evaporate the organic layer to dryness.
-
For improved volatility and chromatographic performance, derivatize the residue. A common method is methylation using diazomethane.[1]
-
Reconstitute the dried, derivatized residue in a solvent suitable for GC injection, like ethyl acetate.[1]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: A capillary GC system equipped with a suitable column (e.g., a fused silica capillary column).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation from other components.
-
Injection Mode: Splitless injection is often used for trace analysis.
-
Mass Spectrometer: A mass spectrometer operating in either chemical ionization (CI) or electron ionization (EI) mode. Negative-ion chemical ionization can offer high sensitivity.[7]
-
Data Acquisition: Selective Ion Monitoring (SIM) is typically employed to enhance sensitivity and selectivity by monitoring specific ions corresponding to this compound and its internal standard.[1]
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical HPLC method for this compound quantification.
1. Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., another suitable, stable compound).
-
Precipitate proteins by adding a solvent like acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Inject a portion of the supernatant into the HPLC system.
2. HPLC Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a pump, autosampler, and UV or Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column is commonly used.[8]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The composition can be isocratic or a gradient.
-
Flow Rate: Typically around 1 mL/min.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., 254 nm).[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This protocol provides a general procedure for the highly sensitive and selective analysis of this compound using LC-MS/MS.
1. Sample Preparation:
-
To a small volume of plasma, add an internal standard (e.g., a stable isotope-labeled analog of this compound).
-
Perform a sample clean-up procedure, which can be protein precipitation, liquid-liquid extraction, or solid-phase extraction (SPE).[4][5][6]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.
2. LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system for fast and efficient separation.
-
Column: A sub-2 µm particle size reverse-phase C18 column is often used for UHPLC applications.[6]
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of an additive like formic acid to improve ionization.[3][4][5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[3][5]
-
Data Acquisition: Operated in Multiple Reaction Monitoring (MRM) mode for the highest selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both this compound and its internal standard.[3][4]
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the typical workflows for the analytical methods described.
GC-MS analysis workflow for this compound.
HPLC and LC-MS/MS analysis workflow.
References
- 1. Quantitative determination of this compound and its metabolite acetaminophen by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. qspace.qu.edu.qa [qspace.qu.edu.qa]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combined assay for this compound and paracetamol in plasma using capillary column gas chromatography-negative-ion mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ingentaconnect.com [ingentaconnect.com]
Assessing the Inhibitory Potential of Compounds on Phenacetin O-Deethylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory potential of various compounds on phenacetin O-deethylation, a key metabolic pathway predominantly catalyzed by the cytochrome P450 enzyme CYP1A2. Understanding these interactions is crucial for predicting and avoiding potential drug-drug interactions. The following sections present quantitative data, detailed experimental protocols, and visual representations of the metabolic pathway and experimental workflow.
Quantitative Comparison of Inhibitory Potency
The inhibitory potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The lower the value, the more potent the inhibitor. The following tables summarize the inhibitory effects of various compounds on this compound O-deethylation, primarily mediated by CYP1A2.
Table 1: Inhibitory Potential of Antiarrhythmic Drugs on this compound O-Deethylation [1][2]
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | System |
| Propafenone | 29 | 21 | Competitive | Human Liver Microsomes & recombinant CYP1A2 |
| Mexiletine | 37 | 47 | Competitive | Human Liver Microsomes & recombinant CYP1A2 |
| Amiodarone | 86 | - | - | Human Liver Microsomes |
| Bepridil | >100 | - | - | Human Liver Microsomes |
| Aprindine | >100 | - | - | Human Liver Microsomes |
| Lignocaine | 704 | - | - | Human Liver Microsomes |
| Flecainide | >100 | - | - | Human Liver Microsomes |
| Quinidine | >100 | - | - | Human Liver Microsomes |
| Disopyramide | >1000 | - | - | Human Liver Microsomes |
| Procainamide | >1000 | - | - | Human Liver Microsomes |
| Pilsicainide | >1000 | - | - | Human Liver Microsomes |
Table 2: Inhibitory Potential of SSRI Antidepressants and Other Compounds on this compound O-Deethylation (Low-Km Component) [3]
| Compound | Ki (µM) | System |
| Fluvoxamine | 0.24 | Human Liver Microsomes |
| Fluoxetine | 4.4 | Human Liver Microsomes |
| Norfluoxetine | 15.9 | Human Liver Microsomes |
| Sertraline | 8.8 | Human Liver Microsomes |
| Desmethylsertraline | 9.5 | Human Liver Microsomes |
| Paroxetine | 5.5 | Human Liver Microsomes |
| α-Naphthoflavone | 0.013 | Human Liver Microsomes |
| Furafylline | 4.4 | Human Liver Microsomes |
| Ketoconazole | 32 | Human Liver Microsomes |
Table 3: Inhibitory Potential of Flavonoids and Other Compounds on this compound O-Deethylation
| Compound | IC50 (µM) | Ki (µM) | Inhibition Type | System | Reference |
| Chrysin | - | - | Reversible, Competitive | Human Liver Microsomes | [4] |
| Isorhamnetin | - | - | Reversible | Human Liver Microsomes | [4] |
| Hesperetin | - | - | Inhibitory | Human Liver Microsomes | [4] |
| Pinocembrin | - | - | Inhibitory | Human Liver Microsomes | [4] |
| Morin | - | - | Inhibitory | Human Liver Microsomes | [4] |
| Baicalin | 36.3 | 25.4 | Mixed | Human Liver Microsomes | [5] |
| Rofecoxib | 23.0 (without preincubation), 4.18 (with preincubation) | - | Mechanism-based | Human Liver Microsomes | [6] |
| Propranolol | - | 2-7 | Competitive | Human Liver Microsomes | [7] |
Experimental Protocols
The following protocols are generalized from the cited literature for assessing the inhibitory potential of compounds on this compound O-deethylation.
In Vitro this compound O-Deethylation Inhibition Assay Using Human Liver Microsomes
This assay is a standard method to determine the inhibitory effect of a compound on the CYP1A2-mediated metabolism of this compound.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound (substrate)
-
Test compound (potential inhibitor)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard (e.g., caffeine)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of this compound, the test compound, and the internal standard in an appropriate solvent (e.g., methanol).
-
Incubation Mixture: In a microcentrifuge tube, combine the potassium phosphate buffer, human liver microsomes, and the test compound at various concentrations.
-
Pre-incubation (optional but recommended for mechanism-based inhibitors): Pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for any time-dependent inhibition.
-
Initiation of Reaction: Add the substrate, this compound, to the mixture. The final concentration of this compound should be around its Km value for CYP1A2 (typically 10-40 µM)[1][8].
-
Start the Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range[1].
-
Termination of Reaction: Stop the reaction by adding a cold organic solvent, such as acetonitrile.
-
Sample Preparation: Centrifuge the mixture to pellet the protein. Transfer the supernatant to a new tube. Add the internal standard.
-
Analysis: Analyze the formation of the metabolite, acetaminophen, using a validated LC-MS/MS method[8].
-
Data Analysis: Calculate the rate of acetaminophen formation in the presence and absence of the inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration. Further kinetic studies can be performed to determine the Ki and the mechanism of inhibition (e.g., competitive, non-competitive, mixed).
Visualizations
Signaling Pathway of this compound Metabolism
This compound is primarily metabolized by CYP1A2 through O-deethylation to form acetaminophen. Acetaminophen can then undergo further metabolism.
Caption: Metabolic pathway of this compound to acetaminophen via CYP1A2.
Experimental Workflow for Inhibition Assay
The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound on this compound O-deethylation.
Caption: General workflow for an in vitro this compound O-deethylation inhibition assay.
References
- 1. Inhibitory effects of antiarrhythmic drugs on this compound O-deethylation catalysed by human CYP1A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of antiarrhythmic drugs on this compound O-deethylation catalysed by human CYP1A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound O-deethylation by human liver microsomes in vitro: inhibition by chemical probes, SSRI antidepressants, nefazodone and venlafaxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Baicalin on Metabolism of this compound, a Probe of CYP1A2, in Human Liver Microsomes and in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. helda.helsinki.fi [helda.helsinki.fi]
- 7. This compound O-deethylation by human liver microsomes: kinetics and propranolol inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An in-vitro cocktail assay for assessing compound-mediated inhibition of six major cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Carcinogenic Potential of Phenacetin and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the carcinogenic potential of the analgesic drug phenacetin and its primary metabolites, acetaminophen (paracetamol) and p-phenetidine. The information presented is supported by experimental data from long-term animal bioassays, genotoxicity studies, and metabolic pathway analysis.
Executive Summary
This compound is classified as a human carcinogen (Group 1) by the International Agency for Research on Cancer (IARC), primarily associated with cancers of the renal pelvis and ureter.[1] Its carcinogenic activity is intrinsically linked to its metabolic activation into reactive intermediates. The primary metabolites of this compound are acetaminophen, which is a widely used analgesic, and p-phenetidine. While this compound itself shows clear carcinogenic potential in both human and animal studies, the evidence for its metabolites is more nuanced. Acetaminophen has shown weak carcinogenic potential in some animal studies at high doses, but the overall evidence does not support its classification as a human carcinogen. p-Phenetidine, another metabolite, is recognized for its renal toxicity and is considered a possible mutagen, though its direct carcinogenic evidence in humans is limited. The genotoxicity of these compounds is dependent on their metabolic conversion to reactive species that can form DNA adducts, a key initiating event in chemical carcinogenesis.
Quantitative Comparison of Carcinogenicity
The following tables summarize the quantitative data from long-term animal carcinogenicity studies on this compound and its metabolites.
Table 1: Carcinogenic Potency (TD50) of this compound
| Species | Sex | Route | Target Organ(s) | TD50 (mg/kg/day) | Reference |
| Rat | Male | Oral (diet) | Nasal Cavity, Urinary Bladder, Kidney | 1250 | Carcinogenic Potency Database (CPDB) |
| Rat | Female | Oral (diet) | Nasal Cavity, Urinary Bladder, Mammary Gland | - | Carcinogenic Potency Database (CPDB) |
| Mouse | Male | Oral (diet) | Kidney | 2140 | Carcinogenic Potency Database (CPDB) |
| Mouse | Female | Oral (diet) | Urinary Bladder | - | Carcinogenic Potency Database (CPDB) |
| TD50 is the chronic dose rate in mg/kg body weight/day which would cause tumors in half of the test animals that would have remained tumor-free at zero dose. Data for acetaminophen and p-phenetidine are not readily available in the publicly accessible snippets of the CPDB/LCDB but can be queried from these databases. |
Table 2: Tumor Incidence in Rats Fed this compound for 18 Months
| Group (this compound in Diet) | Sex | Number of Effective Animals | Animals with Tumors (%) | Tumor Types Observed | Reference |
| 2.5% | Male | 27 | 26 (96.3%) | Carcinomas of the nasal cavity, renal pelvis, and urinary bladder | Isaka et al., 1979 |
| 2.5% | Female | 27 | 21 (77.8%) | Carcinomas of the nasal cavity, renal pelvis, and urinary bladder | Isaka et al., 1979 |
| 1.25% | Male | 22 | 20 (90.9%) | Carcinomas of the nasal cavity, renal pelvis, and urinary bladder | Isaka et al., 1979 |
| 1.25% | Female | 25 | 19 (76.0%) | Carcinomas of the nasal cavity, renal pelvis, and urinary bladder | Isaka et al., 1979 |
| Control | Male | 19 | 1 (5.3%) | Spontaneous tumors | Isaka et al., 1979 |
| Control | Female | 25 | 6 (24.0%) | Spontaneous tumors | Isaka et al., 1979 |
Table 3: Comparative Genotoxicity in the Ames Test
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result | Reference |
| This compound | TA100 | Hamster Liver | Positive (dose-related increase in revertants at ≥500 µ g/plate ) | Jasiewicz & Richardson, 1987[2] |
| This compound | TA97, TA98, TA102 | Hamster Liver | Negative | De Flora et al., 1989[3] |
| This compound | TA100 | Rat or Mouse Liver | Negative | Jasiewicz & Richardson, 1987[2] |
| Acetaminophen | TA98, TA100, TA1535, TA1537, TA1538 | Rat, Hamster, or Mouse Liver | Negative | Jasiewicz & Richardson, 1987[2] |
| p-Phenetidine | Not specifically tested in the cited comparative studies. | - | - | - |
Table 4: Comparative Genotoxicity in the in vivo Micronucleus Test
| Compound | Species | Route | Dosing Regimen | Result | Reference |
| This compound | Mouse | Intraperitoneal | Single doses of 400, 600, 800 mg/kg | Negative at 24h; Positive at 600 and 800 mg/kg at 48h | Sutou et al., 1992[4] |
| This compound | Mouse | Intraperitoneal | Double treatment of 400, 600, 800 mg/kg | Positive at 400 mg/kg | Sutou et al., 1992[4] |
| Acetaminophen | Not specifically tested in the cited comparative studies. | - | - | - | - |
| p-Phenetidine | Not specifically tested in the cited comparative studies. | - | - | - | - |
Metabolic Pathways and Mechanism of Carcinogenicity
The carcinogenicity of this compound is not due to the parent compound itself but rather to its metabolic activation to reactive electrophilic species. The primary metabolic pathways are O-deethylation to form acetaminophen and N-hydroxylation.
Caption: Metabolic activation of this compound leading to carcinogenesis.
N-hydroxylation of this compound to N-hydroxythis compound is a critical step in its activation to a carcinogenic metabolite.[5] This intermediate can be further metabolized to highly reactive species, such as N-acetyl-p-benzoquinone imine (NAPQI), which can covalently bind to cellular macromolecules, including DNA.[5][6] The formation of these DNA adducts, if not repaired, can lead to mutations and initiate the process of carcinogenesis. Acetaminophen, the major metabolite of this compound, can also be oxidized to NAPQI, particularly at high doses that saturate the normal detoxification pathways of glucuronidation and sulfation.[5] p-Phenetidine is also considered to contribute to the toxicity of this compound.
Experimental Protocols
Long-Term Rodent Carcinogenicity Bioassay
This protocol is a generalized representation based on studies like those conducted by the National Toxicology Program (NTP).
Caption: Workflow for a long-term rodent carcinogenicity bioassay.
-
Test System: Male and female rats (e.g., Sprague-Dawley) and mice (e.g., B6C3F1).
-
Group Size: Typically 50 animals per sex per group.
-
Dosing: The test compound is administered in the diet, drinking water, or by gavage for a significant portion of the animal's lifespan (e.g., 18-24 months). Multiple dose levels are used, including a high dose that elicits some toxicity but not significant mortality, and lower doses. A concurrent control group receives the vehicle only.
-
Observations: Animals are observed daily for clinical signs of toxicity. Body weights and food consumption are recorded regularly.
-
Pathology: At the end of the study, all animals are subjected to a complete gross necropsy. A comprehensive set of tissues and organs is collected, preserved, and examined microscopically for neoplastic and non-neoplastic lesions.
-
Data Analysis: The incidence of tumors in the dosed groups is compared to the control group using appropriate statistical methods to determine if there is a significant increase in tumors at any site.
Ames Test (Bacterial Reverse Mutation Assay)
This protocol is a generalized representation of the Ames test.
Caption: Workflow for the Ames test.
-
Test System: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) are used. These strains have mutations in the genes for histidine synthesis and cannot grow in a histidine-free medium unless a reverse mutation occurs.
-
Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is typically derived from the livers of rats or hamsters treated with an enzyme inducer.
-
Procedure: The bacterial tester strain, the test compound at various concentrations, and the S9 mix (if used) are combined in a soft agar and poured onto a minimal glucose agar plate.
-
Incubation: The plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[7][8]
In Vivo Micronucleus Assay
This protocol is a generalized representation of the in vivo micronucleus assay in rodents.
Caption: Workflow for the in vivo micronucleus assay.
-
Test System: Typically mice or rats.
-
Dosing: The test compound is administered to the animals, usually by intraperitoneal injection or oral gavage, at multiple dose levels. A single or multiple treatment regimen can be used.
-
Sample Collection: At appropriate time intervals after treatment (e.g., 24 and 48 hours), bone marrow is collected from the femur or peripheral blood is drawn.
-
Slide Preparation: Smears of the bone marrow cells or peripheral blood are made on microscope slides and stained with a dye that allows differentiation of young (polychromatic) and mature (normochromatic) erythrocytes.
-
Scoring: The slides are examined under a microscope, and the frequency of micronucleated polychromatic erythrocytes (MN-PCEs) is determined by scoring a large number of PCEs (e.g., 2000 per animal). Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division.
-
Data Analysis: The frequency of MN-PCEs in the treated groups is compared to that in a concurrent vehicle control group. A significant, dose-dependent increase in the frequency of micronuclei is considered a positive result.
DNA Adduct Analysis
This is a generalized overview of two common methods for detecting DNA adducts.
³²P-Postlabelling Assay
-
Principle: This is a highly sensitive method for detecting a wide range of bulky DNA adducts without prior knowledge of their chemical structure.
-
Procedure:
-
DNA is isolated from the tissues of interest from animals treated with the test compound.
-
The DNA is enzymatically digested to normal and adducted deoxynucleoside 3'-monophosphates.
-
The adducted nucleotides are enriched, often by nuclease P1 digestion of the normal nucleotides.
-
The adducted nucleotides are then radiolabeled at the 5'-hydroxyl group with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).
-
The adducts are detected and quantified by autoradiography and scintillation counting.
-
-
Sensitivity: Can detect as low as one adduct per 10⁹-10¹⁰ nucleotides.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This method offers high specificity and structural information about the DNA adducts.
-
Procedure:
-
DNA is isolated from the tissues of interest.
-
The DNA is enzymatically hydrolyzed to deoxynucleosides.
-
The adducted deoxynucleosides are separated from normal deoxynucleosides using high-performance liquid chromatography (HPLC).
-
The eluent from the HPLC is introduced into a tandem mass spectrometer. The adducts are ionized, and specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for detection and quantification.[7]
-
-
Advantages: Provides structural confirmation of the adducts and is highly quantitative when using stable isotope-labeled internal standards.
Conclusion
The carcinogenic potential of this compound is well-established and is a direct consequence of its metabolic activation to reactive species that can damage DNA. Its primary metabolite, acetaminophen, has a much lower carcinogenic potential, which is only evident at high doses that overwhelm its normal detoxification pathways. The other metabolite, p-phenetidine, contributes to the overall toxicity of this compound, particularly to the kidney. This comparative guide underscores the critical role of metabolism in determining the carcinogenic risk of a chemical and highlights the utility of a battery of experimental assays in assessing this risk. For drug development professionals, these findings emphasize the importance of early metabolic profiling to identify and mitigate potential bioactivation pathways that can lead to toxicity and carcinogenicity.
References
- 1. Mutagenicity testing of selected analgesics in Ames Salmonella strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assay of this compound genotoxicity using in vitro and in vivo test systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The micronucleus test with peripheral reticulocytes from this compound-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reactive metabolites of this compound and acetaminophen: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A UHPLC-MS/MS method coupled with liquid-liquid extraction for the quantitation of this compound, omeprazole, metoprolol, midazolam and their metabolites in rat plasma and its application to the study of four CYP450 activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A simplified LC-MS-based method for sensitive analysis of DNA adducts utilizing accessible in vitro metabolism models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phenacetin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of phenacetin is a critical component of laboratory safety and regulatory compliance. As a substance recognized for its potential health hazards, including carcinogenicity, this compound and its waste materials must be managed with stringent adherence to established protocols. This guide provides essential, step-by-step information for the safe and legal disposal of this compound.
Regulatory Framework
This compound is designated as a hazardous waste by the U.S. Environmental Protection Agency (EPA).[1] This classification necessitates that its disposal is conducted in strict accordance with federal, state, and local environmental control regulations.[2]
| Parameter | Value | Regulation |
| EPA Hazardous Waste Number | U187 | 40 CFR 262[1][3] |
| Reportable Quantity (RQ) | 100 lbs (45.4 kg) | 40 CFR 302.4[1] |
Step-by-Step Disposal Procedures
1. Waste Identification and Segregation:
-
All waste materials containing this compound, including pure substance, contaminated labware (e.g., gloves, weighing paper, vials), and solutions, must be identified as hazardous waste.
-
Segregate this compound waste from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.
2. Spill Management:
-
Minor Spills:
-
First, ensure all sources of ignition are removed from the area.[4]
-
The spilled solid material should be dampened, for instance with ethanol, to prevent the generation of dust.[4]
-
Carefully transfer the dampened material into a designated, sealed container for hazardous waste.[4]
-
Use absorbent paper, also dampened with a solvent like ethanol, to clean any remaining residue.[4]
-
Contaminated cleaning materials and any personal protective equipment (PPE) must also be placed in a vapor-tight plastic bag for disposal as hazardous waste.[4]
-
The contaminated area should then be washed with a soap and water solution.[4]
-
-
Major Spills:
-
Evacuate the immediate area.
-
Contact your institution's Environmental Health and Safety (EHS) department or a qualified hazardous waste disposal service for guidance and cleanup.
-
3. Containerization and Labeling:
-
Use robust, leak-proof containers that are compatible with this compound.
-
Clearly label the waste container with the words "Hazardous Waste," the name "this compound," and the EPA hazardous waste number U187.
-
Keep containers tightly closed when not in use and store them in a designated, secure area away from incompatible materials such as strong oxidizing agents.[2]
4. Final Disposal:
-
This compound waste must be disposed of through a licensed hazardous waste disposal facility.[5][6]
-
It is prohibited to dispose of hazardous waste pharmaceuticals, including this compound, "down the drain".[7][8]
-
Maintain meticulous records of all hazardous waste generated and disposed of, in line with regulatory requirements.
Experimental Protocols Cited
The disposal procedures outlined above are based on standard hazardous waste management protocols and information derived from safety data sheets. No specific experimental protocols for the disposal of this compound were cited in the search results beyond the general chemical spill and waste handling procedures.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound waste disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phenacetin
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Phenacetin. Adherence to these protocols is critical to ensure personal safety and maintain a secure laboratory environment. This compound is a carcinogen and requires handling with extreme caution.[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or ingestion.[3][4] All PPE should be donned before entering the designated area where this compound is handled and removed before exiting.
| PPE Component | Specifications and Usage |
| Respiratory Protection | A NIOSH-approved full-face respirator with P100 (or N100) particulate filters is required, especially when handling the powder form to prevent inhalation.[5] In situations with potential for high dust concentration, a self-contained breathing apparatus (SCBA) should be used.[1][6] |
| Hand Protection | Double gloving with nitrile or latex gloves is recommended.[3] Gloves must be inspected for tears or degradation before and during use and should be changed frequently.[3][4] |
| Body Protection | A full-body protective suit or, at a minimum, a long-sleeved lab coat is required.[1][3] Protective shoe covers are also necessary to prevent tracking of the substance outside the work area.[3] |
| Eye and Face Protection | Tightly fitting safety goggles with side shields are mandatory.[4] A face shield should be worn in addition to goggles when there is a risk of splashing or aerosol generation.[7] |
Operational Plan: Step-by-Step Handling Protocol
A designated and clearly marked area should be established for all work involving this compound.[2] Access to this area should be restricted to authorized personnel only.
-
Preparation:
-
Handling:
-
Avoid the formation of dust and aerosols.[4] If possible, use solutions instead of the powdered form.
-
When weighing the solid, do so within an enclosure with local exhaust ventilation.[1]
-
Use non-sparking tools to prevent ignition sources.[4]
-
Keep containers of this compound tightly sealed when not in use.[1][3]
-
Do not eat, drink, or smoke in the designated handling area.[3][4]
-
-
Post-Handling:
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, dampen the spilled solid with a suitable solvent like ethanol to prevent dusting.[8]
-
Carefully sweep or wipe up the dampened material and place it in a sealed, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with a soap and water solution.[8]
-
-
Major Spill:
In Case of Exposure:
-
Inhalation: Immediately move the affected person to fresh air. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing and wash the affected area with large amounts of soap and water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][8]
Disposal Plan
All waste containing this compound, including contaminated PPE, disposable liners, and cleaning materials, must be disposed of as hazardous waste.[2]
-
Place all this compound waste in clearly labeled, sealed containers.
-
Follow all federal, state, and local regulations for the disposal of carcinogenic materials.[1]
-
Do not dispose of this compound down the drain or in general waste.
Safe Handling Workflow
References
- 1. thinksrs.com [thinksrs.com]
- 2. nj.gov [nj.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. gustavus.edu [gustavus.edu]
- 6. Respiratory protection equipments C10H13NO2 (this compound), CAS number 62-44-2 [en.gazfinder.com]
- 7. hazmatschool.com [hazmatschool.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
